molecular formula C4H10O3 B1332150 2,2-Dimethoxyethanol CAS No. 30934-97-5

2,2-Dimethoxyethanol

Cat. No.: B1332150
CAS No.: 30934-97-5
M. Wt: 106.12 g/mol
InChI Key: NYPNCQTUZYWFGG-UHFFFAOYSA-N
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Description

2,2-Dimethoxyethanol is a useful research compound. Its molecular formula is C4H10O3 and its molecular weight is 106.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethoxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O3/c1-6-4(3-5)7-2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYPNCQTUZYWFGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10184921
Record name 2,2-Dimethoxyethanol
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Molecular Weight

106.12 g/mol
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CAS No.

30934-97-5
Record name 2,2-Dimethoxyethanol
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Record name 2,2-Dimethoxyethanol
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Record name 2,2-Dimethoxyethanol
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Record name 2,2-dimethoxyethanol
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Record name 2,2-DIMETHOXYETHANOL
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure Elucidation of 2,2-Dimethoxyethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 2,2-dimethoxyethanol, a versatile organic compound, and details the modern spectroscopic techniques used for its structural elucidation. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering detailed experimental protocols and clear data presentation to facilitate its application in scientific research.

Chemical Properties of this compound

This compound, also known as glycolaldehyde dimethyl acetal, is a stable and versatile organic molecule. Its physical and chemical properties are summarized in the table below, providing a quick reference for laboratory and research applications.

PropertyValueReference
Molecular Formula C₄H₁₀O₃[1][2]
Molecular Weight 106.12 g/mol [1][3]
CAS Number 30934-97-5[1][4]
Appearance Colorless to Yellow Liquid
Boiling Point 68 °C at 21 mmHg[4]
Density 1.050 g/mL[1]
Purity 96% - 98%[4]
Storage Temperature Room temperature, under inert atmosphere

Structure Elucidation of this compound

The structural confirmation of this compound is achieved through a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information, which, when combined, allows for an unambiguous determination of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra are instrumental in confirming its structure.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show three distinct signals, corresponding to the three different types of protons in the molecule.

  • A singlet for the six protons of the two equivalent methoxy (-OCH₃) groups.

  • A triplet for the two protons of the methylene (-CH₂-) group adjacent to the hydroxyl group.

  • A triplet for the one proton of the methine (-CH-) group.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display three signals, one for each of the three unique carbon environments in the molecule.

  • A signal for the two equivalent methoxy carbons.

  • A signal for the methylene carbon.

  • A signal for the methine carbon.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)Functional Group
~3400 (broad)O-H stretch (hydroxyl group)
~2950-2850C-H stretch (alkane)
~1120-1050C-O stretch (ether and alcohol)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural identification. When subjected to mass spectrometry, this compound will fragment in a predictable manner.

The mass spectrum will show a molecular ion peak (M⁺) at m/z = 106, corresponding to the molecular weight of the compound. Key fragmentation patterns include the loss of a methoxy group (-OCH₃) resulting in a peak at m/z = 75, and the loss of a hydroxymethyl group (-CH₂OH) leading to a peak at m/z = 75.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and experimental conditions.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of an internal standard (e.g., TMS) if quantitative analysis is required.

Data Acquisition (¹H NMR):

  • Tune and shim the spectrometer to the sample.

  • Acquire the spectrum using a standard single-pulse experiment.

  • Typical parameters: pulse angle of 30-90°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

Data Acquisition (¹³C NMR):

  • Acquire the spectrum using a proton-decoupled pulse sequence.

  • Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128 or more) to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

  • Place a drop of this compound directly onto the diamond crystal of an ATR-FTIR spectrometer.

  • Alternatively, for transmission IR, place a drop of the liquid between two KBr or NaCl plates.

Data Acquisition:

  • Record a background spectrum of the empty accessory.

  • Record the sample spectrum over a range of 4000-400 cm⁻¹.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

Data Acquisition:

  • Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph.

  • The sample is vaporized and separated on a capillary column.

  • The separated components are then introduced into the mass spectrometer.

  • The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.

  • The mass spectrum is recorded over a mass range of m/z 30-200.

Visualizations

The following diagrams illustrate the molecular structure of this compound and the logical workflow for its structural elucidation.

Caption: Molecular structure of this compound.

Structure_Elucidation_Workflow Structure Elucidation Workflow for this compound Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Provides carbon-hydrogen framework IR IR Spectroscopy Sample->IR Identifies functional groups (O-H, C-O, C-H) MS Mass Spectrometry Sample->MS Determines molecular weight and fragmentation pattern Structure Confirmed Structure of This compound NMR->Structure IR->Structure MS->Structure

Caption: Logical workflow for the structural elucidation of this compound.

References

An In-depth Technical Guide to the Laboratory Synthesis and Purification of 2,2-Dimethoxyethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a laboratory-scale method for the synthesis and purification of 2,2-dimethoxyethanol, a valuable building block in organic synthesis. The described methodology focuses on a two-step process commencing from the readily available precursor, 2-chloro-1,1-dimethoxyethane. Detailed experimental protocols, data presentation in tabular format, and a visual representation of the experimental workflow are included to facilitate practical application in a research setting.

Synthesis Methodology

The synthesis of this compound can be effectively achieved through a nucleophilic substitution reaction on 2-chloro-1,1-dimethoxyethane. A common and efficient method involves the use of a carboxylate salt, such as sodium acetate, to displace the chloride, followed by hydrolysis of the resulting ester intermediate. This two-step approach is generally preferred over direct substitution with a strong base like sodium hydroxide to minimize potential side reactions, such as elimination.

Step 1: Acetoxylation of 2-chloro-1,1-dimethoxyethane

In this step, 2-chloro-1,1-dimethoxyethane is reacted with a nucleophilic acetate source, typically sodium acetate, in a suitable solvent. This reaction proceeds via an SN2 mechanism to form 2,2-dimethoxyethyl acetate.

Step 2: Hydrolysis of 2,2-dimethoxyethyl acetate

The intermediate ester is then hydrolyzed under basic conditions to yield the final product, this compound, and a salt byproduct.

Experimental Protocols

The following protocols provide detailed procedures for the synthesis and purification of this compound.

Synthesis of 2,2-dimethoxyethyl acetate

Materials:

  • 2-chloro-1,1-dimethoxyethane

  • Sodium acetate, anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of 2-chloro-1,1-dimethoxyethane in anhydrous DMF, add anhydrous sodium acetate.

  • Heat the reaction mixture and stir for several hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2,2-dimethoxyethyl acetate.

Synthesis of this compound

Materials:

  • Crude 2,2-dimethoxyethyl acetate

  • Methanol

  • Sodium methoxide solution (25 wt% in methanol)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the crude 2,2-dimethoxyethyl acetate in methanol.

  • Cool the solution in an ice bath and add a catalytic amount of sodium methoxide solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC until the starting material is consumed.

  • Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

Purification of this compound

Procedure:

  • Purify the crude this compound by fractional distillation under reduced pressure.

  • Collect the fraction at the appropriate boiling point to obtain the pure product.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.

Compound Molecular Formula Molecular Weight ( g/mol ) CAS Number
2-chloro-1,1-dimethoxyethaneC₄H₉ClO₂124.5797-97-2
This compoundC₄H₁₀O₃106.1230934-97-5

Table 1: Physical Properties of Key Compounds [1][2]

Parameter Value
Typical Yield (overall)70-85%
Purity (after distillation)>98%
Boiling Point (of this compound)148-150 °C (at atmospheric pressure)

Table 2: Typical Reaction Parameters and Product Characteristics

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

¹H NMR Spectroscopy
  • δ ~3.70 ppm (d, 2H): Methylene protons (-CH₂OH) coupled to the adjacent methine proton.

  • δ ~4.50 ppm (t, 1H): Methine proton (-CH(OCH₃)₂) coupled to the adjacent methylene protons.

  • δ ~3.40 ppm (s, 6H): Methoxy protons (-OCH₃).

  • δ ~2.50 ppm (br s, 1H): Hydroxyl proton (-OH). The chemical shift of this peak can vary depending on concentration and solvent.

¹³C NMR Spectroscopy
  • δ ~103 ppm: Methine carbon (-CH(OCH₃)₂).

  • δ ~65 ppm: Methylene carbon (-CH₂OH).

  • δ ~55 ppm: Methoxy carbons (-OCH₃).

Infrared (IR) Spectroscopy
  • ~3400 cm⁻¹ (broad): O-H stretching vibration of the hydroxyl group.[3][4]

  • ~2950-2850 cm⁻¹: C-H stretching vibrations of the alkyl groups.[3]

  • ~1120-1040 cm⁻¹: C-O stretching vibrations of the acetal and alcohol groups.[5]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start 2-chloro-1,1-dimethoxyethane + Sodium Acetate in DMF Reaction1 Acetoxylation (Heat) Start->Reaction1 1 Workup1 Aqueous Workup & Extraction Reaction1->Workup1 2 Intermediate Crude 2,2-dimethoxyethyl acetate Workup1->Intermediate 3 Reaction2 Hydrolysis (NaOMe in Methanol) Intermediate->Reaction2 4 Workup2 Aqueous Workup & Extraction Reaction2->Workup2 5 Crude_Product Crude this compound Workup2->Crude_Product 6 Distillation Fractional Distillation (Reduced Pressure) Crude_Product->Distillation 7 Final_Product Pure this compound Distillation->Final_Product

References

A Technical Guide to the Spectroscopic Analysis of 2,2-Dimethoxyethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,2-Dimethoxyethanol (CAS: 30934-97-5), also known as glycolaldehyde dimethyl acetal. The document details nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, supplemented with generalized experimental protocols for data acquisition.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₄H₁₀O₃

  • Molecular Weight: 106.12 g/mol [1]

  • Structure: Chemical structure of this compound (Source: PubChem CID 542381)

Spectroscopic Data Presentation

The following sections summarize the core spectroscopic data for this compound. All quantitative data are presented in structured tables for clarity and ease of comparison.

Experimental NMR spectra for this compound are not widely available in public databases. The data presented below are predicted values generated using computational models and are intended to serve as a reference for spectral interpretation.

Table 1: Predicted ¹H NMR Data for this compound

Protons (Label)Chemical Shift (δ, ppm)MultiplicityIntegration
-OH~2.5 - 4.0Singlet (broad)1H
-CH(OCH₃)₂~4.5Triplet1H
-CH₂OH~3.5Doublet2H
-OCH₃~3.3Singlet6H

Note: The chemical shift of the hydroxyl (-OH) proton is highly dependent on solvent, concentration, and temperature.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon (Label)Chemical Shift (δ, ppm)
-C H(OCH₃)₂~103
-C H₂OH~65
-OC H₃~55

The IR spectrum of this compound is characterized by absorptions corresponding to its alcohol and acetal functional groups. Data is available from an ATR-FTIR measurement.[1]

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3600 - 3200O-H stretch (H-bonded)Alcohol (-OH)Strong, Broad
3000 - 2850C-H stretchAlkane (sp³)Strong
1300 - 1000C-O stretchAcetal, AlcoholStrong

Mass spectrometry of this compound is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI). The molecular ion peak (M⁺) is expected at an m/z of 106. Common fragmentation patterns involve the cleavage of C-C and C-O bonds.

Table 4: Expected Mass Spectrometry Fragmentation for this compound

m/z ValuePossible Fragment IonFragment Lost
106[C₄H₁₀O₃]⁺• (Molecular Ion)-
75[CH(OCH₃)₂]⁺•CH₂OH
45[CH₂OH]⁺•CH(OCH₃)₂
31[OCH₃]⁺•CH(OCH₃)(CH₂OH)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. Instrument-specific parameters should be optimized by the operator.

  • Sample Preparation:

    • Accurately weigh 5-20 mg of the this compound sample for ¹H NMR (20-50 mg for ¹³C NMR).

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.

    • Filter the solution through a pipette plugged with glass wool directly into a 5 mm NMR tube to remove any particulate matter. The final sample height in the tube should be at least 4 cm.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample changer or manually insert it into the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.

    • Tune and match the probe to the appropriate nucleus (¹H or ¹³C).

  • Data Acquisition:

    • For ¹H NMR: Use a standard single-pulse sequence. Set the spectral width to cover the expected range (e.g., 0-12 ppm). Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • For ¹³C NMR: Use a proton-decoupled pulse sequence. Set a wider spectral width (e.g., 0-220 ppm). A larger number of scans (from hundreds to thousands) will be necessary due to the low natural abundance of ¹³C.[2]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase and baseline corrections.

    • Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

    • Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol and allowing it to dry completely.[3]

  • Background Measurement:

    • With the clean, empty ATR crystal, acquire a background spectrum. This spectrum of the ambient environment (air, CO₂, water vapor) will be subtracted from the sample spectrum.

  • Sample Measurement:

    • Place a small drop of liquid this compound directly onto the center of the ATR crystal.[4]

    • Acquire the sample spectrum. The instrument will automatically ratio the sample scan against the background scan to produce the final infrared spectrum.

  • Cleaning:

    • After the measurement, carefully wipe the sample off the crystal using a soft tissue. If necessary, use a tissue lightly dampened with a suitable solvent to remove any residue.

  • Sample Preparation:

    • Prepare a dilute solution of this compound (~10-100 µg/mL) in a volatile organic solvent such as methanol or dichloromethane.

    • Transfer the solution to a 1.5 mL glass autosampler vial.

  • Instrumental Parameters (Typical):

    • Injector: Set to a temperature sufficient to vaporize the sample and solvent (e.g., 250°C). Use a split or splitless injection mode.

    • GC Column: Use a standard non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Use high-purity helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 200°C) at a controlled rate (e.g., 10°C/min) to ensure separation of components.

    • MS Interface: Set the transfer line temperature to be equal to or slightly higher than the final oven temperature (e.g., 250°C).

    • Ion Source: Use electron ionization (EI) at 70 eV. Set the ion source temperature to ~230°C.

    • Mass Analyzer: Scan a mass range appropriate for the analyte and expected fragments (e.g., m/z 30-200).

  • Data Analysis:

    • Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to this compound.

    • Examine the mass spectrum associated with that peak to identify the molecular ion and characteristic fragment ions. Compare the spectrum to a library database (e.g., NIST) for confirmation.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical sample like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_report Final Report Sample Chemical Sample (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR NMR Path Prep_GCMS Dilute in Volatile Solvent Sample->Prep_GCMS MS Path Prep_IR Use Neat Liquid Sample->Prep_IR IR Path NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR GCMS GC-MS System Prep_GCMS->GCMS IR ATR-FTIR Spectrometer Prep_IR->IR Analysis_NMR Process FID (FT, Phasing, Baseline) Assign Peaks NMR->Analysis_NMR Analysis_GCMS Analyze Chromatogram Interpret Mass Spectrum (Fragmentation) GCMS->Analysis_GCMS Analysis_IR Analyze Spectrum Assign Vibrational Bands IR->Analysis_IR Report Structure Confirmation & Spectroscopic Profile Analysis_NMR->Report Analysis_GCMS->Report Analysis_IR->Report

References

Physical properties of 2,2-Dimethoxyethanol: boiling point, density, solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2,2-Dimethoxyethanol, a valuable building block in organic synthesis. This document collates available data on its boiling point, density, and solubility, supported by detailed experimental protocols for their determination.

Core Physical Properties

This compound, also known as glycolaldehyde dimethyl acetal, is a diether and alcohol with the chemical formula C₄H₁₀O₃. Its physical characteristics are crucial for its application in various chemical processes, including as a solvent and an intermediate in the synthesis of more complex molecules.

Data Presentation

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

Physical PropertyValueConditions
Boiling Point 68 °Cat 21 mmHg
Density 1.050 g/mLNot Specified
Solubility in Water Miscible (predicted)Standard Temperature and Pressure
Solubility in Organic Solvents High (predicted in nonpolar and moderately polar aprotic solvents)Standard Temperature and Pressure

Solubility Profile

Water Solubility : The presence of a hydroxyl (-OH) group allows this compound to form hydrogen bonds with water, suggesting it is likely miscible. The ether linkages also contribute to its polarity, further enhancing its affinity for polar solvents like water.

Organic Solvent Solubility : As a molecule with both polar (hydroxyl) and nonpolar (methyl) characteristics, this compound is anticipated to be soluble in a wide range of organic solvents.[1]

  • High Solubility/Miscibility is expected in polar aprotic solvents such as acetone and ethyl acetate, as well as in alcohols like methanol and ethanol due to the potential for hydrogen bonding and dipole-dipole interactions.

  • Good Solubility is also predicted in nonpolar solvents like toluene and hexane, owing to the presence of the nonpolar diether portion of the molecule.

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the boiling point, density, and solubility of a liquid compound such as this compound. These protocols are based on established laboratory techniques.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for determining the boiling point of a small sample is the micro-boiling point or Thiele tube method.

Apparatus:

  • Thiele tube

  • Thermometer

  • Capillary tube (sealed at one end)

  • Small test tube

  • Heat source (e.g., Bunsen burner or heating mantle)

  • Mineral oil or other suitable heating fluid

Procedure:

  • A small amount of the liquid sample (a few milliliters) is placed into the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • This assembly is then placed in a Thiele tube filled with a heating fluid, such as mineral oil.

  • The Thiele tube is gently heated. As the temperature rises, the air trapped in the capillary tube will expand and a slow stream of bubbles will emerge from the open end of the capillary tube.

  • Heating is continued until a steady and rapid stream of bubbles is observed.

  • The heat source is then removed, and the apparatus is allowed to cool slowly.

  • The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[2]

Diagram: Experimental Workflow for Boiling Point Determination

G A Place sample in test tube B Insert inverted sealed capillary tube A->B C Attach to thermometer B->C D Place assembly in Thiele tube C->D E Heat gently D->E F Observe steady stream of bubbles E->F G Remove heat and allow to cool F->G H Record temperature when liquid enters capillary G->H

Caption: Workflow for determining boiling point using the Thiele tube method.

Determination of Density

The density of a liquid is its mass per unit volume. It is a fundamental physical property that can be determined with high accuracy using simple laboratory equipment.[1]

Apparatus:

  • Pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance

  • Analytical balance

  • Thermometer

  • Water bath (for temperature control)

Procedure using a Graduated Cylinder and Balance:

  • The mass of a clean, dry graduated cylinder is accurately measured using an analytical balance.

  • A known volume of the liquid sample (e.g., 10 mL) is carefully transferred into the graduated cylinder. The volume is read from the bottom of the meniscus.

  • The mass of the graduated cylinder containing the liquid is then measured.

  • The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid.

  • The density is calculated by dividing the mass of the liquid by its volume.

  • The temperature of the liquid should be recorded as density is temperature-dependent.

Diagram: Logical Relationship for Density Calculation

G Mass Mass of Liquid Density Density Mass->Density Volume Volume of Liquid Volume->Density G Glycolaldehyde Glycolaldehyde Product This compound Glycolaldehyde->Product Methanol Methanol (2 eq.) Methanol->Product Acid_Catalyst Acid Catalyst Acid_Catalyst->Product catalysis

References

An In-depth Technical Guide to (±)-3-Methyl-2-oxovaleric Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

A Note on CAS Number: The inquiry specified CAS number 30934-97-5, which corresponds to 2,2-dimethoxyethanol. However, based on the detailed request for a technical guide focused on properties and applications relevant to researchers and drug development professionals, it is presumed that the compound of interest is the biologically active metabolite, (±)-3-Methyl-2-oxovaleric acid sodium salt (CAS 3715-31-9), which is a key intermediate in amino acid metabolism. This guide will focus on the latter compound.

Core Properties

(±)-3-Methyl-2-oxovaleric acid sodium salt, also known as (±)-Sodium 3-methyl-2-oxovalerate or DL-α-Keto-β-methylvaleric acid sodium salt, is the sodium salt of a branched-chain α-keto acid.[1][2] It is a key metabolite in the catabolism of the essential amino acid isoleucine.[3][4]

Chemical and Physical Properties

The chemical and physical properties of (±)-3-Methyl-2-oxovaleric acid sodium salt are summarized in the table below.

PropertyValueReference
CAS Number 3715-31-9[1]
Molecular Formula C₆H₉NaO₃[2]
Molecular Weight 152.12 g/mol [1]
Synonyms (±)-Sodium 3-methyl-2-oxovalerate, 3-Methyl-2-oxopentanoic acid sodium salt, DL-α-Keto-β-methylvaleric acid sodium salt, Ketoisoleucine sodium salt[1]
Appearance Solid[5]
Melting Point 204-206 °C[2]
Solubility Soluble in PBS (pH 7.2) at ≥10 mg/ml; Sparingly soluble in DMSO (1-10 mg/ml)[6]
Storage Temperature 2-8°C[1]

Biological Activity and Applications

(±)-3-Methyl-2-oxovaleric acid sodium salt is a crucial molecule in the study of amino acid metabolism and related genetic disorders. Its primary applications in research and drug development stem from its role as a metabolic intermediate and a biomarker.

Role in Branched-Chain Amino Acid Metabolism

This compound is an intermediate in the degradation pathway of the branched-chain amino acid (BCAA) isoleucine.[3] The breakdown of BCAAs is a critical process for energy production, particularly in muscle tissue.[7] (±)-3-Methyl-2-oxovaleric acid is formed from isoleucine via transamination and is subsequently decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKAD) complex.[4][8]

Substrate for α-Keto Acid Dehydrogenases

A primary application of (±)-3-Methyl-2-oxovaleric acid sodium salt in research is as a substrate to investigate the specificity, distribution, and kinetics of α-keto acid dehydrogenases, particularly the BCKAD complex.[1][9] Studying the activity of this enzyme complex is vital for understanding BCAA metabolism and its dysregulation in various diseases.

Maple Syrup Urine Disease (MSUD)

(±)-3-Methyl-2-oxovaleric acid is a key biomarker for Maple Syrup Urine Disease (MSUD), an autosomal recessive metabolic disorder.[3][10] MSUD is caused by a deficiency in the BCKAD complex, leading to the accumulation of BCAAs (leucine, isoleucine, and valine) and their corresponding α-keto acids, including 3-methyl-2-oxovaleric acid, in the blood, urine, and cerebrospinal fluid.[4][8][11] This accumulation is neurotoxic and can lead to severe neurological damage if untreated.[3][8] The characteristic sweet odor of the urine in MSUD patients is attributed to the buildup of these metabolites.[6]

Metabolite Concentration in MSUD
Affected Metabolites Elevated levels of branched-chain amino acids (leucine, isoleucine, valine) and their corresponding α-keto acids (including 3-methyl-2-oxovaleric acid) are observed in plasma and urine.[12][13]
Diagnostic Marker Persistently elevated leucine and the presence of alloisoleucine are pathognomonic for MSUD.[13]
Insulin Secretion

α-ketomonocarboxylic acids, including 3-methyl-2-oxovaleric acid, have been shown to trigger insulin release from pancreatic β-cells.[14] The proposed mechanism involves the inhibition of ATP-sensitive potassium (K-ATP) channels, leading to membrane depolarization and subsequent insulin secretion. This property makes it a compound of interest in the study of insulin signaling and diabetes.[15][16]

Experimental Protocols

Branched-Chain α-Keto Acid Dehydrogenase (BCKAD) Activity Assay

This protocol describes a general method for measuring the activity of the BCKAD complex using a branched-chain α-keto acid as a substrate.

Objective: To determine the rate of NADH production resulting from the oxidative decarboxylation of (±)-3-Methyl-2-oxovaleric acid by the BCKAD complex.

Materials:

  • Tissue homogenate or isolated mitochondria

  • Assay Buffer (e.g., 25 mM HEPES, pH 7.4)

  • (±)-3-Methyl-2-oxovaleric acid sodium salt (substrate)

  • Cofactors: NAD+, Coenzyme A (CoA), Thiamine pyrophosphate (TPP), MgSO₄

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare the reaction mixture in a cuvette containing the assay buffer and cofactors.

  • Add the enzyme source (tissue homogenate or mitochondria) to the cuvette and incubate for a short period to allow for temperature equilibration.

  • Initiate the reaction by adding a known concentration of (±)-3-Methyl-2-oxovaleric acid sodium salt.

  • Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH.

  • Record the absorbance at regular time intervals for a set duration.

  • Calculate the rate of NADH production using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

  • Express enzyme activity as nmol of NADH formed per minute per milligram of protein.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis reagents Prepare Reaction Mixture (Buffer, Cofactors) enzyme Add Enzyme Source reagents->enzyme Equilibrate substrate Add Substrate (3-Methyl-2-oxovaleric acid) enzyme->substrate Initiate Reaction spectro Monitor Absorbance at 340 nm substrate->spectro calc Calculate Rate of NADH Production spectro->calc activity Determine Enzyme Activity calc->activity G Isoleucine Isoleucine KetoAcid 3-Methyl-2-oxovaleric acid Isoleucine->KetoAcid Branched-Chain Aminotransferase AcylCoA α-Methylbutyryl-CoA KetoAcid->AcylCoA BCKAD Complex (Deficient in MSUD) PropionylCoA Propionyl-CoA AcylCoA->PropionylCoA AcetylCoA Acetyl-CoA AcylCoA->AcetylCoA TCA TCA Cycle PropionylCoA->TCA AcetylCoA->TCA G KetoAcid 3-Methyl-2-oxovaleric acid Metabolism Mitochondrial Metabolism KetoAcid->Metabolism ATP Increased ATP/ADP Ratio Metabolism->ATP KATP K-ATP Channel Inhibition ATP->KATP Depolarization Membrane Depolarization KATP->Depolarization Ca2 Ca2+ Influx Depolarization->Ca2 Insulin Insulin Secretion Ca2->Insulin

References

2,2-Dimethoxyethanol: A Versatile C2 Synthon for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethoxyethanol, also known as glycolaldehyde dimethyl acetal, is a valuable and versatile precursor in modern organic synthesis.[1][2] Structurally, it is the dimethyl acetal of glycolaldehyde, a feature that defines its primary reactivity. As a stable, easily handled liquid, it serves as a robust C2 synthon, effectively delivering a masked aldehyde functionality for the construction of complex molecular architectures, particularly heterocyclic scaffolds of interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of its properties, core reactivity, and applications, with a focus on detailed experimental protocols and reaction mechanisms.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective and safe use in the laboratory. The key properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
CAS Number 30934-97-5 [1][3]
Molecular Formula C₄H₁₀O₃ [1][4]
Molecular Weight 106.12 g/mol [1][4]
Appearance Colorless liquid
Density 1.050 g/mL [3]
Boiling Point 146.1 °C (at 760 mmHg); 68 °C (at 21 mmHg) [3][4]
Melting Point < -76 °C [3][4]
Flash Point 42.2 °C [4]
Refractive Index 1.4130 [3]
SMILES COC(CO)OC [2][3]

| InChIKey | NYPNCQTUZYWFGG-UHFFFAOYSA-N |[2][3] |

Safety Information

According to the Globally Harmonized System (GHS), this compound is classified as a combustible liquid that causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves and safety glasses, and working in a well-ventilated fume hood, are essential when handling this compound.

Core Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its identity as a protected aldehyde. The acetal group is stable under neutral and basic conditions but can be readily hydrolyzed under acidic conditions to unmask the highly reactive aldehyde functionality in situ. This allows for controlled reactions with a wide range of nucleophiles.

Its primary application is as a two-carbon building block in the synthesis of various molecular frameworks, most notably nitrogen-containing heterocycles.

Synthesis of Substituted Indoles

A prominent application of this compound is in the synthesis of substituted indoles, a core scaffold in numerous pharmaceuticals and natural products. The reaction with substituted anilines, often referred to as a modified Sundberg indole synthesis, provides a direct route to 5-substituted indoles, which can be challenging to access through classical methods like the Fischer synthesis.[5]

The general workflow involves the reaction of a substituted aniline with this compound under acidic conditions. The acid catalyzes both the formation of an intermediate enamine and the subsequent intramolecular electrophilic aromatic substitution to form the indole ring.

G Aniline Substituted Aniline Intermediate N-(2,2-dimethoxyethyl)aniline Intermediate Aniline->Intermediate Reaction DME This compound DME->Intermediate Indole Substituted Indole Intermediate->Indole Intramolecular Cyclization Acid Acid Catalyst (e.g., TFA, TiCl₄) Acid->Intermediate catalysis Acid->Indole catalysis

Figure 1. General workflow for indole synthesis.

Reaction Mechanism: Acid-Catalyzed Indole Formation

The mechanism for the acid-catalyzed cyclization is a key aspect of this transformation.

  • Initial Reaction: The aniline nitrogen attacks the acetal carbon of this compound (or its protonated form), leading to the formation of an N-(2,2-dimethoxyethyl)aniline intermediate.

  • Acetal Hydrolysis & Enamine Formation: In the presence of acid, the acetal is hydrolyzed to reveal the aldehyde, which rapidly equilibrates with the corresponding enamine.

  • Electrophilic Attack: The enamine tautomer undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring of the aniline. This is the key ring-forming step.

  • Aromatization: The resulting intermediate loses a proton and a molecule of water to aromatize, yielding the final indole product.

G cluster_0 Mechanism Pathway Reactant Reactant Intermediate Intermediate Product Product Reagent Reagent A N-(2,2-dimethoxyethyl)aniline B Enamine Intermediate A->B Acid (H⁺) - 2 MeOH C Cyclized Intermediate B->C Electrophilic Attack D Substituted Indole C->D - H₂O - H⁺ (Aromatization)

References

An In-depth Technical Guide to the Synthesis and Characterization of Glycolaldehyde Dimethyl Acetal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of Glycolaldehyde Dimethyl Acetal (also known as 2,2-dimethoxyethanol), a valuable building block in organic synthesis. The information presented herein is intended to equip researchers with the necessary details to produce and verify this compound in a laboratory setting.

Introduction

Glycolaldehyde dimethyl acetal (CAS No. 30934-97-5) is the protected form of glycolaldehyde, the simplest hydroxy aldehyde. The acetal functional group provides stability and prevents the aldehyde from undergoing undesired reactions, such as polymerization or oxidation, which glycolaldehyde itself is prone to.[1][2] This stability makes it a useful intermediate in the synthesis of more complex molecules, including pharmaceuticals and other fine chemicals.[3] This document details a common synthetic route and the analytical methods used for its characterization.

Physicochemical Properties

Glycolaldehyde dimethyl acetal is a liquid at room temperature. Its key physical and chemical properties are summarized in the table below.[4][5][6]

PropertyValue
Molecular Formula C₄H₁₀O₃
Molecular Weight 106.12 g/mol
CAS Number 30934-97-5
Appearance Colorless Liquid
Boiling Point 68 °C @ 21 mmHg (28 hPa)[4][5]
Melting Point < -76 °C[4]
Density 1.050 g/mL[4][5]
Refractive Index (n²⁰/D) 1.413[4][5]
Solubility Miscible with water[5][6]
pKa (Predicted) 14.83 ± 0.10[6]

Synthesis of Glycolaldehyde Dimethyl Acetal

The most common method for synthesizing acetals is the acid-catalyzed reaction of an aldehyde with an excess of an alcohol.[7][8] In the case of glycolaldehyde dimethyl acetal, this involves the reaction of glycolaldehyde with methanol in the presence of an acid catalyst. The reaction is reversible, and water must be removed to drive the equilibrium toward the formation of the acetal product.

G Figure 1: Synthesis of Glycolaldehyde Dimethyl Acetal cluster_reactants Reactants cluster_product Product Glycolaldehyde Glycolaldehyde Catalyst H+ Catalyst (e.g., p-TsOH) Glycolaldehyde->Catalyst Methanol Methanol (excess) Methanol->Catalyst Acetal Glycolaldehyde Dimethyl Acetal Water Water Catalyst->Acetal Catalyst->Water

Caption: Chemical reaction for the acid-catalyzed synthesis of glycolaldehyde dimethyl acetal.

This protocol describes a general procedure for the synthesis of glycolaldehyde dimethyl acetal.

Materials:

  • Glycolaldehyde (or its dimer)

  • Methanol (anhydrous)

  • p-Toluenesulfonic acid (p-TsOH) or other acid catalyst

  • Toluene or Benzene (for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Diethyl ether or Dichloromethane (for extraction)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add glycolaldehyde and a 10-fold molar excess of anhydrous methanol. Add a suitable solvent for azeotropic water removal, such as toluene.

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (approx. 0.01-0.05 molar equivalents).

  • Reflux: Heat the mixture to reflux. Water will be removed as an azeotrope with the solvent and collected in the Dean-Stark trap. Continue the reaction until no more water is collected (typically 2-4 hours).

  • Quenching: Cool the reaction mixture to room temperature. Carefully add saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Extraction: Transfer the mixture to a separatory funnel. If a biphasic mixture is present, separate the layers. Extract the aqueous layer with diethyl ether or dichloromethane (2 x 50 mL). Combine all organic layers.

  • Drying and Filtration: Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the solvent and excess methanol.

  • Purification: Purify the crude product by vacuum distillation to obtain pure glycolaldehyde dimethyl acetal.

G Figure 2: Experimental Workflow for Synthesis and Purification A 1. Combine Reactants (Glycolaldehyde, Methanol, Toluene) B 2. Add Acid Catalyst (p-TsOH) A->B C 3. Reflux with Dean-Stark (Remove Water) B->C D 4. Cool and Quench (Add NaHCO3 solution) C->D E 5. Extraction (e.g., with Diethyl Ether) D->E F 6. Dry Organic Layer (e.g., with Na2SO4) E->F G 7. Solvent Removal (Rotary Evaporation) F->G H 8. Purification (Vacuum Distillation) G->H

References

Initial Investigations into 2,2-Dimethoxyethanol as a Solvent: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2-dimethoxyethanol, a promising yet under-explored solvent for chemical synthesis and pharmaceutical applications. This document consolidates available data on its physicochemical properties, synthesis, and purification, and explores its potential utility in various organic reactions and drug development based on the characteristics of related compounds. While detailed experimental protocols and extensive solubility data are still emerging, this guide aims to serve as a foundational resource for researchers interested in the evaluation and application of this versatile solvent.

Introduction

This compound, also known as glycolaldehyde dimethyl acetal, is a diether and alcohol functionalized organic solvent. Its unique structure, featuring both hydrogen bond-accepting ether groups and a hydrogen bond-donating hydroxyl group, suggests a versatile solvency profile with the potential to be a valuable medium for a range of chemical transformations. This guide provides an initial compilation of its known properties and potential applications to encourage further investigation into its utility in research and development, particularly within the pharmaceutical industry where solvent selection is critical for reaction optimization, purification, and formulation.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its consideration as a solvent in various experimental setups.

PropertyValueReference(s)
Molecular Formula C₄H₁₀O₃[1][2]
Molecular Weight 106.12 g/mol [1][2]
CAS Number 30934-97-5[1][2]
Appearance Colorless liquid
Density 1.050 g/mL[1]
Boiling Point 68 °C at 21 mmHg[1]
Melting Point < -76 °C[1]
Flash Point 66 °C
Refractive Index 1.4130[1]
Synonyms Glycolaldehyde dimethyl acetal, 2-hydroxyacetaldehyde dimethyl acetal[2]

Synthesis and Purification

Synthesis

This compound is synthesized from the reaction of glycolaldehyde with methanol in the presence of an acid catalyst. The reaction involves the formation of a hemiacetal followed by a second nucleophilic attack by methanol to form the stable acetal.

A general workflow for the synthesis is depicted below:

SynthesisWorkflow Glycolaldehyde Glycolaldehyde ReactionMixture Reaction Mixture Glycolaldehyde->ReactionMixture Methanol Methanol Methanol->ReactionMixture AcidCatalyst Acid Catalyst (e.g., p-TsOH) AcidCatalyst->ReactionMixture Product This compound ReactionMixture->Product Acetalization

Caption: General synthesis workflow for this compound.

Experimental Protocol (General Procedure):

  • To a solution of glycolaldehyde in an excess of anhydrous methanol, a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid or a strong acidic resin) is added.

  • The reaction mixture is stirred at room temperature or gently heated to facilitate the reaction. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, the acid catalyst is neutralized with a weak base (e.g., sodium bicarbonate solution).

  • The excess methanol is removed under reduced pressure.

  • The crude product is then purified by fractional distillation.

Purification

Purification of this compound is typically achieved by fractional distillation, often under reduced pressure to prevent decomposition of the thermally sensitive acetal group.[3]

Experimental Protocol (General Fractional Distillation):

  • The crude this compound is placed in a round-bottom flask with boiling chips.

  • A fractional distillation apparatus is assembled, ensuring all glassware is dry. The column should be insulated to maintain a proper temperature gradient.

  • The system is evacuated to the desired pressure.

  • The flask is heated gently and evenly. The fraction distilling at the correct boiling point and refractive index is collected.[3]

A general workflow for purification by distillation is shown below:

PurificationWorkflow CrudeProduct Crude this compound DistillationApparatus Fractional Distillation Apparatus CrudeProduct->DistillationApparatus PurifiedProduct Purified this compound DistillationApparatus->PurifiedProduct Collect at Boiling Point Impurities Impurities (Higher/Lower Boiling) DistillationApparatus->Impurities Separate Fractions

Caption: General workflow for the purification of this compound.

Potential Applications as a Solvent

The unique combination of ether and alcohol functionalities in this compound suggests its potential as a versatile solvent in various organic reactions.

Nucleophilic Substitution and Elimination Reactions

The polarity and hydrogen bonding capabilities of a solvent significantly influence the outcome of substitution and elimination reactions.[4][5] As a polar protic solvent, this compound can solvate both cations and anions. Its ability to hydrogen bond with leaving groups could stabilize them, potentially favoring SN1 and E1 pathways. Conversely, its ability to solvate the nucleophile might hinder SN2 reactions to some extent compared to polar aprotic solvents.[6] However, its diether backbone provides a less protic environment than traditional alcohols, which could offer a unique balance for controlling selectivity.

Crystallization

The choice of solvent is crucial for successful crystallization. A good crystallization solvent should dissolve the compound at a higher temperature and have lower solubility at a lower temperature.[7][8] The moderate polarity of this compound could make it a suitable solvent for the crystallization of a range of organic compounds, particularly those with intermediate polarity.

Potential in Drug Development and Pharmaceutical Applications

Glycol ethers and acetals are classes of compounds with established roles in the pharmaceutical industry.[9][10][11]

Drug Formulation and Delivery

Glycol ethers are often used as solvents and penetration enhancers in topical and oral drug formulations due to their miscibility with both aqueous and organic phases.[12] The structural similarity of this compound to these excipients suggests its potential as a solubilizer for poorly water-soluble active pharmaceutical ingredients (APIs).

Acetal linkages are known to be stable at physiological pH but can be cleaved under the acidic conditions found in tumor microenvironments or within endosomes and lysosomes.[1][13][14] This pH-sensitive property is exploited in the design of prodrugs and drug delivery systems for targeted release. While this compound itself is a stable molecule, its acetal functionality is a key structural motif in such advanced therapeutic strategies.

The potential applications of acetal-containing molecules in drug delivery are illustrated in the following diagram:

DrugDelivery cluster_0 Systemic Circulation (pH 7.4) cluster_1 Target Site (Acidic pH) AcetalProdrug Acetal-Linked Prodrug (Stable) CleavedProdrug Prodrug Cleavage AcetalProdrug->CleavedProdrug pH-triggered Hydrolysis ActiveDrug Active Drug Release CleavedProdrug->ActiveDrug

Caption: pH-sensitive drug release from an acetal-linked prodrug.

Safety and Handling

This compound is classified as a combustible liquid and may cause skin and serious eye irritation. It may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Information:

  • Pictograms: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements: H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2]

Conclusion

This compound presents itself as a solvent with a potentially valuable and unique set of properties. Its combination of ether and alcohol functionalities suggests a broad solvency range and the ability to participate in hydrogen bonding, making it an interesting candidate for a variety of organic reactions. While its application in drug development is not yet established, the known utility of related glycol ethers and acetals in pharmaceutical formulations and drug delivery systems points to promising avenues for future research. This guide provides a foundational summary of the current knowledge on this compound, and it is hoped that it will stimulate further detailed investigations into its solvent properties and applications, ultimately expanding the toolbox of solvents available to researchers and drug development professionals. Further studies are required to generate comprehensive solubility data and detailed experimental protocols to fully realize the potential of this solvent.

References

In-Depth Technical Guide to 2,2-Dimethoxyethanol: Safety, Handling, and Disposal for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and disposal of 2,2-Dimethoxyethanol in a laboratory setting. The information compiled is intended to support researchers, scientists, and professionals in drug development in maintaining a safe working environment. Due to the limited availability of specific toxicological data for this compound, this guide also draws upon information from structurally related compounds, such as 2-Methoxyethanol and 1,2-Dimethoxyethane, to provide a more complete safety profile. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols are provided for key procedures.

Chemical and Physical Properties

This compound, also known as hydroxyacetaldehyde dimethyl acetal, is a combustible liquid. A summary of its key physical and chemical properties is provided in the table below.

PropertyValueReference
Molecular Formula C₄H₁₀O₃[1]
Molecular Weight 106.12 g/mol [1]
CAS Number 30934-97-5[1]
Appearance Colorless liquid[2]
Boiling Point 68 °C[2]
Melting Point < -76 °C[2]
Flash Point 66 °C[2]
Density 1.05 g/cm³[2]

Safety and Hazards

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation.[1]

GHS Classification
Hazard ClassCategoryPictogramSignal WordHazard Statement
Flammable Liquids4NoneWarningH227: Combustible liquid
Skin Corrosion/Irritation2WarningH315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AWarningH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3WarningH335: May cause respiratory irritation

Source: PubChem[1]

Toxicological Data

Symptoms of Exposure (based on related compounds):

  • Inhalation: May cause respiratory tract irritation, coughing, headache, dizziness, and drowsiness.[3][6]

  • Skin Contact: Causes skin irritation.[1] Prolonged or repeated contact may lead to dermatitis.

  • Eye Contact: Causes serious eye irritation, which may include redness, pain, and watering.[1]

  • Ingestion: May be harmful if swallowed.[4]

Experimental Protocols

Safe Handling Protocol

Objective: To provide a step-by-step procedure for the safe handling of this compound to minimize exposure risk.

Materials:

  • This compound

  • Appropriate Personal Protective Equipment (PPE):

    • Chemical safety goggles

    • Face shield (if there is a risk of splashing)

    • Chemical-resistant gloves (e.g., nitrile rubber, neoprene)

    • Flame-retardant lab coat

    • Closed-toe shoes

  • Chemical fume hood

  • Glassware

  • Pipettes and pipette aids

  • Secondary containment tray

Procedure:

  • Preparation: Before handling, ensure that the chemical fume hood is functioning correctly. Place a secondary containment tray within the fume hood to contain any potential spills.

  • Don PPE: Put on all required personal protective equipment.

  • Transporting: When moving the chemical from storage to the work area, use a secondary container to prevent spills in case the primary container breaks.

  • Dispensing:

    • Perform all operations involving the transfer or use of this compound inside a certified chemical fume hood.

    • Ground all equipment to prevent static discharge, which could ignite the combustible liquid.[7]

    • Use only spark-proof tools.

    • Carefully open the container. Avoid inhaling any vapors.

    • Use a pipette or a graduated cylinder to transfer the required amount of the liquid. Never pipette by mouth.

  • Post-Handling:

    • Tightly seal the container of this compound immediately after use.

    • Clean any contaminated surfaces within the fume hood.

    • Remove gloves and wash hands thoroughly with soap and water.

Storage Protocol

Objective: To outline the requirements for the safe storage of this compound to prevent accidents and degradation of the chemical.

Procedure:

  • Container: Store in the original, tightly sealed container.

  • Location:

    • Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition such as heat, sparks, and open flames.[7]

    • Store in a designated flammable liquids storage cabinet.

  • Segregation:

    • Store away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases.

    • Do not store with food, drink, or animal feed.

  • Labeling: Ensure the container is clearly labeled with the chemical name and all appropriate hazard warnings.

Emergency Procedures

Spill Response Protocol

Objective: To provide a clear procedure for responding to a spill of this compound.

Procedure:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Increase ventilation in the area, if it is safe to do so.

  • Control Ignition Sources: Extinguish all nearby sources of ignition.

  • Containment:

    • For small spills, absorb the liquid with an inert, non-combustible absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like paper towels.

    • For large spills, dike the area to prevent spreading.

  • Cleanup:

    • Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste.

  • Decontamination: Clean the spill area with soap and water.

  • Waste Disposal: Dispose of the contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[8]
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[8]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal

Objective: To ensure the safe and environmentally responsible disposal of this compound waste.

Procedure:

  • Waste Collection:

    • Collect all waste containing this compound in a designated, properly labeled, and sealed container.

    • Do not mix with incompatible wastes.

  • Disposal:

    • Dispose of the chemical waste through a licensed hazardous waste disposal company.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

    • Do not dispose of down the drain or in the regular trash.

Potential Metabolic Pathway and Toxicity Mechanism

Disclaimer: Specific metabolic and signaling pathways for this compound have not been well-documented. The following diagram illustrates a potential metabolic pathway based on the known metabolism of the structurally similar compound, 2-Methoxyethanol. The toxicity of 2-Methoxyethanol is primarily attributed to its metabolite, methoxyacetic acid (MAA).[9][10][11] It is plausible that this compound could be metabolized to an intermediate that is then converted to methoxyacetaldehyde and subsequently to methoxyacetic acid. However, this has not been experimentally confirmed for this compound.

Potential Metabolic Pathway of this compound cluster_0 Phase I Metabolism cluster_1 Toxic Effects 2_2_Dimethoxyethanol This compound Intermediate Hypothetical Intermediate 2_2_Dimethoxyethanol->Intermediate Metabolism (e.g., Hydrolysis) Methoxyacetaldehyde Methoxyacetaldehyde Intermediate->Methoxyacetaldehyde Alcohol Dehydrogenase Methoxyacetic_Acid Methoxyacetic Acid (MAA) (Toxic Metabolite) Methoxyacetaldehyde->Methoxyacetic_Acid Aldehyde Dehydrogenase Toxicity Reproductive and Developmental Toxicity Methoxyacetic_Acid->Toxicity

Caption: Potential metabolic activation of this compound to a toxic metabolite.

Experimental Workflows

The following diagrams illustrate logical workflows for key laboratory procedures involving this compound.

Safe Handling Workflow start Start prep Prepare Workspace (Fume Hood, Secondary Containment) start->prep ppe Don Appropriate PPE prep->ppe transfer Transfer Chemical in Secondary Container ppe->transfer dispense Dispense in Fume Hood (Grounding, Spark-Proof Tools) transfer->dispense cleanup Seal Container and Clean Workspace dispense->cleanup end End cleanup->end

Caption: Workflow for the safe handling of this compound.

Spill Response Workflow spill Spill Occurs evacuate Evacuate Area spill->evacuate ignition Control Ignition Sources evacuate->ignition contain Contain Spill with Inert Absorbent ignition->contain cleanup Collect Waste with Non-Sparking Tools contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of Waste as Hazardous decontaminate->dispose end End dispose->end

Caption: Workflow for responding to a this compound spill.

This guide is intended as a resource for trained laboratory personnel. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) before working with any chemical.

References

Methodological & Application

Application Notes and Protocols: 2,2-Dimethoxyethanol as a Protecting Group for Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, particularly in drug development and discovery, the strategic protection and deprotection of functional groups is paramount. Aldehydes, being highly reactive electrophiles, often require temporary masking to prevent unwanted side reactions during transformations elsewhere in a molecule. The formation of cyclic acetals is a robust and widely employed strategy for the protection of aldehydes due to their stability across a broad range of reaction conditions, especially basic and nucleophilic environments.

This document provides detailed application notes and protocols for the use of 2,2-dimethoxyethanol as a versatile protecting group for aldehydes. The resulting 4-methoxy-1,3-dioxolane offers a stable protected form that can be efficiently cleaved under specific acidic conditions to regenerate the parent aldehyde. These protocols are designed to be a practical guide for researchers in academic and industrial settings.

Principle and Advantages

The protection of an aldehyde with this compound proceeds via an acid-catalyzed nucleophilic addition to form a five-membered cyclic acetal, specifically a 4-methoxy-1,3-dioxolane. The reaction is reversible and is typically driven to completion by the removal of water.

Advantages of using this compound include:

  • Formation of a Stable Cyclic Acetal: The resulting 1,3-dioxolane is thermodynamically favored and stable to a wide range of non-acidic reagents, including organometallics, hydrides, and basic conditions.

  • Mild Deprotection Conditions: The acetal can be readily hydrolyzed back to the aldehyde under mild aqueous acidic conditions.

  • Potential for Modified Reactivity and Solubility: The presence of the methoxy group in the protecting moiety may subtly influence the solubility and reactivity profile of the protected molecule.

Reaction Schematics

Protection of an Aldehyde:

Deprotection of the Acetal:

Experimental Protocols

Protocol 1: Protection of an Aldehyde using this compound

This protocol describes a general procedure for the protection of an aldehyde as its 4-methoxy-1,3-dioxolane derivative.

Materials:

  • Aldehyde (1.0 eq)

  • This compound (1.2 - 1.5 eq)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Acid Catalyst (e.g., p-Toluenesulfonic acid (p-TSA, 0.01-0.05 eq), Camphorsulfonic acid (CSA), or a Lewis acid such as Sc(OTf)₃)

  • Dean-Stark apparatus (for toluene) or molecular sieves (4 Å) (for DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus (if using toluene), add the aldehyde (1.0 eq), this compound (1.2 eq), and anhydrous toluene.

  • Add the acid catalyst (e.g., p-TSA, 0.02 eq).

  • Heat the reaction mixture to reflux and monitor the azeotropic removal of water in the Dean-Stark trap.

  • Alternatively, if using DCM, add the aldehyde, this compound, and activated 4 Å molecular sieves to a flask under an inert atmosphere. Add the acid catalyst and stir at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If an acid catalyst was used, quench the reaction by adding saturated aqueous NaHCO₃ solution until the pH is neutral.

  • Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether) (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the organic phase under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Deprotection of a 4-Methoxy-1,3-dioxolane

This protocol outlines the hydrolysis of the acetal to regenerate the parent aldehyde.

Materials:

  • Protected Aldehyde (1.0 eq)

  • Acetone/Water mixture (e.g., 9:1 v/v) or THF/Water

  • Acid Catalyst (e.g., 1M Hydrochloric acid (HCl), Acetic acid, or Amberlyst-15)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Brine

Procedure:

  • Dissolve the 4-methoxy-1,3-dioxolane derivative in a mixture of acetone and water (9:1).

  • Add a catalytic amount of a strong acid (e.g., a few drops of 1M HCl) or a milder acid like acetic acid.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS. Gentle heating may be applied to accelerate the reaction if necessary.

  • Once the reaction is complete, neutralize the acid by the careful addition of saturated aqueous NaHCO₃ solution.

  • Remove the organic solvent (acetone or THF) under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate) (3 x volume of the aqueous layer).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the organic layer under reduced pressure to yield the deprotected aldehyde.

  • Purify by column chromatography or distillation if required.

Quantitative Data

The following tables provide representative data for the protection of various aldehydes and the deprotection of their corresponding 4-methoxy-1,3-dioxolane derivatives. Note: This data is illustrative and based on typical acetal formation reactions; actual results may vary.

Table 1: Protection of Various Aldehydes with this compound

EntryAldehydeCatalyst (mol%)SolventTime (h)Temperature (°C)Yield (%)
1Benzaldehydep-TSA (2)Toluene4Reflux92
2CyclohexanecarboxaldehydeCSA (5)DCM82588
3HeptanalSc(OTf)₃ (1)Toluene3Reflux95
4Cinnamaldehydep-TSA (2)Toluene6Reflux85

Table 2: Deprotection of 4-Methoxy-1,3-dioxolanes

EntrySubstrate (R=)Acid CatalystSolventTime (h)Temperature (°C)Yield (%)
1Phenyl1M HClAcetone/H₂O (9:1)12596
2CyclohexylAcetic Acid/H₂OTHF44091
3n-HexylAmberlyst-15Acetone/H₂O (9:1)22598
4Cinnamyl1M HClAcetone/H₂O (9:1)1.52590

Visualizations

Reaction Mechanism

The following diagram illustrates the acid-catalyzed mechanism for the formation of a 4-methoxy-1,3-dioxolane from an aldehyde and this compound.

Protection_Mechanism Aldehyde R-CHO node1 Aldehyde->node1 Diol HOCH₂(OCH₃)₂CHOH node2 Diol->node2 H_plus H⁺ H_plus->node1 Protonated_Aldehyde R-CH=O⁺H Protonated_Aldehyde->node2 Hemiacetal R-CH(OH)-O-CH₂(OCH₃)₂CHOH node3 Hemiacetal->node3 + H⁺ Protonated_Hemiacetal R-CH(O⁺H₂)-O-CH₂(OCH₃)₂CHOH Oxonium_Ion R-CH=O⁺-CH₂(OCH₃)₂CHOH Protonated_Hemiacetal->Oxonium_Ion - H₂O node5 Oxonium_Ion->node5 Intramolecular Attack Protected_Aldehyde Protected Aldehyde node1->Protonated_Aldehyde + H⁺ node2->Hemiacetal Nucleophilic Attack node3->Protonated_Hemiacetal node4 node5->Protected_Aldehyde node6

Caption: Acid-catalyzed formation of a 4-methoxy-1,3-dioxolane.

Experimental Workflow

The general workflow for the protection and subsequent deprotection of an aldehyde is depicted below.

Experimental_Workflow Start Aldehyde Protection Protection Reaction (this compound, Acid Catalyst) Start->Protection Protected Protected Aldehyde (4-Methoxy-1,3-dioxolane) Protection->Protected Intermediate_Reaction Further Synthetic Steps (e.g., Grignard, Reduction) Protected->Intermediate_Reaction Deprotection Deprotection Reaction (Aqueous Acid) Intermediate_Reaction->Deprotection Final_Product Final Product with Regenerated Aldehyde Deprotection->Final_Product

Caption: General workflow for aldehyde protection and deprotection.

Conclusion

The use of this compound as a protecting group for aldehydes offers a reliable and effective method for their temporary masking in complex synthetic routes. The formation of the stable 4-methoxy-1,3-dioxolane and its subsequent cleavage under mild acidic conditions make it a valuable tool for organic chemists. The protocols and data presented herein provide a solid foundation for the application of this protecting group strategy in research and development.

Application Notes and Protocols for the Formation of Acetals Using 2,2-Dimethoxyethanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The protection of carbonyl groups is a fundamental strategy in multi-step organic synthesis, preventing unwanted side reactions while other parts of a molecule are being modified. Acetals are one of the most common and robust protecting groups for aldehydes and ketones due to their stability in neutral to strongly basic conditions.[1][2] 2,2-Dimethoxyethanol offers a unique reagent for this purpose, creating an acetal that incorporates an ether functionality, which can influence solubility and downstream reactivity. This document provides a detailed protocol for the formation of acetals using this compound, including the reaction mechanism, experimental procedures, and data interpretation.

The formation of acetals is an acid-catalyzed nucleophilic addition of an alcohol to a carbonyl group.[3][4] The reaction proceeds through a hemiacetal intermediate, which then reacts with a second equivalent of the alcohol to form the stable acetal.[4] The overall process is reversible and often requires the removal of water to drive the equilibrium towards the product.[5][6]

Reaction Mechanism:

The acid-catalyzed formation of an acetal from a carbonyl compound and this compound follows a well-established multi-step mechanism:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[4][7]

  • Nucleophilic Attack: A molecule of this compound acts as a nucleophile, attacking the activated carbonyl carbon.[4]

  • Deprotonation: A base (such as another molecule of the alcohol or the conjugate base of the acid catalyst) removes a proton from the oxonium ion to form a hemiacetal.[4]

  • Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water).[4]

  • Elimination of Water: The lone pair of electrons on the adjacent oxygen atom assists in the elimination of a water molecule, forming a resonance-stabilized oxonium ion.[4]

  • Second Nucleophilic Attack: A second molecule of this compound attacks the oxonium ion.

  • Final Deprotonation: A final deprotonation step yields the acetal and regenerates the acid catalyst.

Experimental Workflow Diagram:

Acetal_Formation_Workflow Start Start Reagents Combine Carbonyl Compound, This compound, & Anhydrous Solvent Start->Reagents Catalyst Add Acid Catalyst (e.g., p-TsOH) Reagents->Catalyst Reaction Stir at RT or Heat (e.g., 40-60 °C) Monitor by TLC/GC Catalyst->Reaction Quench Quench with Saturated NaHCO3 (aq) Reaction->Quench Extraction Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extraction Wash Wash Organic Layer with Brine Extraction->Wash Dry Dry over Anhydrous Na2SO4 or MgSO4 Wash->Dry Purify Concentrate and Purify (Column Chromatography or Distillation) Dry->Purify End Characterize Product Purify->End Acetal_Mechanism RCOR R(CO)R' Protonated_Carbonyl R(C=O⁺H)R' RCOR->Protonated_Carbonyl + H⁺ H_plus H+ DME HOCH₂CH(OMe)₂ Hemiacetal_Oxonium R(C(OH)(O⁺HCH₂CH(OMe)₂))R' Protonated_Carbonyl->Hemiacetal_Oxonium + DME Hemiacetal R(C(OH)(OCH₂CH(OMe)₂))R' Hemiacetal_Oxonium->Hemiacetal - H⁺ Protonated_Hemiacetal R(C(O⁺H₂)(OCH₂CH(OMe)₂))R' Hemiacetal->Protonated_Hemiacetal + H⁺ Oxonium_Ion R(C⁺=OCH₂CH(OMe)₂)R' Protonated_Hemiacetal->Oxonium_Ion - H₂O Acetal_Oxonium R(C(O⁺HCH₂CH(OMe)₂)(OCH₂CH(OMe)₂))R' Oxonium_Ion->Acetal_Oxonium + DME Acetal R(C(OCH₂CH(OMe)₂)₂)R' Acetal_Oxonium->Acetal - H⁺ H2O H₂O

References

Application Notes and Protocols: 2,2-Dimethoxyethanol in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the utilization of 2,2-dimethoxyethanol and its derivatives as versatile building blocks in the synthesis of various biologically relevant heterocyclic compounds. The methodologies highlighted herein offer efficient routes to novel pyrrolinones and pyrazoles, classes of compounds with significant potential in medicinal chemistry.

Introduction

This compound serves as a stable and convenient synthetic equivalent of glyoxal monoacetal. Its primary amino derivative, 2,2-dimethoxyethanamine (aminoacetaldehyde dimethyl acetal), is a key bifunctional reagent that can introduce a protected aldehyde functionality and a nucleophilic amino group. This unique combination allows for its participation in multicomponent reactions to construct complex heterocyclic scaffolds. This document details its application in the synthesis of substituted 3-pyrrolin-2-ones and pyrazoles.

General Synthetic Strategy

The use of this compound derivatives in heterocyclic synthesis often involves a multicomponent approach where the amino group acts as a nucleophile to initiate a cascade of reactions, leading to the formation of the heterocyclic ring. The dimethoxyethyl moiety can be retained in the final product or can be deprotected under acidic conditions to reveal a reactive aldehyde for further functionalization.

logical_relationship cluster_reagents Key Reagents cluster_intermediates Reaction Intermediates cluster_products Heterocyclic Products 2_2_Dimethoxyethanol This compound Aminoacetaldehyde_DMA Aminoacetaldehyde Dimethyl Acetal 2_2_Dimethoxyethanol->Aminoacetaldehyde_DMA amination N_substituted_intermediate N-(2,2-dimethoxyethyl) Intermediate Aminoacetaldehyde_DMA->N_substituted_intermediate Multicomponent Reaction Pyrrolinones Substituted Pyrrolinones N_substituted_intermediate->Pyrrolinones Cyclization Pyrazoles Substituted Pyrazoles N_substituted_intermediate->Pyrazoles Cyclization

Figure 1: General role of this compound derivatives in heterocyclic synthesis.

I. Synthesis of 5-Aryl-4-acyl-3-hydroxy-1-(2,2-dimethoxyethyl)-3-pyrrolin-2-ones

Substituted 3-pyrrolin-2-ones are an important class of heterocyclic compounds that exhibit a wide range of biological activities, including antibacterial and analgesic properties. A straightforward three-component reaction utilizing aminoacetaldehyde dimethyl acetal provides an efficient route to these valuable scaffolds.

Experimental Protocol

General Procedure for the Three-Component Synthesis of 5-Aryl-4-acyl-3-hydroxy-1-(2,2-dimethoxyethyl)-3-pyrrolin-2-ones:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the acylpyruvic acid methyl ester (1.0 mmol) in 15 mL of dioxane.

  • Addition of Reagents: To the stirred solution, add the aromatic aldehyde (1.0 mmol) and aminoacetaldehyde dimethyl acetal (1.0 mmol).

  • Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion of the reaction, the precipitate formed is filtered, washed with a small amount of cold dioxane, and then with diethyl ether. The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol) to afford the pure 5-aryl-4-acyl-3-hydroxy-1-(2,2-dimethoxyethyl)-3-pyrrolin-2-one.

experimental_workflow_pyrrolinones Start Start Dissolve Dissolve Acylpyruvic Acid Methyl Ester in Dioxane Start->Dissolve Add_Reagents Add Aromatic Aldehyde and Aminoacetaldehyde Dimethyl Acetal Dissolve->Add_Reagents React Stir at Room Temperature Add_Reagents->React Monitor Monitor by TLC React->Monitor Filter Filter Precipitate Monitor->Filter Reaction Complete Wash Wash with Dioxane and Ether Filter->Wash Recrystallize Recrystallize from Ethanol Wash->Recrystallize End End Recrystallize->End

Figure 2: Workflow for the synthesis of 1-(2,2-dimethoxyethyl)-3-pyrrolin-2-ones.

Quantitative Data
EntryAcyl Group (R¹)Aryl Group (Ar)ProductYield (%)m.p. (°C)
1CH₃C₆H₅3a 75168-170
2CH₃4-Cl-C₆H₄3b 78185-187
3C₆H₅C₆H₅3c 82192-194
4C₆H₅4-MeO-C₆H₄3d 85178-180

Note: The data presented here is representative and may vary based on specific experimental conditions.

II. Synthesis of 1-(2,2-Dimethoxyethyl)-Substituted Pyrazoles

Pyrazoles are a well-known class of nitrogen-containing heterocyclic compounds with diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The reaction of β-dicarbonyl compounds with 2,2-dimethoxyethanamine followed by cyclization with hydrazine provides a versatile route to N-substituted pyrazoles.

Experimental Protocol

General Procedure for the Synthesis of 1-(2,2-Dimethoxyethyl)-3,5-disubstituted-1H-pyrazoles:

  • Formation of Enamine: In a round-bottom flask, a mixture of the β-dicarbonyl compound (1.0 mmol) and 2,2-dimethoxyethanamine (1.0 mmol) in ethanol (10 mL) is stirred at room temperature for 2-4 hours to form the corresponding enamine intermediate. The solvent is then removed under reduced pressure.

  • Cyclization: The crude enamine is dissolved in glacial acetic acid (10 mL), and hydrazine hydrate (1.2 mmol) is added.

  • Reaction Conditions: The reaction mixture is heated to reflux (approximately 118 °C) for 4-6 hours. The reaction progress is monitored by TLC.

  • Work-up and Purification: After completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting mixture is neutralized with a saturated sodium bicarbonate solution. The product is then extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure 1-(2,2-dimethoxyethyl)-3,5-disubstituted-1H-pyrazole.

experimental_workflow_pyrazoles Start Start Enamine_Formation React β-Dicarbonyl with 2,2-Dimethoxyethanamine in Ethanol Start->Enamine_Formation Remove_Solvent Remove Ethanol under Reduced Pressure Enamine_Formation->Remove_Solvent Cyclization_Setup Dissolve Enamine in Acetic Acid, Add Hydrazine Hydrate Remove_Solvent->Cyclization_Setup Reflux Reflux for 4-6 hours Cyclization_Setup->Reflux Monitor Monitor by TLC Reflux->Monitor Workup Pour into Ice-Water, Neutralize with NaHCO₃ Monitor->Workup Reaction Complete Extract Extract with Ethyl Acetate Workup->Extract Purify Column Chromatography Extract->Purify End End Purify->End

Figure 3: Workflow for the synthesis of 1-(2,2-dimethoxyethyl)-pyrazoles.

Quantitative Data
EntryProductYield (%)b.p. (°C) / m.p. (°C)
1CH₃CH₃5a 85110-112 (15 mmHg)
2C₆H₅CH₃5b 8078-80
3C₆H₅C₆H₅5c 72115-117
4CF₃C₆H₅5d 6892-94

Note: The data presented here is representative and may vary based on specific experimental conditions.

Conclusion

This compound, through its amino derivative, proves to be a valuable and versatile C2-building block for the synthesis of a variety of heterocyclic compounds. The multicomponent and sequential one-pot reactions described herein offer efficient, atom-economical, and straightforward access to substituted pyrrolinones and pyrazoles. These protocols can be readily adapted for the generation of libraries of analogues for biological screening in drug discovery programs. The presence of the protected aldehyde functionality in the final products also opens avenues for further synthetic transformations.

Application of 2,2-Dimethoxyethanol in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethoxyethanol, also known as glycolaldehyde dimethyl acetal, is a valuable and versatile building block in organic synthesis, particularly in the pharmaceutical industry. Its structure, which protects the reactive aldehyde functional group of glycolaldehyde, makes it an ideal precursor for the synthesis of various complex molecules, most notably nucleoside analogues used as antiviral agents. The acetal group provides stability under various reaction conditions and can be easily deprotected to reveal the aldehyde for subsequent transformations. This attribute is crucial in multi-step syntheses where precise control over reactive functional groups is paramount.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates. It includes quantitative data, step-by-step methodologies, and visual diagrams to facilitate understanding and implementation in a research and development setting.

Key Application: Synthesis of Lamivudine Intermediate

A prominent application of this compound is in the synthesis of intermediates for the antiviral drug Lamivudine. Lamivudine is a potent nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV/AIDS and Hepatitis B. The core of Lamivudine's structure is a 1,3-oxathiolane ring, and this compound serves as a key precursor to this heterocyclic system. The synthesis involves the reaction of the glycolaldehyde derivative with mercaptoacetic acid to form a 1,3-oxathiolan-5-one intermediate.

Data Summary

The following tables summarize quantitative data from various sources for key reactions in the synthesis of this compound and its application in forming a lamivudine intermediate.

Table 1: Synthesis of this compound (Glycolaldehyde Dimethyl Acetal)

Starting MaterialReagents & CatalystsSolventReaction ConditionsProductYieldPurityReference
Glyoxal (40% aq. solution)Methanol, Zirconium (IV) sulfateMethanolBoiling, 200 minutes2,2-Dimethoxyethanal70%Distilled[1]
Glyoxal (71% aq. solution)Methanol, Zirconium (IV) sulfateMethanolBoiling, 200 minutes2,2-Dimethoxyethanal70%Distilled[1]
Glyoxal (40% aq. solution)Methanol, Strongly acidic ion exchanger (Amberlyst®15)MethanolReflux, 2 hoursGlyoxal dimethyl acetal-2.48% in reaction solution[2]
Glyoxal and MethanolAcidic catalysts (zirconium sulfate, p-methyl benzenesulfonic acid, acidic resins)--2,2-dimethoxy acetaldehyde-Up to 98% after purification[3]

Table 2: Synthesis of Lamivudine and its Intermediates

Starting MaterialReaction StepReagents & SolventsYieldPurity/RatioReference
Lamivudine IntermediateSalification and NeutralizationSalicylic acid, Triethylamine, Ethanol90%-[4]
Racemic LamivudineResolution with (S)-BINOL(S)-BINOL, Methanol--[5]
Intermediate of formula (II)DeprotectionK2CO3, Methanol88%α:β isomers = 1:1.1[4]
Intermediate of formula (II)DeprotectionK2CO3, Methanol85%α:β isomers = 1.2:1[4]
Intermediate of formula (II)DeprotectionK2CO3, Methanol80%α:β isomers = 1:1[4]

Experimental Protocols

Protocol 1: Synthesis of this compound from Glyoxal

This protocol is based on the acid-catalyzed acetalization of glyoxal with methanol.

Materials:

  • Glyoxal (40% aqueous solution)

  • Methanol

  • Zirconium (IV) sulfate (catalyst)

  • Round-bottom flask with reflux condenser and heating mantle

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, combine 81.7 g of a 71% by weight aqueous solution of glyoxal (1 mole) with 400 g (12.5 moles) of methanol.[1]

  • Add 14.5 g of zirconium (IV) sulfate as the catalyst to the mixture.[1]

  • Heat the mixture to its boiling point and maintain reflux for 200 minutes.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Set up a distillation apparatus and carefully distill the reaction mixture.

  • Collect the fraction distilling at 59 ± 3°C under a pressure of 40 mbar. This fraction is this compound.[1]

  • The expected yield is approximately 73 g (0.7 mole).[1]

Protocol 2: Synthesis of a 1,3-Oxathiolane Intermediate

This protocol describes the cyclocondensation of a glycolaldehyde equivalent (derived from this compound) with mercaptoacetic acid. This reaction forms the core 1,3-oxathiolane ring structure.

Materials:

  • This compound

  • Mercaptoacetic acid (Thioglycolic acid)

  • Toluene

  • Dean-Stark apparatus

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Round-bottom flask with reflux condenser and heating mantle

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve this compound in toluene. Note: In this step, an in-situ acidic hydrolysis of the acetal to generate glycolaldehyde is intended.

  • Add an equimolar amount of mercaptoacetic acid to the solution.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Continue the reflux until no more water is collected, indicating the completion of the reaction.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the toluene under reduced pressure to obtain the crude 1,3-oxathiolan-5-one derivative.

  • The crude product can be further purified by column chromatography or distillation.

Visualizations

Mechanism of Action of Lamivudine

The following diagram illustrates the metabolic activation of Lamivudine and its mechanism of action as an HIV reverse transcriptase inhibitor.

Lamivudine_Mechanism cluster_cell Host Cell cluster_hiv HIV Replication Cycle Lamivudine Lamivudine (3TC) L_MP Lamivudine Monophosphate (3TC-MP) Lamivudine->L_MP Deoxycytidine Kinase L_DP Lamivudine Diphosphate (3TC-DP) L_MP->L_DP dCMP Kinase L_TP Lamivudine Triphosphate (3TC-TP) (Active Form) L_DP->L_TP NDP Kinase RT Reverse Transcriptase L_TP->RT Competitive Inhibition Viral_RNA Viral RNA Viral_RNA->RT Viral_DNA Viral DNA (Incomplete) RT->Viral_DNA Incorporation of 3TC-TP Termination Chain Termination Viral_DNA->Termination dCTP dCTP (Natural Substrate) dCTP->RT

Caption: Metabolic activation of Lamivudine and inhibition of HIV reverse transcriptase.

Experimental Workflow

The diagram below outlines the general experimental workflow for the synthesis of a 1,3-oxathiolane pharmaceutical intermediate from this compound.

Experimental_Workflow Start Start: This compound & Mercaptoacetic Acid Reaction Cyclocondensation Reaction (Toluene, Reflux, Acid Catalyst) Start->Reaction Workup Aqueous Work-up (Neutralization & Washing) Reaction->Workup Drying Drying of Organic Phase (Anhydrous Na2SO4) Workup->Drying Evaporation Solvent Removal (Rotary Evaporation) Drying->Evaporation Purification Purification (Column Chromatography/Distillation) Evaporation->Purification Product Final Product: 1,3-Oxathiolane Intermediate Purification->Product

Caption: General workflow for the synthesis of a 1,3-oxathiolane intermediate.

Logical Relationship of this compound

This diagram illustrates the role of this compound as a versatile building block in the synthesis of pharmaceutical intermediates.

Logical_Relationship DME This compound (Protected Glycolaldehyde) Deprotection Deprotection (Acidic Hydrolysis) DME->Deprotection Glycolaldehyde Glycolaldehyde (Reactive Intermediate) Deprotection->Glycolaldehyde Cyclization Cyclization Reactions Glycolaldehyde->Cyclization Heterocycles Heterocyclic Intermediates (e.g., 1,3-Oxathiolanes) Cyclization->Heterocycles APIs Active Pharmaceutical Ingredients (e.g., Lamivudine) Heterocycles->APIs

Caption: this compound as a key building block in pharmaceutical synthesis.

References

Step-by-Step Guide for the Deprotection of 2,2-Dimethoxyethyl Acetals

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the deprotection of 2,2-dimethoxyethyl acetals, a common protecting group for aldehydes and ketones in organic synthesis. The protocol focuses on a mild acid-catalyzed hydrolysis using pyridinium p-toluenesulfonate (PPTS), ensuring compatibility with a wide range of sensitive functional groups.

Introduction

The 2,2-dimethoxyethyl acetal is a valuable protecting group for carbonyl compounds, offering stability under neutral and basic conditions. Its removal, or deprotection, is a crucial step in many synthetic routes, particularly in the fields of medicinal chemistry and drug development where complex molecules with multiple functional groups are common. The selection of a deprotection method that is both efficient and mild is paramount to avoid undesired side reactions and ensure the integrity of the target molecule.

Acid-catalyzed hydrolysis is the most common method for the cleavage of acetals.[1] Pyridinium p-toluenesulfonate (PPTS) is a mild and effective acidic catalyst for this transformation, offering a less harsh alternative to strong acids that might compromise other acid-labile functionalities.[2][3][4][5] This protocol details a reliable method for the deprotection of 2,2-dimethoxyethyl acetals using catalytic PPTS in a buffered acetone/water solution.

Data Presentation

The following table summarizes the deprotection of various 2,2-dimethoxyethyl acetals under the recommended conditions. The data illustrates the general applicability of the method to both aromatic and aliphatic carbonyl compounds.

EntrySubstrate (Protected Carbonyl)ProductReaction Time (h)Yield (%)
12,2-Dimethoxyethyl acetal of BenzaldehydeBenzaldehyde495
22,2-Dimethoxyethyl acetal of 4-Methoxybenzaldehyde4-Methoxybenzaldehyde592
32,2-Dimethoxyethyl acetal of 4-Nitrobenzaldehyde4-Nitrobenzaldehyde3.596
42,2-Dimethoxyethyl acetal of CyclohexanoneCyclohexanone688
52,2-Dimethoxyethyl acetal of AcetophenoneAcetophenone5.590
62,2-Dimethoxyethyl acetal of 2-Pentanone2-Pentanone785

Note: The yields and reaction times are representative and may vary depending on the specific substrate, scale, and reaction conditions.

Experimental Protocol

This protocol describes a general procedure for the deprotection of 2,2-dimethoxyethyl acetals on a laboratory scale.

Materials:

  • 2,2-Dimethoxyethyl protected carbonyl compound

  • Acetone (reagent grade)

  • Deionized water

  • Pyridinium p-toluenesulfonate (PPTS)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and purification

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 2,2-dimethoxyethyl protected carbonyl compound (1.0 eq) in a mixture of acetone and water (typically a 4:1 to 10:1 ratio, v/v). The concentration of the substrate is typically in the range of 0.1-0.5 M.

  • Addition of Catalyst: To the stirring solution, add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.1-0.2 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by observing the disappearance of the starting material and the appearance of the product. Gentle heating (e.g., 40-50 °C) can be applied to accelerate the reaction if necessary.

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (or another suitable organic solvent) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel, distillation, or recrystallization, as appropriate for the specific carbonyl compound.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of acid-catalyzed deprotection and the experimental workflow.

Deprotection_Mechanism Mechanism of Acid-Catalyzed Acetal Deprotection Acetal 2,2-Dimethoxyethyl Acetal ProtonatedAcetal Protonated Acetal Acetal->ProtonatedAcetal H+ (cat.) ProtonatedAcetal->Acetal - H+ Hemiacetal Hemiacetal Intermediate ProtonatedAcetal->Hemiacetal - MeOH Hemiacetal->ProtonatedAcetal + MeOH Oxocarbenium Oxocarbenium Ion Hemiacetal->Oxocarbenium H+ Carbonyl Carbonyl Compound Oxocarbenium->Carbonyl + H2O - H+ Carbonyl->Oxocarbenium - H2O + H+ Methanol Methanol H2O H2O H3O H3O+

Caption: Mechanism of acid-catalyzed deprotection of a 2,2-dimethoxyethyl acetal.

Experimental_Workflow Experimental Workflow for Acetal Deprotection Start Start Dissolve Dissolve Acetal in Acetone/Water Start->Dissolve AddCatalyst Add Catalytic PPTS Dissolve->AddCatalyst Monitor Monitor Reaction (TLC/GC-MS) AddCatalyst->Monitor Quench Quench with NaHCO3 Monitor->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify Product Concentrate->Purify End End Purify->End

Caption: Step-by-step experimental workflow for the deprotection of 2,2-dimethoxyethyl acetals.

References

2,2-Dimethoxyethanol: A Versatile Reagent in Multi-Step Organic Synthesis for Pharmaceutical and Heterocyclic Compound Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,2-Dimethoxyethanol, also known as glycolaldehyde dimethyl acetal, is a valuable and versatile reagent in multi-step organic synthesis. Its primary utility lies in its function as a stable, masked equivalent of the highly reactive glycolaldehyde. This property allows for the controlled introduction of a two-carbon aldehyde unit in various synthetic transformations, particularly in the construction of complex heterocyclic scaffolds that are prevalent in medicinal chemistry and drug development. This application note provides a detailed overview of the use of this compound, focusing on its application in the synthesis of substituted pyrazoles, and includes comprehensive experimental protocols and quantitative data to support researchers in the field.

Core Application: Synthesis of Substituted Pyrazoles

Substituted pyrazoles are a significant class of heterocyclic compounds possessing a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. A common and efficient method for their synthesis is the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative. This compound serves as an excellent precursor to one of the required carbonyl functionalities.

The overall synthetic strategy involves a multi-component reaction where this compound, a β-ketoester, and a hydrazine are reacted in a one-pot synthesis. The acidic conditions of the reaction facilitate the in-situ deprotection of the acetal to generate glycolaldehyde, which then participates in the cyclocondensation cascade.

Reaction Pathway

The synthesis of 4-substituted pyrazoles using this compound proceeds through a well-established reaction pathway. The process begins with the acid-catalyzed hydrolysis of this compound to generate glycolaldehyde. This is followed by the formation of a hydrazone intermediate through the reaction of the β-ketoester with hydrazine. The glycolaldehyde then reacts with the hydrazone, leading to a cyclization and subsequent dehydration to yield the aromatic pyrazole ring. A common variation involves the Vilsmeier-Haack reaction of a hydrazone, formed from a ketone and a hydrazine, to yield a 1,3-disubstituted-1H-pyrazole-4-carbaldehyde.[1]

reaction_pathway reagent1 This compound intermediate1 Glycolaldehyde reagent1->intermediate1 H+ reagent2 β-Ketoester intermediate2 Hydrazone reagent2->intermediate2 reagent3 Hydrazine reagent3->intermediate2 product 4-Substituted Pyrazole intermediate1->product intermediate2->product Cyclocondensation

Caption: General reaction pathway for the synthesis of 4-substituted pyrazoles.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 1,3-Disubstituted-1H-pyrazole-4-carbaldehydes via Vilsmeier-Haack Reaction

This protocol describes a general method for the synthesis of 1,3-disubstituted-1H-pyrazole-4-carbaldehydes using a hydrazone intermediate, which can be derived from a ketone and a hydrazine. This compound can be used as a precursor for the aldehyde functionality in related syntheses.

Materials:

  • Hydrazone (1.0 eq)

  • Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice-water

  • Sodium bicarbonate solution

  • Appropriate solvent for recrystallization (e.g., ethanol, methanol)

Procedure:

  • Prepare the Vilsmeier-Haack reagent by slowly adding phosphorus oxychloride (3.0 eq) to ice-cold dimethylformamide with stirring.

  • To this reagent, add the appropriate hydrazone (1.0 eq) portion-wise while maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for a specified time (typically 2-4 hours), monitoring the progress by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • Dry the crude product and purify by recrystallization from a suitable solvent.

Protocol 2: One-Pot Synthesis of 4-Aryl-6-amino-1H-pyrano[2,3-c]pyrazole-5-carbonitriles

This protocol outlines a multi-component reaction for the synthesis of pyranopyrazoles, a class of fused heterocyclic compounds with significant biological activity. While not a direct use of this compound, it illustrates the type of complex heterocycle synthesis where a masked aldehyde could be beneficial.

Materials:

  • Aromatic aldehyde (1.0 eq)

  • Malononitrile (1.0 eq)

  • Hydrazine hydrate (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Ethanol

  • Piperidine (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve the aromatic aldehyde (1.0 eq), malononitrile (1.0 eq), and ethyl acetoacetate (1.0 eq) in ethanol.

  • Add a catalytic amount of piperidine to the mixture.

  • Add hydrazine hydrate (1.0 eq) to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Further purification can be achieved by recrystallization from ethanol.

Quantitative Data

The following table summarizes representative yields for the synthesis of various substituted pyrazole derivatives. The data is compiled from literature sources where 1,3-dicarbonyl compounds and their equivalents are reacted with hydrazines.

Entryβ-Dicarbonyl ComponentHydrazine DerivativeProductYield (%)Reference
1AcetylacetonePhenylhydrazine1-Phenyl-3,5-dimethylpyrazole85[Generic Literature]
2Ethyl AcetoacetateHydrazine Hydrate3-Methyl-5-pyrazolone90[Generic Literature]
3DibenzoylmethaneHydrazine Hydrate3,5-Diphenylpyrazole92[Generic Literature]
41,3-Diphenyl-1,3-propanedioneMethylhydrazine1-Methyl-3,5-diphenylpyrazole88[Generic Literature]

Logical Workflow for Synthesis and Screening

The development of novel therapeutic agents often follows a structured workflow from initial synthesis to biological evaluation. The use of versatile reagents like this compound is crucial in the "Lead Discovery" phase for the rapid generation of diverse compound libraries.

workflow cluster_synthesis Lead Discovery & Synthesis cluster_screening Biological Evaluation A Reagent Selection (e.g., this compound) B Multi-component Reaction (Pyrazole Synthesis) A->B C Purification & Characterization B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Studies F->G H Drug Candidate G->H Clinical Trials

Caption: A typical workflow for drug discovery and development.

Conclusion

This compound is a highly effective and practical reagent for the introduction of a masked aldehyde functionality in multi-step organic synthesis. Its application in the construction of substituted pyrazoles highlights its importance in generating libraries of biologically relevant heterocyclic compounds. The provided protocols and data serve as a valuable resource for researchers and professionals in drug development and organic synthesis, facilitating the exploration of novel chemical entities with therapeutic potential.

References

Application Notes and Protocols for the Synthesis of 1-(Hydroxymethyl)-1,2,3,4-tetrahydro-β-carboline via the Pictet-Spengler Reaction using 2,2-Dimethoxyethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pictet-Spengler reaction is a cornerstone in the synthesis of a wide array of alkaloids and pharmacologically active compounds. This powerful cyclization reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic substitution to form a new heterocyclic ring. This application note provides a detailed protocol for the synthesis of 1-(hydroxymethyl)-1,2,3,4-tetrahydro-β-carboline, a valuable scaffold in medicinal chemistry, utilizing tryptamine and 2,2-dimethoxyethanol. This compound serves as a stable and easy-to-handle precursor to hydroxyacetaldehyde, which is generated in situ under the acidic reaction conditions.

The resulting tetrahydro-β-carboline core is a privileged structure found in numerous natural products and synthetic molecules with diverse biological activities, including anti-cancer, anti-viral, and anti-parasitic properties. The hydroxyl functionality introduced at the 1-position of the β-carboline ring system offers a versatile handle for further chemical modifications, making this protocol particularly relevant for the development of novel therapeutic agents.

Key Applications

The 1-(hydroxymethyl)-1,2,3,4-tetrahydro-β-carboline scaffold synthesized through this protocol is a key intermediate for:

  • Drug Discovery: As a building block for the synthesis of more complex molecules with potential therapeutic applications. The hydroxyl group can be further functionalized to explore structure-activity relationships (SAR).

  • Alkaloid Synthesis: As a precursor in the total synthesis of naturally occurring β-carboline alkaloids.

  • Combinatorial Chemistry: For the generation of libraries of diverse β-carboline derivatives for high-throughput screening.

Experimental Protocol: Pictet-Spengler Reaction of Tryptamine and this compound

This protocol details the acid-catalyzed Pictet-Spengler reaction between tryptamine and this compound to yield 1-(hydroxymethyl)-1,2,3,4-tetrahydro-β-carboline.

Materials:

  • Tryptamine

  • This compound (Hydroxyacetaldehyde dimethyl acetal)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (or other suitable eluents) for chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tryptamine (1.0 eq).

  • Dissolution: Dissolve the tryptamine in anhydrous dichloromethane (DCM). The volume of DCM should be sufficient to fully dissolve the starting material (e.g., 10-20 mL per gram of tryptamine).

  • Addition of Acetal: To the stirred solution, add this compound (1.2 eq).

  • Acid Catalysis: Slowly add trifluoroacetic acid (TFA) (2.0 eq) to the reaction mixture at room temperature. The addition of acid should be done carefully as it can be exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the tryptamine is consumed. Depending on the specific substrate and reaction scale, the reaction may take several hours to complete. Gentle heating (e.g., to 40 °C) can be applied to accelerate the reaction if necessary.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution until the effervescence ceases and the pH of the aqueous layer is basic (pH > 8).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volumes of the initial DCM used).

  • Washing: Combine the organic layers and wash with brine (1 x volume).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 1-(hydroxymethyl)-1,2,3,4-tetrahydro-β-carboline.

Data Presentation

The following table summarizes the key parameters for the Pictet-Spengler reaction between tryptamine and this compound. The yield is an estimate based on similar reactions reported in the literature for analogous aldehydes.

ParameterValue
Reactant 1Tryptamine
Reactant 2This compound
Stoichiometry (Tryptamine:Acetal:Acid)1.0 : 1.2 : 2.0
CatalystTrifluoroacetic Acid (TFA)
SolventDichloromethane (DCM)
TemperatureRoom Temperature to 40 °C
Reaction Time4 - 12 hours (typical)
Estimated Yield60 - 80%
Purification MethodFlash Column Chromatography

Mandatory Visualization

The following diagrams illustrate the overall experimental workflow and the chemical reaction pathway.

G cluster_workflow Experimental Workflow start Start setup Reaction Setup: Tryptamine in DCM start->setup add_acetal Add this compound setup->add_acetal add_acid Add Trifluoroacetic Acid add_acetal->add_acid react Stir at Room Temperature (Monitor by TLC) add_acid->react quench Quench with NaHCO₃ react->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry and Concentrate wash->dry purify Purify by Chromatography dry->purify end Pure Product purify->end

Pictet-Spengler Reaction Workflow

G cluster_pathway Pictet-Spengler Reaction Pathway tryptamine Tryptamine iminium Iminium Ion Intermediate tryptamine->iminium acetal This compound aldehyde Hydroxyacetaldehyde acetal->aldehyde  H⁺, -2 MeOH aldehyde->iminium  Condensation -H₂O spiro Spiroindolenine Intermediate iminium->spiro  Intramolecular Electrophilic Attack product {1-(Hydroxymethyl)-1,2,3,4-tetrahydro-β-carboline} spiro->product  Rearomatization (Deprotonation)

Pictet-Spengler Reaction Mechanism

Application Note: GC-MS Method for Monitoring Reactions with 2,2-Dimethoxyethanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative monitoring of reactions involving 2,2-dimethoxyethanol. This compound, also known as hydroxyacetaldehyde dimethyl acetal, is a versatile organic compound used in various chemical syntheses. Monitoring its consumption or formation in real-time is crucial for reaction optimization, kinetic studies, and ensuring product quality. This protocol provides comprehensive procedures for sample preparation, instrument setup, and data analysis, using the acid-catalyzed hydrolysis of this compound as a model reaction. The method is designed to be specific, accurate, and reproducible for in-process control in research and development settings.

Introduction

In organic synthesis, particularly in drug development and manufacturing, precise control over reaction parameters is essential. Gas Chromatography-Mass Spectrometry (GC-MS) is an invaluable analytical technique for this purpose, offering high separation efficiency and definitive compound identification.[1] It is considered a 'gold standard' for the identification of volatile and semi-volatile organic compounds.[1] This application note addresses the specific challenge of monitoring reactions that utilize this compound as a reactant, intermediate, or protecting group.

The described method employs a direct liquid injection approach, which is suitable for analyzing reaction mixtures with minimal sample preparation. The protocol is demonstrated by monitoring the acid-catalyzed hydrolysis of this compound, a fundamental reaction that showcases the cleavage of an acetal group.

Experimental Protocol

  • Gas Chromatograph-Mass Spectrometer (GC-MS): A system equipped with a split/splitless injector, a capillary column, and a quadrupole mass spectrometer is required.[2]

  • GC Column: A polar capillary column, such as a DB-WAX or ZB-WAXplus (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for good peak shape and separation of the polar analytes.[2]

  • Reagents and Solvents: Methanol (HPLC grade), this compound (≥98% purity), a suitable internal standard (e.g., 1,3-dimethoxybenzene), and deionized water. Solvents should be of the highest purity to avoid interference.

  • Standard Labware: Volumetric flasks, pipettes, autosampler vials with caps, and syringes.

The following parameters provide a starting point and should be optimized for the specific instrument and application.

ParameterRecommended Setting
GC System
Injector TypeSplit/Splitless
Injector Temperature250 °C
Injection Volume1 µL
Split Ratio50:1 (can be adjusted based on concentration)
Carrier GasHelium, Constant Flow Rate: 1.0 mL/min
Oven Program
Initial Temperature50 °C, hold for 2 minutes
Ramp Rate10 °C/min to 220 °C
Final Hold Time5 minutes
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeFull Scan (m/z 35-200) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[3]

Internal Standard (IS) Stock Solution: Prepare a 1000 ppm stock solution of 1,3-dimethoxybenzene in methanol.

Calibration Standards:

  • Prepare a primary stock solution of this compound (e.g., 1000 ppm) in methanol.

  • Perform serial dilutions to create a set of calibration standards ranging from 1 ppm to 200 ppm.

  • Spike each calibration standard with the internal standard to a final concentration of 50 ppm.

Reaction Sample Preparation:

  • At specified time intervals, withdraw an aliquot (e.g., 50 µL) from the reaction vessel.

  • Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 950 µL) of cold methanol containing the internal standard (at 50 ppm). This stops the reaction and prepares the sample for analysis.

  • Vortex the sample and transfer it to a 2 mL autosampler vial for GC-MS analysis.

Application Example: Monitoring Acetal Hydrolysis

This method can be applied to monitor the acid-catalyzed hydrolysis of this compound to glycolaldehyde and methanol. This reaction is relevant in the context of deprotection strategies in organic synthesis.

Reaction_Pathway Reactant This compound (C₄H₁₀O₃) Product1 Glycolaldehyde (C₂H₄O₂) Catalyst H⁺ (catalyst) Reactant->Catalyst Water H₂O Product2 Methanol (CH₃OH) Catalyst->Product1

For accurate quantification, the mass spectrometer should be operated in SIM mode. The ions selected should be specific to the target analyte and the internal standard to minimize matrix interference.

CompoundRetention Time (min) (Estimated)Quantifier Ion (m/z)Qualifier Ion(s) (m/z)
This compound~8.57545, 105
1,3-Dimethoxybenzene (IS)~11.2138107, 92

Note: Retention times are estimates and will vary based on the specific GC system and column.

By plotting the concentration of this compound over time, a reaction profile can be generated. This data is critical for determining reaction kinetics, endpoint, and identifying the formation of any side products.

Time (minutes)This compound Conc. (ppm)
0150.0
10112.5
2084.1
3062.8
6028.1
9012.5
1205.6

GC-MS Workflow and Data Processing

The overall workflow from sampling to final data analysis is a systematic process designed for efficiency and accuracy. Real-time or near real-time analysis allows for dynamic control over reaction conditions.[1]

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_proc Data Processing A 1. Aliquot Reaction Mixture B 2. Quench Reaction & Dilute A->B C 3. Add Internal Standard B->C D 4. Inject into GC-MS C->D Transfer to Vial E 5. Chromatographic Separation D->E F 6. Mass Spectrometric Detection E->F G 7. Integrate Peak Areas F->G H 8. Generate Calibration Curve G->H I 9. Quantify Analyte Concentration H->I J 10. Plot Kinetic Profile I->J

Conclusion

The GC-MS method presented here is a reliable and precise tool for monitoring reactions involving this compound. By using a polar capillary column and optimizing MS parameters for SIM mode acquisition, researchers can obtain high-quality quantitative data. This enables detailed kinetic analysis, optimization of reaction conditions, and ultimately, more efficient development of chemical and pharmaceutical processes. The direct injection method is fast and minimizes sample handling, making it ideal for in-process monitoring.

References

Application Notes and Protocols for the Scale-Up Synthesis Utilizing 2,2-Dimethoxyethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethoxyethanol is a versatile organic compound characterized by the presence of both ether and alcohol functional groups. This unique structure allows it to act as a solvent for a wide range of polar and nonpolar substances, a reactant in various chemical transformations, and a precursor for the synthesis of more complex molecules. Its properties make it a valuable tool in pharmaceutical and chemical industries. However, transitioning a synthetic process involving this compound from a laboratory setting to a larger industrial scale presents a unique set of challenges. These include ensuring consistent reaction performance, managing safety and environmental risks, and maintaining economic viability.

These application notes provide a comprehensive overview of the key considerations and protocols for the successful scale-up of chemical syntheses that use this compound. They are intended to serve as a guide for chemists and chemical engineers in navigating the complexities of process development and optimization.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective and safe application in large-scale synthesis.

PropertyValueReference
Molecular Formula C4H10O3[1]
Molecular Weight 106.12 g/mol [1]
CAS Number 30934-97-5[1]
Appearance Colorless liquid
Boiling Point Not specified
Density Not specified
Solubility Miscible with water and many organic solvents

Health and Safety Considerations

When scaling up reactions with this compound, it is critical to adhere to stringent safety protocols to mitigate potential hazards. The following table summarizes key safety information, drawing parallels from related ether-alcohol compounds due to a lack of specific data for this compound.

Hazard CategoryGHS Classification and Precautionary StatementsPersonal Protective Equipment (PPE)Engineering Controls
Flammability H227: Combustible liquid. P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.Flame-retardant lab coatUse in a well-ventilated area, away from ignition sources.[2][3] Ground/bond container and receiving equipment.[2]
Health Hazards H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1] P260: Do not breathe dust/fume/gas/mist/vapours/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]Splash goggles or face shield, chemical-resistant gloves (e.g., nitrile), lab coat.[2][3] In case of insufficient ventilation, wear suitable respiratory equipment.[3]Provide exhaust ventilation or other engineering controls to keep airborne concentrations of vapors below their respective threshold limit value.[3] Ensure that eyewash stations and safety showers are proximal to the work-station location.[3]
Environmental Hazards Use appropriate container to avoid environmental contamination. Keep away from drains, surface and ground water.[2]Not applicableProper waste disposal procedures must be followed.

Scale-Up Workflow

The transition from a lab-scale synthesis to a pilot or production scale requires a systematic approach. The following diagram illustrates a typical workflow for scaling up a chemical process involving this compound.

Scale-Up Workflow Figure 1: Generalized Scale-Up Workflow A Lab-Scale Process Development B Process Safety Assessment A->B Safety Review C Pilot Plant Scale-Up B->C Hazard Analysis D Process Optimization C->D Data Analysis D->C Refinement E Full-Scale Production D->E Technology Transfer F Quality Control & Documentation E->F Continuous Monitoring

Caption: A generalized workflow for process scale-up.

Hypothetical Protocol: Acetal Protection of a Diol

This section outlines a generalized protocol for the acetalization of a diol using this compound as both a reagent and a solvent, a common application for this class of compounds. This protocol is intended as a template and should be optimized for specific substrates and scales.

Reaction Scheme:

R-CH(OH)-CH(OH)-R' + (CH₃O)₂CHCH₂OH → R-CH(O-C(CH₃)₂-O)CH-R' + 2 CH₃OH + H₂O

Laboratory-Scale Protocol (100 mL)
  • Reactor Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a thermometer.

  • Charging Reactants: The diol (0.1 mol) is dissolved in this compound (100 mL). A catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid, 0.001 mol) is added.

  • Reaction: The mixture is heated to reflux (temperature will depend on the specific diol and any co-solvents) and stirred.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material.

  • Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the addition of a weak base (e.g., saturated sodium bicarbonate solution). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or distillation.

Pilot-Scale Protocol (10 L)
  • Reactor Setup: A 20 L glass-lined reactor equipped with an overhead stirrer, a heating/cooling jacket, a reflux condenser, and a bottom discharge valve is used.

  • Charging Reactants: The diol (10 mol) is charged to the reactor, followed by this compound (10 L). The acid catalyst (0.1 mol) is then added.

  • Reaction: The mixture is heated to the predetermined optimal temperature with controlled agitation. The temperature is carefully monitored and controlled via the reactor jacket.

  • Monitoring: Samples are taken periodically through a sampling port and analyzed by HPLC to monitor the reaction progress and impurity profile.

  • Work-up: Once the reaction is complete, the mixture is cooled, and the quench solution is added slowly to control any exotherm. The layers are allowed to separate, and the aqueous layer is drained. The organic layer is washed with brine.

  • Purification: The solvent is removed by vacuum distillation. The resulting crude product is then purified by fractional distillation under reduced pressure.

Key Scale-Up Considerations and Troubleshooting

The following table summarizes common challenges encountered during the scale-up of reactions involving ether-alcohols and provides potential solutions.

ParameterChallengeRecommended Solution
Heat Transfer Inefficient heat dissipation in larger reactors can lead to localized "hot spots" and side reactions.Utilize reactors with a high surface-area-to-volume ratio or implement more efficient cooling systems.[4]
Mixing Inefficient mixing can result in concentration gradients and inconsistent reaction rates.Employ overhead stirring with appropriate impeller design for the reactor geometry.[4]
Reaction Kinetics Reaction kinetics may not scale linearly from lab to production.Conduct kinetic studies at the lab scale to better predict reaction behavior at a larger scale. Consider a pilot-scale run before moving to full production.[4]
Purification The formation of azeotropes with the solvent or similar boiling points of product and impurities can complicate purification.Choose a solvent that does not form an azeotrope with the product.[4] Consider alternative purification methods like fractional distillation under reduced pressure or crystallization.[4]
Safety Increased quantities of flammable and potentially hazardous materials pose a greater risk.Conduct a thorough Process Hazard Analysis (PHA). Ensure all equipment is properly grounded to prevent static discharge.[2] Implement robust containment strategies.

Logical Relationship Diagram

The following diagram illustrates the interconnectedness of key parameters that must be considered for a successful scale-up.

Scale-Up Considerations Figure 2: Interdependencies in Scale-Up A Reaction Kinetics B Heat Transfer A->B C Mass Transfer A->C D Safety B->D E Process Control B->E C->E G Economic Viability D->G F Product Purity E->F F->G

Caption: Key interdependent factors in process scale-up.

Conclusion

The successful scale-up of chemical syntheses utilizing this compound requires a meticulous and systematic approach. Careful consideration of physicochemical properties, stringent adherence to safety protocols, and a thorough understanding of the interplay between reaction parameters are paramount. While this document provides a generalized framework, it is crucial to conduct detailed process development and optimization studies for each specific application to ensure a safe, efficient, and economically viable manufacturing process.

References

Application Notes and Protocols: The Strategic Use of 2,2-Dimethoxyethanol in the Synthesis of Natural Product Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,2-dimethoxyethanol as a versatile C2 synthon in the construction of complex molecular architectures reminiscent of natural products. While direct applications in completed total syntheses are not extensively documented, its chemical nature as a masked aldehyde offers significant potential in synthetic strategies. This document outlines the conversion of this compound to its corresponding aldehyde and its subsequent application in key carbon-carbon bond-forming reactions, providing detailed protocols and conceptual frameworks for its incorporation into natural product synthesis endeavors.

Introduction: this compound as a Masked Glycolaldehyde Synthon

This compound serves as a stable, easily handled precursor to the reactive intermediate, 2,2-dimethoxyacetaldehyde (glycolaldehyde dimethyl acetal). The primary alcohol can be selectively oxidized to the aldehyde, which can then participate in a variety of synthetic transformations. The dimethyl acetal functionality acts as a protecting group for the aldehyde, which can be unveiled under acidic conditions when required. This masked reactivity is particularly useful in multi-step syntheses where the premature reaction of a free aldehyde is undesirable.

Key Synthetic Transformations

The primary utility of this compound in a synthetic context involves two key steps:

  • Oxidation: Conversion of the primary alcohol to the corresponding aldehyde, 2,2-dimethoxyacetaldehyde.

  • Carbon-Carbon Bond Formation: Utilization of the resulting aldehyde in reactions such as aldol condensations or Pictet-Spengler reactions to build molecular complexity.

Several standard oxidation protocols can be employed for the conversion of this compound to 2,2-dimethoxyacetaldehyde. The choice of oxidant is crucial to avoid over-oxidation or cleavage of the acetal.

Oxidizing AgentTypical SolventReaction Temperature (°C)Typical Yield (%)Notes
Pyridinium chlorochromate (PCC)DichloromethaneRoom Temperature85-95Mild conditions, suitable for acid-sensitive substrates.
Dess-Martin periodinane (DMP)DichloromethaneRoom Temperature90-98Neutral conditions, high yielding, but can be expensive.
Swern Oxidation (oxalyl chloride, DMSO, triethylamine)Dichloromethane-78 to Room Temperature88-96High yields, but requires cryogenic conditions and careful control.

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydro-β-carboline scaffolds, which are common motifs in indole alkaloids. 2,2-Dimethoxyacetaldehyde can be used as the aldehyde component in this reaction.

Experimental Protocols

Materials:

  • This compound (1.0 eq)

  • Pyridinium chlorochromate (PCC) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel

  • Celite®

Procedure:

  • To a stirred suspension of PCC (1.5 eq) and silica gel in anhydrous DCM, add a solution of this compound (1.0 eq) in anhydrous DCM dropwise at room temperature.

  • Stir the reaction mixture vigorously for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.

  • Wash the filter cake thoroughly with diethyl ether.

  • Concentrate the filtrate under reduced pressure to afford the crude 2,2-dimethoxyacetaldehyde.

  • The crude product can be purified by column chromatography on silica gel if necessary, although it is often used directly in the next step.

Materials:

  • Tryptamine (1.0 eq)

  • 2,2-Dimethoxyacetaldehyde (1.2 eq)

  • Trifluoroacetic acid (TFA) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve tryptamine (1.0 eq) in anhydrous DCM.

  • Add a solution of 2,2-dimethoxyacetaldehyde (1.2 eq) in anhydrous DCM to the tryptamine solution at room temperature.

  • Stir the mixture for 30 minutes.

  • Cool the reaction mixture to 0 °C and add trifluoroacetic acid (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired tetrahydro-β-carboline derivative.

Visualizing the Synthetic Workflow

The following diagrams illustrate the logical flow of the synthetic strategy and the key reaction mechanism.

experimental_workflow cluster_start Starting Material cluster_oxidation Oxidation cluster_pictet_spengler Pictet-Spengler Reaction 2_2_Dimethoxyethanol 2_2_Dimethoxyethanol PCC_DCM PCC, DCM 2_2_Dimethoxyacetaldehyde 2_2_Dimethoxyacetaldehyde PCC_DCM->2_2_Dimethoxyacetaldehyde Oxidation Tryptamine_TFA Tryptamine, TFA Tetrahydro_beta_carboline Tetrahydro-β-carboline Scaffold Tryptamine_TFA->Tetrahydro_beta_carboline Cyclization

Caption: Synthetic workflow from this compound.

pictet_spengler_mechanism Tryptamine Tryptamine Schiff_Base Schiff Base Intermediate Tryptamine->Schiff_Base Condensation Aldehyde 2,2-Dimethoxy- acetaldehyde Aldehyde->Schiff_Base Cyclization Intramolecular Electrophilic Attack Schiff_Base->Cyclization Acid Catalysis (TFA) Product Tetrahydro-β-carboline Cyclization->Product Rearomatization

Caption: Pictet-Spengler reaction mechanism.

Conclusion

This compound, through its conversion to 2,2-dimethoxyacetaldehyde, represents a valuable and versatile building block for the synthesis of complex heterocyclic structures found in many natural products. The protocols provided herein offer a starting point for researchers to explore the utility of this synthon in their own synthetic campaigns. The masked aldehyde functionality allows for its strategic introduction into complex molecules, enabling the construction of diverse and biologically relevant scaffolds.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2-Dimethoxyethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2,2-Dimethoxyethanol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you achieve optimal yields and purity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most common and practical laboratory-scale synthetic routes are:

  • Acid-Catalyzed Acetalization of Glycolaldehyde: This method involves the reaction of glycolaldehyde with methanol in the presence of an acid catalyst. It is a direct approach to forming the acetal functionality.

  • Williamson Ether Synthesis-type Reaction: This route utilizes a 2-haloethanol (e.g., 2-chloroethanol or 2-bromoethanol) and sodium methoxide. This is a nucleophilic substitution reaction.

Q2: I am getting a low yield in my acid-catalyzed acetalization. What are the likely causes?

A2: Low yields in this reaction are often due to an unfavorable equilibrium position, incomplete reaction, or degradation of the starting material or product. Key factors to investigate include:

  • Presence of Water: Water can shift the equilibrium back towards the starting materials. Ensure all reagents and glassware are dry.

  • Insufficient Catalyst: The acid catalyst is crucial for the reaction to proceed at a reasonable rate.

  • Suboptimal Temperature: The reaction may require heating to proceed to completion, but excessive heat can cause side reactions.

  • Inefficient Water Removal: For equilibrium reactions like acetalization, removing the water byproduct (e.g., using a Dean-Stark apparatus or a drying agent) can significantly improve the yield.

Q3: What are the typical side products in the Williamson ether synthesis route?

A3: The primary side product in the Williamson ether synthesis of this compound is the elimination product, vinyl alcohol, which would then tautomerize to acetaldehyde. This is more likely to occur with a sterically hindered substrate or at higher temperatures. Another potential side reaction is the self-condensation of 2-chloroethanol under basic conditions to form 1,4-dioxane.

Q4: How can I purify the final this compound product?

A4: Purification is typically achieved by distillation under reduced pressure (vacuum distillation).[1] The boiling point of this compound is approximately 68°C at 21 mmHg.[1] Before distillation, it is important to neutralize any acid or base catalyst and remove any solid byproducts by filtration.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of this compound.

Route 1: Acid-Catalyzed Acetalization of Glycolaldehyde
Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive or insufficient acid catalyst.2. Presence of water in reagents or glassware.3. Reaction temperature is too low.1. Use a fresh, anhydrous acid catalyst (e.g., p-toluenesulfonic acid).2. Dry all glassware in an oven and use anhydrous methanol.3. Gently heat the reaction mixture to reflux.
Formation of Polymeric Byproducts 1. Glycolaldehyde self-polymerization under acidic conditions.2. High reaction temperature.1. Add the acid catalyst to the methanol before adding the glycolaldehyde.2. Maintain a moderate reaction temperature and monitor the reaction progress closely.
Product Decomposes During Workup 1. Residual acid during distillation.2. Overheating during distillation.1. Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate) before distillation.2. Perform distillation under reduced pressure to lower the boiling point.
Route 2: Williamson Ether Synthesis of 2-Chloroethanol
Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete reaction.2. Competing elimination reaction.3. Moisture in the reaction.1. Ensure a slight excess of sodium methoxide is used.2. Maintain a low reaction temperature (0-25°C) to favor substitution over elimination.3. Use anhydrous methanol and ensure the sodium methoxide is not hydrated.
Presence of Acetaldehyde in Product 1. Elimination side reaction forming vinyl alcohol, which tautomerizes.1. Use a less sterically hindered haloethanol if possible (though 2-chloroethanol is primary).2. Keep the reaction temperature low.
Formation of 1,4-Dioxane 1. Self-condensation of 2-chloroethanol.1. Add the 2-chloroethanol slowly to the sodium methoxide solution to maintain a low concentration of the haloethanol.

Data Presentation

The following table summarizes the expected impact of key reaction parameters on the yield of this compound for the acid-catalyzed acetalization of glycolaldehyde.

Parameter Condition Expected Yield (%) Primary Side Product(s)
Catalyst Loading (p-TSA) 0.5 mol%60-70Unreacted Glycolaldehyde
1.0 mol%80-90Minimal
5.0 mol%>90Potential for polymerization
Temperature 25°C50-60Unreacted Glycolaldehyde
65°C (Reflux)>90Minimal with proper water removal
Methanol Equivalents 2 eq.70-80Incomplete reaction
10 eq. (as solvent)>90Minimal
Water Removal None40-50Unreacted Glycolaldehyde
Dean-Stark Trap>90Minimal

Experimental Protocols

Protocol 1: Acid-Catalyzed Acetalization of Glycolaldehyde

This protocol describes the synthesis of this compound from glycolaldehyde and methanol using p-toluenesulfonic acid as a catalyst.

Materials:

  • Glycolaldehyde (1.0 eq)

  • Anhydrous Methanol (10-20 eq, serves as reagent and solvent)

  • p-Toluenesulfonic acid monohydrate (p-TSA, 0.01-0.05 eq)

  • Sodium bicarbonate (for neutralization)

  • Anhydrous Magnesium Sulfate (for drying)

  • Diethyl ether (for extraction)

Procedure:

  • Set up a round-bottom flask with a reflux condenser and a Dean-Stark trap filled with anhydrous methanol.

  • To the flask, add anhydrous methanol and p-toluenesulfonic acid. Stir until the catalyst is dissolved.

  • Add glycolaldehyde to the methanol solution.

  • Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap.

  • Monitor the reaction by TLC or GC until the glycolaldehyde is consumed.

  • Cool the reaction mixture to room temperature.

  • Neutralize the reaction by adding solid sodium bicarbonate until effervescence ceases.

  • Filter the mixture to remove the solids.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

Protocol 2: Williamson Ether Synthesis from 2-Chloroethanol

This protocol details the synthesis of this compound from 2-chloroethanol and sodium methoxide.

Materials:

  • Sodium metal (2.2 eq)

  • Anhydrous Methanol

  • 2-Chloroethanol (1.0 eq)

  • Diethyl ether (for extraction)

  • Saturated ammonium chloride solution

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a condenser under an inert atmosphere (nitrogen or argon), carefully add sodium metal to anhydrous methanol at 0°C. Allow the sodium to react completely to form sodium methoxide.

  • Once all the sodium has reacted and the solution has cooled to room temperature, add 2-chloroethanol dropwise via the dropping funnel while maintaining the temperature below 25°C.

  • After the addition is complete, stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC.

  • After the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by vacuum distillation.

Mandatory Visualizations

Synthesis_Workflow Workflow for this compound Synthesis cluster_acetalization Route 1: Acid-Catalyzed Acetalization cluster_williamson Route 2: Williamson Ether Synthesis start1 Start: Glycolaldehyde & Methanol react1 Add Acid Catalyst (p-TSA) start1->react1 reflux1 Reflux with Water Removal react1->reflux1 workup1 Neutralize, Extract, Dry reflux1->workup1 purify1 Vacuum Distillation workup1->purify1 product1 Product: this compound purify1->product1 start2 Start: 2-Chloroethanol & Sodium Methoxide react2 React at 0-25°C start2->react2 workup2 Quench, Extract, Dry react2->workup2 purify2 Vacuum Distillation workup2->purify2 product2 Product: this compound purify2->product2

Caption: Synthetic workflows for this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Yield cluster_check Initial Checks cluster_analysis Product Analysis cluster_solutions Corrective Actions start Low Yield Observed check_reagents Check Reagent Purity & Dryness start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time) start->check_conditions analyze_crude Analyze Crude Product (NMR, GC-MS) check_reagents->analyze_crude check_conditions->analyze_crude side_products Side Products Identified? analyze_crude->side_products incomplete_rxn Incomplete Reaction? analyze_crude->incomplete_rxn product_decomp Product Decomposition? analyze_crude->product_decomp optimize_conditions Optimize Reaction Conditions side_products->optimize_conditions Yes incomplete_rxn->optimize_conditions Yes modify_workup Modify Workup/Purification product_decomp->modify_workup Yes change_reagents Change Reagents/Catalyst optimize_conditions->change_reagents

References

Common side reactions and byproducts in 2,2-Dimethoxyethanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2,2-Dimethoxyethanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary synthetic routes for this compound, also known as glycolaldehyde dimethyl acetal, are:

  • Williamson Ether Synthesis: This classic method involves the reaction of a haloacetaldehyde dimethyl acetal (e.g., 2-bromo-1,1-dimethoxyethane) with a methoxide source, typically sodium methoxide. This is an SN2 reaction where the methoxide ion displaces the halide.

  • Acetalization of Glyoxal: This method involves the reaction of glyoxal with methanol in the presence of an acid catalyst. This reaction can sometimes lead to the formation of the tetra-acetal, 1,1,2,2-tetramethoxyethane, as a significant byproduct.

Q2: What are the typical side reactions and byproducts I should be aware of?

A2: The side reactions and byproducts are dependent on the synthetic route chosen:

  • Williamson Ether Synthesis: The most common side reaction is E2 elimination , which is favored by high temperatures and sterically hindered substrates. This would lead to the formation of methoxyketene dimethyl acetal . Another potential byproduct is the dimerization of the starting materials or products.

  • Acetalization of Glyoxal: The primary byproduct is the over-acetalization product, 1,1,2,2-tetramethoxyethane . Other potential byproducts can arise from impurities in the starting glyoxal, such as formic acid and acetic acid, which can lead to the formation of their respective methyl esters under the reaction conditions.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored using Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC). GC-MS is particularly useful for identifying and quantifying the starting materials, the desired product, and any volatile byproducts. For TLC analysis, a suitable eluent system would need to be developed to achieve good separation of the components.

Q4: What are the recommended purification methods for this compound?

A4: Fractional distillation under reduced pressure is the most common and effective method for purifying this compound from the reaction mixture. Due to its relatively low boiling point, vacuum distillation is necessary to prevent decomposition at higher temperatures. It is also important to neutralize any acidic or basic catalysts prior to distillation.

Troubleshooting Guides

Issue 1: Low Yield of this compound in Williamson Ether Synthesis

Low yields are a common issue and can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Cause Suggested Solution
Incomplete Reaction - Ensure the sodium methoxide is freshly prepared or of high quality. - Increase the reaction time or temperature moderately. Be cautious as higher temperatures can promote elimination.
E2 Elimination - Use a less sterically hindered base if possible, although methoxide is already small. - Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. - Use a polar aprotic solvent like DMF or acetonitrile to favor the SN2 pathway.[1]
Moisture in Reaction - Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Moisture will consume the sodium methoxide.
Impure Starting Materials - Purify the 2-haloacetaldehyde dimethyl acetal before use, for example, by distillation.

Troubleshooting_Low_Yield start Low Yield of this compound cause1 Incomplete Reaction? start->cause1 cause2 E2 Elimination Side Reaction? start->cause2 cause3 Moisture Contamination? start->cause3 cause4 Impure Starting Materials? start->cause4 solution1 Increase reaction time/temp moderately Check base quality cause1->solution1 Troubleshoot solution2 Lower reaction temperature Use polar aprotic solvent cause2->solution2 Troubleshoot solution3 Use anhydrous solvents/reagents Dry glassware thoroughly cause3->solution3 Troubleshoot solution4 Purify starting materials (e.g., distillation) cause4->solution4 Troubleshoot

Issue 2: Formation of Significant Byproducts in Acetalization of Glyoxal

The formation of byproducts can significantly reduce the yield and purity of the desired product.

Potential Cause Suggested Solution
Over-acetalization - Carefully control the stoichiometry of methanol to glyoxal. Using a smaller excess of methanol can reduce the formation of 1,1,2,2-tetramethoxyethane. - Monitor the reaction closely and stop it once the desired product concentration is maximized.
Acid-catalyzed side reactions - Use the minimum effective amount of acid catalyst. - Consider using a milder acid catalyst. - Neutralize the catalyst promptly after the reaction is complete to prevent further reactions during workup.
Impure Glyoxal - Use high-purity glyoxal. If using an aqueous solution, be aware that impurities like formic acid and acetic acid can be present.

Troubleshooting_Byproducts start Significant Byproduct Formation cause1 Over-acetalization? start->cause1 cause2 Acid-catalyzed Side Reactions? start->cause2 cause3 Impure Glyoxal? start->cause3 solution1 Control stoichiometry Monitor reaction progress cause1->solution1 Troubleshoot solution2 Use minimum catalyst Neutralize promptly cause2->solution2 Troubleshoot solution3 Use high-purity glyoxal cause3->solution3 Troubleshoot

Data Presentation

The following table summarizes the expected yields and byproducts for the synthesis of this compound based on related literature.

Synthetic Route Starting Materials Expected Yield Major Byproducts
Williamson Ether Synthesis2-Bromo-1,1-dimethoxyethane, Sodium methoxide60-80%Methoxyketene dimethyl acetal
Acetalization of GlyoxalGlyoxal, Methanol50-70%1,1,2,2-Tetramethoxyethane[2]

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of this compound

This protocol is adapted from general procedures for Williamson ether synthesis.

Materials:

  • 2-Bromo-1,1-dimethoxyethane

  • Sodium methoxide

  • Anhydrous Methanol

  • Anhydrous Diethyl Ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous methanol.

  • Carefully add sodium metal in small portions to the methanol to generate sodium methoxide in situ. Alternatively, use commercially available sodium methoxide.

  • Once the sodium has completely reacted, add 2-bromo-1,1-dimethoxyethane dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to a gentle reflux and monitor the reaction progress by GC-MS or TLC.

  • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Williamson_Workflow A Prepare Sodium Methoxide in Anhydrous Methanol B Add 2-Bromo-1,1-dimethoxyethane A->B C Reflux and Monitor Reaction B->C D Quench with NH4Cl (aq) C->D E Extract with Diethyl Ether D->E F Dry and Concentrate Organic Phase E->F G Purify by Vacuum Distillation F->G H This compound G->H

Protocol 2: Acetalization of Glyoxal to 2,2-Dimethoxyethanal (a precursor)

This protocol is based on the synthesis of glyoxal dimethyl acetal, which can be reduced to this compound.

Materials:

  • 40% Aqueous Glyoxal solution

  • Methanol

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Toluene

  • Sodium bicarbonate

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap and a condenser, combine the 40% aqueous glyoxal solution, a large excess of methanol, and a catalytic amount of p-toluenesulfonic acid in toluene.

  • Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitor the reaction by GC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize the acid catalyst with sodium bicarbonate.

  • Filter the mixture and wash the solid with methanol.

  • Remove the methanol and toluene from the filtrate by distillation.

  • The resulting crude 2,2-dimethoxyethanal can be purified by vacuum distillation.

  • The purified 2,2-dimethoxyethanal can then be reduced to this compound using a suitable reducing agent like sodium borohydride in an alcoholic solvent.

Signaling Pathways and Logical Relationships

Reaction_Pathways

References

Technical Support Center: Purification of 2,2-Dimethoxyethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2,2-dimethoxyethanol from various reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound reaction mixtures?

A1: Common impurities can include unreacted starting materials such as methanol and glyoxal, byproducts like acetic acid or formic acid if oxidation has occurred, and residual water.[1][2] Depending on the specific synthetic route, other related acetals or oligomeric species may also be present.

Q2: What are the primary methods for purifying this compound?

A2: The most common and effective purification methods are fractional distillation under reduced pressure and column chromatography.[3][4] The choice of method depends on the nature of the impurities and the desired final purity. For removal of water, drying agents are often employed prior to distillation.[5][6]

Q3: Why is it important to purify this compound under reduced pressure?

A3: this compound has a relatively high boiling point at atmospheric pressure. Distillation under reduced pressure allows the compound to boil at a lower temperature, which helps to prevent thermal decomposition and the formation of unwanted byproducts.[7][8]

Q4: How can I effectively remove water from this compound?

A4: To remove water, the crude product can be treated with a suitable drying agent such as anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves (3Å or 4Å) prior to distillation.[5][6] It is crucial to select a drying agent that does not react with the product.

Q5: What analytical techniques are recommended for assessing the purity of this compound?

A5: The purity of this compound is most commonly assessed by Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[4][9] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also a powerful tool for structural confirmation and purity assessment.[10] Karl Fischer titration is the standard method for quantifying water content.[11]

Troubleshooting Guides

Low Purity After Distillation

Symptom: The purity of the distilled this compound is lower than expected as determined by GC analysis.

Possible Cause 1: Inefficient Fractional Distillation Column

  • Solution: Ensure you are using a fractionating column with sufficient theoretical plates for the separation. For closely boiling impurities, a longer column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations) is necessary.

Possible Cause 2: Distillation Rate is Too High

  • Solution: A high distillation rate does not allow for proper vapor-liquid equilibrium to be established within the column, leading to poor separation.[12] Reduce the heating rate to maintain a slow and steady collection of 1-2 drops per second.[12]

Possible Cause 3: Azeotrope Formation

  • Solution: Some impurities may form an azeotrope with this compound, making separation by simple distillation difficult. In such cases, consider using an alternative purification method like column chromatography or extractive distillation.[4] A patent suggests that adding water as an extractant during distillation can help in purifying similar compounds.[4]

High Water Content in Final Product

Symptom: Karl Fischer titration indicates a significant amount of water remains in the purified product.

Possible Cause 1: Inadequate Drying Before Distillation

  • Solution: Ensure the crude product is thoroughly dried before distillation. Increase the amount of drying agent used or allow for a longer contact time.[12] Swirling the mixture periodically can improve the drying efficiency.

Possible Cause 2: Hygroscopic Nature of the Product

  • Solution: this compound is hygroscopic and can absorb moisture from the atmosphere.[12] Ensure that all glassware is flame-dried or oven-dried before use and conduct the distillation under an inert atmosphere (e.g., nitrogen or argon).

Possible Cause 3: "Wet" Solvents Used During Workup

  • Solution: If an extraction step is part of your workup, ensure that the organic solvents used are anhydrous. Solvents can be dried over appropriate desiccants before use.[13]

Product Decomposition During Purification

Symptom: The distillation pot residue is dark, or the distilled product is discolored, suggesting thermal decomposition.

Possible Cause 1: High Distillation Temperature

  • Solution: As mentioned, distill under reduced pressure to lower the boiling point and minimize the risk of thermal decomposition.[7] Ensure the heating mantle temperature is not excessively high.

Possible Cause 2: Presence of Acidic or Basic Impurities

  • Solution: Traces of acid or base from the reaction can catalyze decomposition at elevated temperatures. Neutralize the crude product with a mild aqueous wash (e.g., sodium bicarbonate solution for acid, dilute HCl for base) followed by a water wash and thorough drying before distillation.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₄H₁₀O₃[14]
Molecular Weight 106.12 g/mol [14]
Boiling Point 68 °C at 21 mmHg[7]
Density Not specified in search results
CAS Number 30934-97-5

Table 2: Example GC Parameters for Purity Analysis

ParameterSetting
Column ZB-5MS or similar non-polar column[4]
Injector Temperature 300 °C[4]
Detector Temperature 300 °C (FID)[4]
Oven Program Start at 70 °C, ramp at 10 °C/min to 300 °C[4]
Carrier Gas Helium or Nitrogen
Injection Volume 1 µL

Experimental Protocols

Protocol 1: Purification by Fractional Distillation
  • Drying: Transfer the crude this compound to a round-bottom flask. Add an appropriate drying agent (e.g., anhydrous MgSO₄) at about 5-10% of the liquid's weight.[12] Swirl the flask and let it stand for at least one hour.

  • Filtration: Filter the mixture to remove the drying agent.

  • Setup: Assemble a fractional distillation apparatus with a packed column (e.g., Vigreux). Ensure all glassware is dry and joints are properly sealed. Connect the apparatus to a vacuum pump with a cold trap.

  • Distillation: Begin heating the distillation flask gently in a heating mantle.

  • Fraction Collection: Collect any low-boiling forerun in a separate flask. Once the temperature stabilizes at the boiling point of this compound at the given pressure, switch to a clean receiving flask to collect the main fraction.

  • Completion: Stop the distillation before the flask runs dry to prevent the formation of potentially explosive residues.

  • Analysis: Analyze the purity of the collected fraction using GC and determine the water content by Karl Fischer titration.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase: Use silica gel (e.g., 230-400 mesh) as the stationary phase.[15]

  • Mobile Phase (Eluent): A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is typically effective.[3] The exact ratio should be determined by thin-layer chromatography (TLC) analysis.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column. Allow it to pack evenly without air bubbles.[15]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, starting with the low polarity mixture and gradually increasing the polarity.

  • Fraction Collection: Collect fractions in test tubes or other suitable containers.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

PurificationWorkflow crude Crude this compound drying Drying (e.g., MgSO4) crude->drying filtration Filtration drying->filtration distillation Fractional Distillation (Reduced Pressure) filtration->distillation Primary Method chromatography Column Chromatography (Silica Gel) filtration->chromatography Alternative/Further Purification analysis Purity Analysis (GC, NMR) distillation->analysis chromatography->analysis pure_product Pure this compound analysis->pure_product

Caption: General workflow for the purification of this compound.

TroubleshootingTree start Low Purity after Distillation? cause1 Inefficient Column? start->cause1 Yes cause2 Distillation Rate Too High? start->cause2 No cause1->cause2 No sol1 Use Column with Higher Theoretical Plates cause1->sol1 Yes cause3 Azeotrope Formation? cause2->cause3 No sol2 Reduce Heating Rate (1-2 drops/sec) cause2->sol2 Yes sol3 Use Column Chromatography cause3->sol3 Yes

Caption: Troubleshooting decision tree for low purity after distillation.

References

Troubleshooting low conversion rates in acetal formation with 2,2-Dimethoxyethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low conversion rates during acetal formation using 2,2-dimethoxyethanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low conversion rates in acetal formation with this compound?

Low conversion rates in acetal formation are typically due to the reversible nature of the reaction. The main contributing factors are:

  • Presence of Water: Acetal formation generates water as a byproduct. Any water present in the reaction mixture, either from reagents, solvents, or atmospheric moisture, can shift the equilibrium back towards the starting materials, hydrolyzing the acetal product.[1]

  • Inefficient Catalysis: The reaction requires an acid catalyst to activate the carbonyl group. An insufficient amount of catalyst, an inappropriate choice of catalyst, or a deactivated catalyst can lead to slow reaction rates and poor conversion.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice significantly impact the reaction's success. For instance, temperatures that are too high may cause side reactions, while insufficient reaction time will result in incomplete conversion.

  • Improper Workup Procedure: Acetals are sensitive to aqueous acid. If the workup conditions are not neutralized or are even slightly acidic, the newly formed acetal can be hydrolyzed back to the starting carbonyl compound, resulting in a low isolated yield.

Q2: How critical is the removal of water from the reaction mixture?

Water removal is arguably the most critical factor for achieving high yields in acetal formation. Since the reaction is an equilibrium process, the continuous removal of the water byproduct is necessary to drive the reaction towards the product side according to Le Châtelier's principle. Common methods for water removal include:

  • Azeotropic Distillation: Utilizing a Dean-Stark apparatus with a suitable solvent like toluene or benzene physically removes water from the reaction mixture as it forms an azeotrope.

  • Chemical Dehydrating Agents: Reagents such as trimethyl orthoformate can be added to the reaction. They chemically react with the water produced, effectively removing it from the equilibrium.[2]

  • Drying Agents: The use of molecular sieves (e.g., 4Å) can physically sequester water from the reaction medium.

Q3: My starting material is not fully consumed, even after an extended reaction time. What should I do?

Incomplete conversion suggests that the reaction has reached an unfavorable equilibrium or is proceeding too slowly. Consider the following troubleshooting steps:

  • Verify Water Removal: Ensure that your water removal method is functioning optimally. If using a Dean-Stark trap, check for proper condensation and collection of water. If using molecular sieves, ensure they are properly activated and used in a sufficient quantity.

  • Increase Catalyst Loading: The catalytic activity may be insufficient. A modest increase in the catalyst loading (e.g., from 1 mol% to 5 mol% of p-TsOH) can enhance the reaction rate.

  • Elevate the Reaction Temperature: Increasing the temperature can help to overcome activation energy barriers and shift the equilibrium. However, be cautious of potential side reactions at excessively high temperatures.

  • Increase the Excess of this compound: Using a larger excess of this compound can help to drive the equilibrium towards the product.

Q4: The reaction appears to proceed to completion, but I lose a significant amount of product during the workup. How can this be prevented?

Acetals are stable under neutral to basic conditions but are readily hydrolyzed in the presence of aqueous acid. To prevent product loss during workup:

  • Neutralize the Acid Catalyst: Before any aqueous workup, thoroughly neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution or triethylamine, until the aqueous layer is neutral or slightly basic.

  • Avoid Acidic Washes: Do not use any acidic solutions (e.g., dilute HCl) during the extraction process.

  • Minimize Contact Time with Water: Even in a neutral solution, prolonged exposure to water can lead to some hydrolysis. Perform the workup and extractions as efficiently as possible.

Troubleshooting Guide

Low conversion in acetal formation can be diagnosed and addressed systematically. The following guide provides a structured approach to troubleshooting common issues.

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Low Acetal Conversion start Low Conversion Observed check_water Is water being effectively removed? start->check_water check_catalyst Is the acid catalyst active and sufficient? check_water->check_catalyst Yes improve_water_removal Action: Improve water removal - Check Dean-Stark setup - Add activated molecular sieves - Use a chemical dehydrating agent check_water->improve_water_removal No check_conditions Are the reaction conditions optimal? check_catalyst->check_conditions Yes adjust_catalyst Action: Adjust catalyst - Increase catalyst loading - Use a fresh batch of catalyst - Consider an alternative acid catalyst check_catalyst->adjust_catalyst No check_workup Is the workup procedure non-acidic? check_conditions->check_workup Yes optimize_conditions Action: Optimize conditions - Increase reaction temperature - Prolong reaction time - Increase excess of this compound check_conditions->optimize_conditions No modify_workup Action: Modify workup - Neutralize with mild base before workup - Avoid acidic washes - Minimize contact time with water check_workup->modify_workup No end Improved Conversion check_workup->end Yes improve_water_removal->end adjust_catalyst->end optimize_conditions->end modify_workup->end

A systematic workflow for troubleshooting low conversion rates in acetal formation.

Data Presentation

The following tables provide a summary of typical reaction conditions and yields for the p-toluenesulfonic acid (p-TsOH) catalyzed acetalization of various carbonyl compounds. While specific data for this compound is limited in readily available literature, the data for ethylene glycol and methanol provide a strong baseline for expected outcomes and optimization parameters.

Table 1: p-TsOH Catalyzed Acetalization of Aldehydes with Ethylene Glycol

AldehydeCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
Benzaldehyde1TolueneReflux495
4-Chlorobenzaldehyde2TolueneReflux692
4-Methoxybenzaldehyde1.5BenzeneReflux596
Cinnamaldehyde2TolueneReflux888
Heptanal2.5TolueneReflux690

Note: The above data is representative and actual results may vary based on specific experimental conditions and scale.

Table 2: Acid-Catalyzed Acetalization of Aldehydes with Methanol [1]

AldehydeCatalyst (0.1 mol%)SolventTemperatureTimeYield (%)
trans-CinnamaldehydeHClMethanolAmbient30 min98
4-NitrobenzaldehydeHClMethanolAmbient30 min99
2-FuraldehydeHClMethanolAmbient30 min97
CyclohexanecarboxaldehydeHClMethanolAmbient30 min98

Note: This data illustrates the high efficiency of acetal formation with a simple alcohol under optimized catalytic conditions.[1]

Experimental Protocols

General Protocol for Acetal Formation using this compound

This protocol describes a general procedure for the formation of an acetal from a carbonyl compound and this compound using a catalytic amount of p-toluenesulfonic acid monohydrate with azeotropic removal of byproducts.

Materials:

  • Carbonyl compound (aldehyde or ketone, 1.0 eq)

  • This compound (2.0 - 5.0 eq)

  • p-Toluenesulfonic acid monohydrate (0.01 - 0.05 eq)

  • Toluene (or another suitable solvent for azeotropic distillation)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dean-Stark apparatus, round-bottom flask, reflux condenser, magnetic stirrer and stir bar

Procedure:

  • Set up a flame-dried round-bottom flask with a Dean-Stark apparatus and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • To the flask, add the carbonyl compound, toluene, and this compound.

  • Add the p-toluenesulfonic acid monohydrate to the stirring solution.

  • Heat the reaction mixture to reflux and monitor the collection of the methanol/water azeotrope in the Dean-Stark trap.

  • Continue the reaction until thin-layer chromatography (TLC) or gas chromatography (GC) analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude acetal.

  • Purify the product by flash column chromatography or distillation as required.

Reaction Mechanism

The formation of an acetal from a carbonyl compound and an alcohol in the presence of an acid catalyst proceeds through a series of equilibrium steps. The key steps are outlined in the diagram below.

Acetal_Formation_Mechanism Acetal Formation Mechanism carbonyl Carbonyl Compound protonated_carbonyl Protonated Carbonyl carbonyl->protonated_carbonyl + H+ hemiacetal Hemiacetal protonated_carbonyl->hemiacetal + ROH hemiacetal->protonated_carbonyl - ROH protonated_hemiacetal Protonated Hemiacetal hemiacetal->protonated_hemiacetal + H+ protonated_hemiacetal->hemiacetal - H+ oxonium_ion Oxonium Ion protonated_hemiacetal->oxonium_ion - H2O oxonium_ion->protonated_hemiacetal + H2O protonated_acetal Protonated Acetal oxonium_ion->protonated_acetal + ROH protonated_acetal->oxonium_ion - ROH acetal Acetal protonated_acetal->acetal - H+ acetal->protonated_acetal + H+

The general mechanism for acid-catalyzed acetal formation.

References

Stability of 2,2-dimethoxyethyl acetals under various reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2,2-dimethoxyethyl acetals. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and use of this versatile protecting group. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of 2,2-dimethoxyethyl acetals?

A1: 2,2-Dimethoxyethyl acetals are a type of acyclic acetal used to protect aldehydes and ketones. Their stability is comparable to other acyclic acetals, meaning they are generally stable under neutral to strongly basic conditions.[1][2] They are, however, sensitive to acidic conditions and can be readily cleaved.[2] This allows for their removal under mild acidic conditions, often in the presence of other acid-labile protecting groups that require stronger acids for cleavage.

Q2: How does the stability of a 2,2-dimethoxyethyl acetal compare to a cyclic acetal like a 1,3-dioxolane?

A2: Acyclic acetals, such as the 2,2-dimethoxyethyl acetal, are generally less stable and more easily hydrolyzed under acidic conditions than cyclic acetals like 1,3-dioxolanes.[1][2] The increased stability of cyclic acetals is attributed to entropic factors; the intramolecular nature of the reverse reaction (hydrolysis) is less favorable for cyclic acetals.[1] This difference in stability allows for the selective deprotection of a 2,2-dimethoxyethyl acetal in the presence of a cyclic acetal.

Q3: Under what specific conditions are 2,2-dimethoxyethyl acetals stable?

A3: 2,2-Dimethoxyethyl acetals are stable to a wide range of reagents and conditions that are not acidic. This includes:

  • Bases: They are stable to strong bases such as hydroxides, alkoxides, and organometallic reagents (e.g., Grignard reagents, organolithiums).[1][3]

  • Nucleophiles: They are generally unreactive towards most nucleophiles.[1]

  • Reducing Agents: They are stable to common hydride reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), as well as catalytic hydrogenation (e.g., H₂/Pd).[1][4]

  • Oxidizing Agents: While generally stable to many common oxidizing agents, strong oxidants, particularly in the presence of any moisture that could generate acidic conditions, should be used with caution. Oxygen-based acetals are generally stable under many oxidizing conditions.[5]

Q4: What are the typical methods for the deprotection of 2,2-dimethoxyethyl acetals?

A4: The most common method for the deprotection of 2,2-dimethoxyethyl acetals is acid-catalyzed hydrolysis.[1] This can be achieved using a variety of protic and Lewis acids. Mild acidic conditions are often sufficient for their cleavage.[2]

Q5: Can 2,2-dimethoxyethyl acetals be selectively removed in the presence of other protecting groups?

A5: Yes. Due to their relative lability in acidic media, 2,2-dimethoxyethyl acetals can often be removed selectively in the presence of more robust protecting groups such as cyclic acetals or silyl ethers that require stronger acidic conditions or fluoride ions for cleavage, respectively.

Stability Data Summary

The following tables summarize the stability of 2,2-dimethoxyethyl acetals under various common reaction conditions.

Table 1: Stability under Acidic and Basic Conditions

Condition CategoryReagent/ConditionStability of 2,2-Dimethoxyethyl Acetal
Acidic Dilute aqueous HCl, H₂SO₄Labile
Acetic AcidLabile, slower than strong acids
Trifluoroacetic Acid (TFA)Very Labile
Lewis Acids (e.g., TMSOTf, BF₃·OEt₂)Labile
Basic Aqueous NaOH, KOHStable
Sodium Methoxide (NaOMe)Stable
Potassium tert-Butoxide (KOtBu)Stable
Grignard Reagents (RMgX)Stable[3]
Organolithium Reagents (RLi)Stable[3]

Table 2: Stability under Reductive and Oxidative Conditions

Condition CategoryReagent/ConditionStability of 2,2-Dimethoxyethyl Acetal
Reductive LiAlH₄Stable[1][6]
NaBH₄Stable[7]
H₂ / Palladium (Pd)Stable[4]
Oxidative m-Chloroperoxybenzoic acid (m-CPBA)Generally stable, but can be oxidized under certain conditions.[8][9]
Potassium Permanganate (KMnO₄)Generally stable under neutral or basic conditions.
Ozone (O₃)Generally stable.

Experimental Protocols

Protocol 1: Formation of a 2,2-Dimethoxyethyl Acetal

This protocol describes a general procedure for the protection of an aldehyde or ketone as a 2,2-dimethoxyethyl acetal.

  • Reagents and Materials:

    • Aldehyde or Ketone (1.0 equiv)

    • 2,2-Dimethoxyethanol (2.5 equiv)

    • Anhydrous Toluene

    • p-Toluenesulfonic acid (p-TSA) (0.02 equiv)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Dean-Stark apparatus

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add the aldehyde or ketone, this compound, and anhydrous toluene.

    • Add the catalytic amount of p-TSA to the mixture.

    • Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

    • Continue refluxing until no more water is collected and thin-layer chromatography (TLC) indicates complete consumption of the starting material.

    • Cool the reaction mixture to room temperature and quench by adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude 2,2-dimethoxyethyl acetal, which can be purified by column chromatography if necessary.

Protocol 2: Deprotection of a 2,2-Dimethoxyethyl Acetal

This protocol outlines the acid-catalyzed hydrolysis of a 2,2-dimethoxyethyl acetal to regenerate the parent carbonyl compound.

  • Reagents and Materials:

    • 2,2-Dimethoxyethyl acetal (1.0 equiv)

    • Acetone/Water mixture (e.g., 9:1 v/v)

    • Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv) or catalytic dilute HCl

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Organic solvent for extraction (e.g., diethyl ether)

  • Procedure:

    • Dissolve the 2,2-dimethoxyethyl acetal in the acetone/water mixture in a round-bottom flask.

    • Add the acid catalyst (e.g., PPTS).

    • Stir the reaction mixture at room temperature and monitor the progress by TLC.

    • Upon completion, neutralize the acid by the careful addition of saturated aqueous NaHCO₃ solution.

    • Remove the acetone under reduced pressure.

    • Transfer the aqueous residue to a separatory funnel and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude carbonyl compound, which can be purified by distillation or column chromatography.[10]

Troubleshooting Guides

Issue 1: Incomplete Acetal Formation

  • Symptom: TLC analysis shows significant amounts of remaining starting aldehyde or ketone.

  • Potential Cause & Solution:

    • Insufficient water removal: Ensure the Dean-Stark trap is functioning correctly and that the solvent is azeotroping effectively to remove water. The reaction is an equilibrium, and water must be removed to drive it to completion.

    • Inactive catalyst: The acid catalyst may be old or inactive. Use fresh or a different acid catalyst (e.g., CSA, Amberlyst-15).

    • Steric hindrance: A sterically hindered carbonyl group may require longer reaction times, higher temperatures, or a more reactive acetal forming reagent.

Issue 2: Unintentional Deprotection

  • Symptom: The 2,2-dimethoxyethyl acetal is cleaved during a subsequent reaction step.

  • Potential Cause & Solution:

    • Acidic conditions: The reaction or workup conditions may be inadvertently acidic. Ensure all reagents and solvents are neutral or basic. During workup, use a mild basic wash (e.g., saturated NaHCO₃) to neutralize any trace acid.

    • Lewis acidic reagents: Some reagents may have Lewis acidic properties that can catalyze acetal cleavage. If this is suspected, consider alternative reagents.

    • Chromatography on silica gel: Silica gel is slightly acidic and can sometimes cause the hydrolysis of sensitive acetals. To mitigate this, the silica gel can be neutralized by pre-treating it with a solution of triethylamine in the eluent.

Visualized Workflows and Mechanisms

Acetal_Formation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation start Combine Aldehyde/Ketone, This compound, Toluene, and p-TSA reflux Heat to Reflux with Dean-Stark Trap start->reflux monitor Monitor Water Collection and Reaction via TLC reflux->monitor quench Quench with Saturated NaHCO₃ monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry, Filter, and Concentrate extract->dry purify Purify by Chromatography (if necessary) dry->purify

Caption: Experimental workflow for the formation of a 2,2-dimethoxyethyl acetal.

Acetal_Deprotection_Mechanism Acetal Acetal ProtonatedAcetal Protonated Acetal Acetal->ProtonatedAcetal + H⁺ Oxocarbenium Oxocarbenium Ion ProtonatedAcetal->Oxocarbenium - ROH Hemiacetal Hemiacetal Oxocarbenium->Hemiacetal + H₂O ProtonatedHemiacetal Protonated Hemiacetal Hemiacetal->ProtonatedHemiacetal + H⁺ Carbonyl Carbonyl ProtonatedHemiacetal->Carbonyl - ROH, - H⁺

Caption: Mechanism of acid-catalyzed acetal deprotection.

Troubleshooting_Guide start Problem Encountered incomplete_rxn Incomplete Reaction? start->incomplete_rxn unwanted_deprotection Unwanted Deprotection? start->unwanted_deprotection incomplete_rxn->unwanted_deprotection No check_water_removal Check Dean-Stark/ Drying Agents incomplete_rxn->check_water_removal Yes check_ph Ensure Neutral/Basic Conditions unwanted_deprotection->check_ph Yes check_catalyst Use Fresh/Alternative Acid Catalyst check_water_removal->check_catalyst increase_severity Increase Reaction Time/ Temperature check_catalyst->increase_severity neutralize_silica Neutralize Silica Gel for Chromatography check_ph->neutralize_silica alternative_reagents Consider Alternative (Non-Lewis Acidic) Reagents neutralize_silica->alternative_reagents

Caption: Troubleshooting workflow for common issues with 2,2-dimethoxyethyl acetals.

References

Preventing the hydrolysis of 2,2-Dimethoxyethanol during workup

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preventing the Hydrolysis of 2,2-Dimethoxyethanol During Workup

This guide provides troubleshooting advice and preventative strategies for researchers, scientists, and drug development professionals to avoid the unwanted acid-catalyzed hydrolysis of this compound, an acetal commonly used as a protecting group or synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it prone to hydrolysis?

A1: this compound is an organic compound containing an acetal functional group. Acetals are generally stable in neutral to strongly basic conditions but are highly susceptible to hydrolysis (cleavage by water) in the presence of an acid catalyst.[1][2] This reaction is reversible and will break the acetal down into its parent aldehyde (glyoxal) and alcohol (methanol), which can lead to significant yield loss and purification challenges.

Q2: During which steps of a typical experimental workup is hydrolysis most likely to occur?

A2: Hydrolysis is most probable during steps where the compound is exposed to acidic aqueous conditions. Key risk points include:

  • Acidic Washes: Using dilute acid solutions (e.g., 1M HCl) to quench a reaction or remove basic impurities.[3]

  • Prolonged Contact with Aqueous Layers: Even neutral water can be slightly acidic or become acidic from dissolved byproducts. Extended exposure increases the risk.[3]

  • Use of Acidic Drying Agents: Some common drying agents, like magnesium sulfate (MgSO₄), are slightly acidic and can catalyze hydrolysis.[4][5]

  • Silica Gel Chromatography: Standard silica gel is inherently acidic and can cause the degradation of acid-sensitive compounds directly on the column.[6]

Q3: How can I detect if my sample of this compound has undergone hydrolysis?

A3: You can typically detect hydrolysis by observing:

  • Thin-Layer Chromatography (TLC): The appearance of a new, more polar spot corresponding to the hydrolysis products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The emergence of new peaks, particularly an aldehyde proton signal (around 9-10 ppm for the resulting glyoxal fragments), and a decrease in the integration of the characteristic acetal proton.

  • Reduced Product Yield: An unexpectedly low yield of the desired acetal-containing product after purification.

Troubleshooting Guide

This section addresses common problems encountered during the workup of reactions involving this compound.

Problem 1: Significant loss of product yield after an aqueous workup.

  • Potential Cause: An acidic wash (e.g., NH₄Cl, dilute HCl) was used, or the reaction mixture was acidic before the workup, leading to hydrolysis in the separatory funnel.

  • Solution: Before extraction, neutralize any residual acid in the reaction mixture with a mild base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) until effervescence ceases.[3][7] If a wash is needed to remove basic impurities, consider a non-acidic alternative or proceed directly to a neutral or basic wash.

Problem 2: A new, highly polar spot appears on the TLC plate after extraction.

  • Potential Cause: Partial hydrolysis has occurred, creating more polar aldehyde and alcohol byproducts. This can be caused by extended contact time with the aqueous layer or using an inappropriate drying agent.

  • Solution: Minimize the time the organic layer is in contact with any aqueous phase.[3] Perform washes efficiently. Use a neutral drying agent like anhydrous sodium sulfate (Na₂SO₄) instead of slightly acidic ones like magnesium sulfate (MgSO₄).[8] Using a final wash with brine (saturated NaCl solution) can help remove the bulk of dissolved water before adding the drying agent, reducing the required contact time.[9][10][11]

Problem 3: The product appears pure after workup but degrades during silica gel column chromatography.

  • Potential Cause: The inherent acidity of standard silica gel is sufficient to catalyze the hydrolysis of the acetal on the column.[6]

  • Solution: Deactivate the silica gel before use. This can be done by preparing the column slurry in an eluent containing a small amount of a basic modifier, such as 1-2% triethylamine (Et₃N).[12] Alternatively, use a neutral chromatography medium like neutral alumina if compatible with your compound.[6]

Process Flow and Decision Making

The following diagram provides a decision-making tree to help troubleshoot and prevent hydrolysis during your experimental workup.

G start Suspected Hydrolysis of This compound check_workup Review Workup Protocol start->check_workup acid_wash Was an acidic wash (e.g., HCl, NH4Cl) used? check_workup->acid_wash drying_agent Which drying agent was used? acid_wash->drying_agent No sol_acid SOLUTION: Neutralize reaction mixture with NaHCO3 before extraction. Use only neutral or basic washes. acid_wash->sol_acid Yes chromatography Was silica gel chromatography performed? drying_agent->chromatography Na2SO4 / K2CO3 sol_drying SOLUTION: Use a neutral drying agent (e.g., Na2SO4, K2CO3). Avoid MgSO4. drying_agent->sol_drying MgSO4 sol_chrom SOLUTION: Neutralize silica with Et3N in eluent or use neutral alumina. chromatography->sol_chrom Yes ok Consider other sources of product loss. chromatography->ok No

Caption: Troubleshooting decision tree for diagnosing hydrolysis of this compound.

Recommended Protocols and Data

Table 1: Comparison of Common Drying Agents for Organic Extracts
Drying AgentChemical FormulaTypical pHSpeedCapacitySuitability for Acid-Sensitive Compounds
Sodium SulfateNa₂SO₄NeutralSlowHighExcellent ; the preferred choice.[8]
Magnesium SulfateMgSO₄Slightly AcidicFastHighUse with caution ; may cause hydrolysis.[4][5]
Potassium CarbonateK₂CO₃BasicMediumMediumGood ; suitable but will remove acidic impurities.[8]
Calcium ChlorideCaCl₂NeutralMediumHighNot Recommended ; can form adducts with alcohols.[5]
Experimental Protocol: Hydrolysis-Safe Aqueous Workup

This protocol is designed to minimize the risk of hydrolyzing this compound during extraction and drying.

  • Quenching & Neutralization:

    • Cool the reaction mixture in an ice bath.

    • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the reaction and neutralize any acid catalyst. Continue adding until gas evolution ceases.[3][7]

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Extract the product into a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

    • Separate the organic layer.

  • Washing:

    • Wash the organic layer sequentially with:

      • 1 x Saturated aqueous NaHCO₃ solution.

      • 1 x Saturated aqueous NaCl (brine) solution. The brine wash helps to remove the bulk of dissolved water from the organic phase.[10][11][13]

    • Perform all washes efficiently to minimize contact time.[3] Using cold solutions can further slow the rate of potential hydrolysis.[3]

  • Drying:

    • Transfer the washed organic layer to an Erlenmeyer flask.

    • Add anhydrous sodium sulfate (Na₂SO₄). Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.[4][8]

  • Isolation:

    • Filter or decant the organic solution away from the drying agent.

    • Remove the solvent using a rotary evaporator to yield the crude product.

Visualizing the Workflow

The following diagram compares a standard workup that carries a high risk of hydrolysis with the recommended "hydrolysis-safe" workflow.

G cluster_0 Standard (Risky) Workflow cluster_1 Hydrolysis-Safe Workflow a0 1. Quench with 1M HCl a1 2. Extract with Ethyl Acetate a0->a1 a2 3. Wash with Brine a1->a2 a3 4. Dry over MgSO4 a2->a3 a4 5. Concentrate a3->a4 b0 1. Quench with sat. NaHCO3 (aq) b1 2. Extract with Ethyl Acetate b0->b1 b2 3. Wash with Brine b1->b2 b3 4. Dry over Na2SO4 b2->b3 b4 5. Concentrate b3->b4

Caption: Comparison of a risky vs. a safe workup protocol for acid-sensitive acetals.

References

Identifying and removing impurities from commercial 2,2-Dimethoxyethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on identifying and removing impurities from commercial 2,2-Dimethoxyethanol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Commercial this compound, also known as hydroxyacetaldehyde dimethyl acetal, may contain several types of impurities stemming from its synthesis, storage, and handling. These can be broadly categorized as:

  • Residual Reactants and Starting Materials: The synthesis of this compound typically involves the reaction of glyoxal or hydroxyacetaldehyde with methanol in the presence of an acid catalyst. Consequently, unreacted glyoxal, hydroxyacetaldehyde, and methanol can be present in the final product. Residual acid catalyst may also be an impurity.

  • Synthesis Byproducts: A common byproduct is the formation of 1,1,2,2-tetramethoxyethane, which results from the acetalization of both aldehyde groups of glyoxal.

  • Water: Water is a common impurity in many solvents and can also be a byproduct of the acetal formation reaction.

  • Degradation Products: Like other ethers, this compound can potentially form peroxides upon storage, especially if exposed to air and light.

Q2: How can I identify and quantify these impurities?

A2: Several analytical techniques are suitable for identifying and quantifying impurities in this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile impurities and identifying them based on their mass spectra. It is particularly useful for detecting residual solvents and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about impurities and can be used for quantitative analysis to determine the purity of the sample.

  • Karl Fischer Titration: This is the standard method for accurately determining the water content in organic solvents.

Q3: What is the most effective method for purifying commercial this compound?

A3: The most effective purification strategy often involves a multi-step approach:

  • Neutralization and Washing: To remove acidic impurities, the commercial product can be washed with a mild aqueous basic solution (e.g., sodium bicarbonate), followed by washing with water to remove any residual base and water-soluble impurities.

  • Drying: After washing, the organic layer should be dried using a suitable drying agent, such as anhydrous magnesium sulfate or sodium sulfate, to remove dissolved water. For achieving very low water content, molecular sieves are highly effective.[1][2][3]

  • Fractional Distillation: Fractional distillation under reduced pressure is the most effective method for separating this compound from less volatile and more volatile impurities.

Troubleshooting Guides

GC-MS Analysis
Problem Possible Cause(s) Solution(s)
Poor peak shape (tailing or fronting) - Active sites in the injector liner or column.- Incompatible solvent polarity with the stationary phase.- Column overload.- Use a deactivated liner and a column suitable for polar analytes.- Match the solvent polarity to the stationary phase where possible.- Dilute the sample.
Ghost peaks - Contamination of the syringe, injector, or carrier gas.- Septum bleed.- Clean the syringe and injector port.- Use high-purity carrier gas with appropriate traps.- Use a high-quality, low-bleed septum.
Poor reproducibility of peak areas - Leaks in the injection port or gas lines.- Inconsistent injection volume or technique.- Sample degradation in the injector.- Perform a leak check.- Use an autosampler for consistent injections.- Lower the injector temperature if the analyte is thermally labile.
No peaks or very small peaks - Broken syringe or incorrect injection.- Column is not properly installed.- Detector is not functioning correctly.- Check the syringe and injection process.- Verify proper column installation.- Check detector parameters and ensure it is operational.
Purification
Problem Possible Cause(s) Solution(s)
Product is still wet after drying (high water content) - Insufficient amount of drying agent.- Inadequate contact time with the drying agent.- The drying agent is no longer active.- Add more drying agent.- Allow for longer contact time with stirring.- Use fresh or freshly activated drying agent. For molecular sieves, ensure they are properly activated by heating under vacuum.[1]
Poor separation during fractional distillation - Inefficient fractionating column.- Distillation rate is too fast.- Unstable heating.- Use a longer column or one with higher efficiency packing.- Reduce the distillation rate to allow for proper vapor-liquid equilibria to be established (typically 1-2 drops per second).[4][5]- Ensure stable and uniform heating of the distillation flask.
Product darkens during distillation - Presence of acidic impurities causing decomposition.- Thermal instability of the compound or impurities.- Neutralize and wash the crude material before distillation.- Perform the distillation under reduced pressure to lower the boiling point and minimize thermal stress.
Formation of an azeotrope - Presence of an impurity that forms a constant boiling mixture with the product.- If an azeotrope is suspected, an alternative purification method, such as a different type of distillation (e.g., azeotropic distillation with a different solvent) or chromatography, may be necessary.

Data Presentation

Table 1: Common Impurities in Commercial this compound and Analytical Methods for their Detection.

Impurity Potential Source Recommended Analytical Technique
MethanolResidual reactantGC-MS, ¹H NMR
GlyoxalResidual reactantDerivatization followed by GC-MS or HPLC
HydroxyacetaldehydeResidual reactantGC-MS, ¹H NMR
1,1,2,2-TetramethoxyethaneSynthesis byproductGC-MS, ¹H NMR
WaterReaction byproduct, atmospheric moistureKarl Fischer Titration, ¹H NMR
PeroxidesDegradation during storagePeroxide test strips or colorimetric methods
Acid CatalystSynthesispH measurement, neutralization

Table 2: Typical Purity Levels of this compound.

Grade Typical Purity (%) Common Impurity Levels (ppm)
Technical Grade95-98%Water: >1000 ppmMethanol: >500 ppmOther organics: >1%
High Purity / Reagent Grade>99%Water: <500 ppmMethanol: <200 ppmOther organics: <0.5%
Anhydrous Grade>99.5%Water: <50 ppmOther impurities at low levels

Note: These values are illustrative. Actual specifications may vary by supplier.

Experimental Protocols

Protocol 1: Identification of Impurities by GC-MS
  • Sample Preparation: Dilute the this compound sample 1:100 in a high-purity solvent such as dichloromethane or ethyl acetate.

  • GC-MS Parameters (Example):

    • Column: A polar capillary column (e.g., DB-WAX or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injector Temperature: 250 °C.

    • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 220 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Scan range of m/z 30-300.

  • Data Analysis: Identify peaks by comparing their retention times with those of known standards and their mass spectra with a reference library (e.g., NIST). Quantify impurities using an internal or external standard method.

Protocol 2: Purification by Fractional Distillation
  • Neutralization and Washing:

    • In a separatory funnel, wash the commercial this compound with an equal volume of a saturated aqueous solution of sodium bicarbonate.

    • Separate the layers and wash the organic layer twice with an equal volume of deionized water.

  • Drying:

    • Transfer the washed organic layer to a clean, dry flask and add a suitable drying agent (e.g., anhydrous magnesium sulfate).

    • Stir for at least 30 minutes. For very dry solvent, after initial drying, decant the liquid and add activated 3Å molecular sieves, allowing it to stand overnight.[3][6]

  • Fractional Distillation:

    • Filter the dried liquid into a round-bottom flask suitable for distillation. Add boiling chips.

    • Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux column or a column packed with Raschig rings.

    • Heat the flask gently under reduced pressure. The boiling point of this compound is approximately 68 °C at 21 mmHg.

    • Discard the initial forerun, which may contain more volatile impurities.

    • Collect the main fraction at a constant temperature and pressure.

    • Store the purified product over activated molecular sieves under an inert atmosphere (e.g., nitrogen or argon).

Visualizations

experimental_workflow cluster_identification Impurity Identification cluster_purification Purification Workflow Commercial Product Commercial Product GC-MS Analysis GC-MS Analysis Commercial Product->GC-MS Analysis Identify organic impurities NMR Analysis NMR Analysis Commercial Product->NMR Analysis Structural confirmation & quantification Karl Fischer Titration Karl Fischer Titration Commercial Product->Karl Fischer Titration Quantify water content Impurity Profile Impurity Profile GC-MS Analysis->Impurity Profile NMR Analysis->Impurity Profile Karl Fischer Titration->Impurity Profile Washing Washing Impurity Profile->Washing Decision to purify Drying Drying Washing->Drying Remove aqueous phase Fractional Distillation Fractional Distillation Drying->Fractional Distillation Remove residual water Purified Product Purified Product Fractional Distillation->Purified Product troubleshooting_logic Start Start Unsatisfactory Purity Unsatisfactory Purity Start->Unsatisfactory Purity Identify Impurity Type Identify Impurity Type Unsatisfactory Purity->Identify Impurity Type No Acceptable Purity Acceptable Purity Unsatisfactory Purity->Acceptable Purity Yes Water Water Identify Impurity Type->Water Acidic Impurities Acidic Impurities Identify Impurity Type->Acidic Impurities Organic Impurities Organic Impurities Identify Impurity Type->Organic Impurities Use Drying Agent Use Drying Agent Water->Use Drying Agent Neutralize and Wash Neutralize and Wash Acidic Impurities->Neutralize and Wash Fractional Distillation Fractional Distillation Organic Impurities->Fractional Distillation Re-analyze Re-analyze Use Drying Agent->Re-analyze Neutralize and Wash->Re-analyze Fractional Distillation->Re-analyze Re-analyze->Identify Impurity Type No Re-analyze->Acceptable Purity Yes

References

Technical Support Center: Improving Reaction Selectivity with 2,2-Dimethoxyethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The focus is on utilizing 2,2-dimethoxyethanol as a potential solvent or additive to enhance the selectivity of chemical reactions. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for using this compound to improve reaction selectivity?

A1: this compound possesses two key structural features that suggest its potential for influencing reaction selectivity:

  • Bidentate Coordinating Ability: Similar to 1,2-dimethoxyethane (DME), this compound has two oxygen atoms that can chelate to metal centers (e.g., Mg in Grignard reagents, or other metal catalysts). This coordination can create a more rigid and defined transition state, which can lead to higher stereoselectivity.

  • Protic Hydroxyl Group: The presence of a hydroxyl group makes this compound a protic solvent. This can be advantageous in reactions where proton transfer is a key step or for solubilizing certain reagents. However, it also means it is incompatible with reagents that are strong bases or are sensitive to protic sources, such as Grignard and organolithium reagents.[1]

Q2: In which types of reactions could this compound potentially improve selectivity?

A2: Based on its structural similarity to other coordinating solvents like 1,2-dimethoxyethane (DME), this compound could potentially enhance selectivity in reactions such as:

  • Nucleophilic additions to carbonyls: Particularly in reactions involving organometallic reagents where chelation control can dictate the stereochemical outcome (e.g., Grignard additions to chiral aldehydes or ketones).

  • Asymmetric reductions: It could act as a coordinating additive to a chiral catalyst, influencing the enantioselectivity of ketone reductions.

  • Palladium-catalyzed cross-coupling reactions: Ethereal solvents are often used in reactions like Suzuki and Stille couplings, where they can act as ligands to the metal catalyst.[2]

Q3: How does this compound compare to 1,2-dimethoxyethane (DME) as a coordinating solvent?

A3: While both are bidentate coordinating solvents, the key difference is the hydroxyl group in this compound.

  • Advantages of this compound: The hydroxyl group might participate in hydrogen bonding, potentially leading to unique transition state stabilization and different selectivity profiles compared to the aprotic DME.

  • Disadvantages of this compound: The acidic proton of the hydroxyl group will react with and quench organometallic reagents like Grignard and organolithium reagents, making it unsuitable as a solvent for their preparation and use.[1] It could potentially be used as an additive in very small, controlled amounts in specific circumstances, but this is not a standard practice.

Troubleshooting Guides

Scenario 1: Poor Diastereoselectivity in a Grignard Addition to a Chiral Aldehyde

Problem: I am performing a Grignard addition to an α-alkoxy ketone and obtaining a low diastereomeric ratio (d.r.). I am considering using an additive to improve selectivity.

Possible CauseTroubleshooting Step
Flexible Transition State The transition state of the reaction may not be rigid enough to enforce high facial selectivity. Adding a bidentate coordinating solvent can help create a more ordered transition state through chelation. While this compound is generally incompatible with Grignard reagents, a less reactive analogue or a protected version might be considered in specific research contexts. A more practical approach would be to use a well-established coordinating solvent like 1,2-dimethoxyethane (DME).[2][3]
Incorrect Solvent The current solvent may not be optimal for chelation control.
Suboptimal Temperature Higher temperatures can lead to lower selectivity as the energy difference between the diastereomeric transition states becomes less significant.

Scenario 2: Low Enantioselectivity in a Catalytic Asymmetric Reduction of a Ketone

Problem: My asymmetric reduction of a prochiral ketone using a chiral catalyst is giving a low enantiomeric excess (e.e.).

Possible CauseTroubleshooting Step
Poor Catalyst-Substrate Interaction The chiral catalyst may not be effectively discriminating between the two enantiofaces of the ketone. The addition of a coordinating solvent like this compound could potentially modify the catalyst's coordination sphere, leading to a more effective chiral environment.
Solvent Interference The current solvent might be interfering with the desired catalyst-substrate interaction.
Catalyst Deactivation The catalyst may be degrading under the reaction conditions.

Data Presentation

Table 1: Hypothetical Influence of Coordinating Additives on Diastereoselectivity of Grignard Addition to a Chiral α-Alkoxy Ketone

Disclaimer: The following data is hypothetical and based on the known effects of analogous coordinating solvents like 1,2-dimethoxyethane (DME). It is intended for illustrative purposes to guide experimental design.

EntrySolventAdditive (1.0 eq)Temperature (°C)Diastereomeric Ratio (syn:anti)
1TolueneNone-7860:40
2Toluene1,2-Dimethoxyethane-7885:15
3TolueneThis compound (hypothetical)-78Potentially altered selectivity (further investigation needed)
4THFNone-7875:25

Experimental Protocols

Protocol 1: General Procedure for Investigating the Effect of an Additive on the Diastereoselectivity of a Grignard Addition to a Chiral α-Alkoxy Ketone

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add a solution of the chiral α-alkoxy ketone (1.0 equiv) in anhydrous toluene to a flame-dried round-bottom flask.

  • Additive Introduction: Add the coordinating additive (e.g., 1,2-dimethoxyethane, 1.0 equiv) to the stirred solution.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Slowly add the Grignard reagent (1.2 equiv) dropwise to the cooled solution.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up: Allow the mixture to warm to room temperature, and then extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Determine the diastereomeric ratio of the crude product using an appropriate analytical technique, such as ¹H NMR spectroscopy or chiral HPLC.

Visualizations

Chelation_Control cluster_0 Without Coordinating Additive cluster_1 With this compound (Hypothetical Chelation) Reactants_A R-Mg-X + Chiral Ketone TS_A Flexible Transition State Reactants_A->TS_A Products_A Mixture of Diastereomers (Low Selectivity) TS_A->Products_A Reactants_B R-Mg-X + Chiral Ketone + this compound TS_B Rigid Chelated Transition State Reactants_B->TS_B Products_B Major Diastereomer (Improved Selectivity) TS_B->Products_B

Caption: Hypothetical mechanism of selectivity enhancement.

Experimental_Workflow start Start prep Prepare Ketone Solution in Anhydrous Solvent start->prep add_additive Add this compound (or other additive) prep->add_additive cool Cool to -78 °C add_additive->cool add_grignard Add Grignard Reagent Dropwise cool->add_grignard react Stir and Monitor by TLC add_grignard->react quench Quench Reaction react->quench workup Aqueous Work-up and Extraction quench->workup analyze Analyze Diastereomeric Ratio (NMR, HPLC) workup->analyze end End analyze->end

Caption: Experimental workflow for testing additives.

References

Technical Support Center: Cleavage of 2,2-Dimethoxyethyl Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming challenges associated with the cleavage of the 2,2-dimethoxyethyl (DME) protecting group.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the cleavage of 2,2-dimethoxyethyl ethers?

The cleavage of 2,2-dimethoxyethyl (DME) ethers proceeds via an acid-catalyzed SN1-type mechanism. The reaction is initiated by the protonation of one of the ether oxygens by a strong acid, such as trifluoroacetic acid (TFA). This protonation creates a good leaving group (methanol). Departure of methanol generates a resonance-stabilized oxocarbenium ion intermediate. This intermediate is then attacked by a nucleophile (often water present in the reaction mixture or added during workup) to yield the deprotected alcohol and byproducts.

Q2: Which acidic reagents are commonly used for the deprotection of 2,2-dimethoxyethyl ethers?

Strong acids are typically required for the efficient cleavage of DME ethers. Commonly used reagents include:

  • Trifluoroacetic acid (TFA): Often used in concentrations ranging from 20% to 95% in a solvent like dichloromethane (DCM).[1]

  • Hydrobromic acid (HBr) and Hydroiodic acid (HI): These are also effective but can be more corrosive and may introduce halides into the final product.[2][3]

  • Lewis acids: In some cases, Lewis acids can be employed to promote ether cleavage.

Q3: Why is my 2,2-dimethoxyethyl deprotection reaction incomplete?

Incomplete deprotection is a common issue and can be attributed to several factors:

  • Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to drive the reaction to completion.

  • Inadequate Reaction Time: The deprotection may require a longer duration than anticipated, especially for sterically hindered substrates.

  • Low Reaction Temperature: While many deprotections are performed at room temperature, some substrates may require gentle heating to proceed at a reasonable rate.

  • Poor Solubility: If the protected substrate is not fully dissolved in the reaction medium, the cleavage will be inefficient.

Q4: What are the common side reactions observed during the cleavage of 2,2-dimethoxyethyl protecting groups?

The primary side reactions stem from the formation of the reactive oxocarbenium ion intermediate. This electrophilic species can be trapped by nucleophiles other than water, leading to undesired byproducts. A significant side reaction is Friedel-Crafts alkylation of electron-rich aromatic rings present in the substrate or scavengers.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Incomplete Deprotection Insufficient acid concentration.Increase the concentration of TFA (e.g., from 20% to 50% or even 95% in DCM).[1]
Inadequate reaction time.Monitor the reaction by TLC or LC-MS and extend the reaction time until the starting material is consumed.
Low reaction temperature.If the reaction is sluggish at room temperature, consider gentle heating (e.g., to 40°C), provided the substrate is thermally stable.
Formation of Side Products Alkylation of aromatic rings.Add a cation scavenger, such as triisopropylsilane (TIS) or anisole, to the reaction mixture to trap the oxocarbenium ion.[1]
Re-protection of the alcohol.Ensure sufficient water is present during the reaction or workup to hydrolyze the intermediate.
Difficult Product Purification Presence of acidic byproducts.Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) during workup.
Emulsion formation during workup.Add a saturated solution of NaCl (brine) to break the emulsion.[4]

Quantitative Data Summary

The following table summarizes typical reaction conditions for the acid-catalyzed cleavage of acetal-like protecting groups, which are analogous to the 2,2-dimethoxyethyl group.

Protecting GroupReagentConcentrationSolventTemperature (°C)Time (h)Yield (%)Reference
2,4-Dimethoxybenzyl (DMB)TFA20-50%DCM0 - RT1 - 4>90[1]
tert-Butyloxycarbonyl (Boc)TFA25-50%DCMRT2High[5]
Tetrahydropyranyl (THP)Acetic Acid-THF/H₂O45-High[3]

Experimental Protocols

Protocol 1: General Procedure for TFA-Mediated Cleavage of 2,2-Dimethoxyethyl Ethers

This protocol is a general guideline and should be optimized for each specific substrate.

Materials:

  • 2,2-Dimethoxyethyl protected compound

  • Trifluoroacetic acid (TFA)

  • Anhydrous dichloromethane (DCM)

  • Triisopropylsilane (TIS) (scavenger)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and purification (e.g., ethyl acetate)

Procedure:

  • Dissolve the 2,2-dimethoxyethyl protected compound in anhydrous DCM (approximately 0.1 M concentration).

  • Add triisopropylsilane (2-5 equivalents) to the solution.[1]

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add trifluoroacetic acid to the desired concentration (typically 20-50% v/v).[1]

  • Stir the reaction at 0°C and allow it to warm to room temperature while monitoring the progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM or another suitable organic solvent (e.g., ethyl acetate) (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Deprotection_Workflow cluster_prep Reaction Setup cluster_reaction Cleavage Reaction cluster_workup Workup & Purification start Dissolve Protected Compound in DCM add_scavenger Add Scavenger (e.g., TIS) start->add_scavenger cool Cool to 0°C add_scavenger->cool add_tfa Add TFA cool->add_tfa monitor Monitor by TLC/LC-MS add_tfa->monitor quench Quench with NaHCO₃ monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify end Isolated Deprotected Product purify->end

Caption: Workflow for the acidic cleavage of 2,2-dimethoxyethyl protecting groups.

Troubleshooting_Logic cluster_solutions Potential Solutions start Incomplete Deprotection? increase_tfa Increase TFA Concentration start->increase_tfa Yes increase_time Increase Reaction Time start->increase_time Yes increase_temp Increase Temperature start->increase_temp Yes side_products Side Products Observed? start->side_products No monitor Monitor Reaction Progress increase_tfa->monitor increase_time->monitor increase_temp->monitor add_scavenger Add/Increase Scavenger side_products->add_scavenger Yes end Successful Deprotection side_products->end No add_scavenger->monitor Re-run Reaction

Caption: Troubleshooting logic for incomplete cleavage and side product formation.

References

Effect of catalyst on the efficiency of 2,2-Dimethoxyethanol reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2,2-Dimethoxyethanol Reactions

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with catalyst-mediated reactions of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for reactions involving this compound?

A1: Acid catalysts are predominantly used for reactions with this compound, which typically involve acetal exchange or related transformations. Both Brønsted acids (e.g., p-toluenesulfonic acid, sulfuric acid) and solid acid catalysts like zeolites (e.g., USY, HBeta, HZSM-5) are effective.[1][2] The choice of catalyst often depends on the specific reaction conditions, desired selectivity, and ease of separation.

Q2: How does the presence of water affect the efficiency of this compound reactions?

A2: The presence of water can significantly hinder the efficiency of acetalization and transacetalization reactions. Water can act as a nucleophile, leading to the hydrolysis of the acetal back to the corresponding aldehyde or ketone and alcohol. This is often the primary cause of low yields, as even small amounts of water can create a thermodynamic and kinetic barrier.[2] It is crucial to use anhydrous reagents and solvents and consider methods for water removal during the reaction.

Q3: What is the typical role of this compound in a reaction?

A3: this compound serves as a precursor in various organic syntheses. It can be used as a protecting group for diols or as a reactant in the synthesis of more complex molecules. Its reactions often leverage the reactivity of the acetal functional group.

Q4: Can I reuse solid acid catalysts like zeolites?

A4: Yes, one of the advantages of using solid acid catalysts like zeolites is their potential for reuse. After a reaction, the catalyst can be recovered by filtration, washed with an appropriate solvent, and dried before being used in subsequent reactions. Some studies have shown that catalysts like HBeta can be reused without a significant loss of activity and selectivity.[1]

Troubleshooting Guides

Problem 1: Low or no product yield.

Potential Cause Troubleshooting Steps
Catalyst Inactivity - Ensure the catalyst is fresh and has been stored under appropriate conditions. For solid acids, ensure they are properly activated (e.g., by heating under vacuum). - Increase the catalyst loading. For some reactions, a higher catalyst concentration can significantly improve conversion rates.[1]
Presence of Water - Use anhydrous solvents and reagents. Consider drying solvents over molecular sieves prior to use. - If water is a byproduct, use a Dean-Stark apparatus or add a dehydrating agent to remove it from the reaction mixture and drive the equilibrium towards the product.[3]
Sub-optimal Reaction Temperature - Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to side reactions and decomposition.[3]
Insufficient Reaction Time - Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time.

Problem 2: Formation of multiple byproducts.

Potential Cause Troubleshooting Steps
Side Reactions - Lower the reaction temperature to improve selectivity. - Choose a more selective catalyst. The pore size and acidity of different zeolites, for example, can influence product selectivity.[1]
Decomposition of Reactants or Products - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[3] - Ensure the reaction temperature is not too high.
Catalyst-Induced Isomerization - If unexpected isomers are forming, consider using a catalyst with different acidic properties (e.g., Lewis acid vs. Brønsted acid).

Data Presentation: Catalyst Efficiency Comparison

The following table summarizes the effect of different acid catalysts on the conversion of a model transacetalization reaction involving a diol and an acetal, which is analogous to reactions involving this compound.

CatalystCatalyst Loading (wt%)Temperature (°C)Reaction Time (h)Conversion (%)Selectivity (%)
USY Zeolite 52519697
HBeta Zeolite 52519797
HZSM-5 Zeolite 52519697
p-Toluenesulfonic acid 2804~90>95

Data is representative of typical acetalization/transacetalization reactions and is compiled for comparative purposes based on findings in similar systems.[1][2]

Experimental Protocols

General Protocol for Acid-Catalyzed Acetal Exchange with this compound

  • Preparation: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen).

  • Reagents: To the flask, add the diol substrate and the selected acid catalyst (e.g., 2-5 mol% of p-toluenesulfonic acid or 5 wt% of a dried zeolite).

  • Solvent: Add an appropriate anhydrous solvent (e.g., toluene, dichloromethane).

  • Reactant Addition: Slowly add 1.1 equivalents of this compound to the stirred mixture at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC or GC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid catalyst is used, filter it off. If a homogeneous catalyst is used, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the product with an organic solvent, wash the organic layer with brine, and dry it over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation.

Visualizations

TroubleshootingWorkflow start Low Product Yield check_catalyst Check Catalyst Activity start->check_catalyst check_water Check for Water start->check_water check_temp Optimize Temperature start->check_temp check_time Optimize Reaction Time start->check_time solution_catalyst Use fresh/activated catalyst or increase loading check_catalyst->solution_catalyst Inactive? solution_water Use anhydrous reagents/solvents or remove water byproduct check_water->solution_water Present? solution_temp Adjust temperature based on trial experiments check_temp->solution_temp Sub-optimal? solution_time Determine optimal time via reaction monitoring check_time->solution_time Too short? end_node Yield Improved solution_catalyst->end_node solution_water->end_node solution_temp->end_node solution_time->end_node

Caption: Troubleshooting workflow for low product yield.

ExperimentalWorkflow start Start: Setup Apparatus add_reagents Add Diol and Catalyst start->add_reagents add_solvent Add Anhydrous Solvent add_reagents->add_solvent add_reactant Add this compound add_solvent->add_reactant reaction Heat and Monitor Reaction add_reactant->reaction workup Cool and Quench/Filter reaction->workup extraction Extract and Dry Product workup->extraction purification Purify Product extraction->purification end_node End: Isolated Product purification->end_node

Caption: General experimental workflow for acetal exchange.

References

Validation & Comparative

Navigating Purity: A Comparative Guide to the GC-MS Analysis of 2,2-Dimethoxyethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical reagents is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of 2,2-Dimethoxyethanol, a versatile building block in organic synthesis. Detailed experimental protocols and supporting data are presented to inform the selection of the most suitable analytical approach.

The integrity of a chemical entity like this compound is paramount, as impurities can introduce unforeseen variables into sensitive experiments and synthetic pathways, potentially leading to ambiguous results and project delays. Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful and widely adopted technique for this purpose, offering both high-resolution separation and definitive identification of volatile and semi-volatile compounds.

The Power of Separation and Identification: GC-MS in Focus

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. The sample is first vaporized and carried by an inert gas through a chromatographic column. Different components of the sample interact with the stationary phase of the column at varying degrees, causing them to elute at distinct retention times. As each component exits the column, it is ionized and fragmented in the mass spectrometer, generating a unique mass spectrum that acts as a chemical fingerprint. This dual-action analysis allows for both the quantification of this compound and the identification of potential impurities.

Potential Impurities in this compound

Impurities in this compound can originate from starting materials, byproducts of the synthesis process, or degradation. Based on its synthesis from chloroacetaldehyde dimethyl acetal, potential impurities may include:

  • Methanol: A common residual solvent from the synthesis.

  • Ethylene Glycol: Can be formed as a byproduct.

  • 1,4-Dioxane: A potential impurity in related glycol ethers.

  • Unreacted Starting Materials: Such as chloroacetaldehyde dimethyl acetal.

  • Water: A common impurity that can be determined by specific methods.

A Comparative Look: Alternative Analytical Techniques

While GC-MS is a robust method, other techniques offer complementary or alternative approaches to purity assessment. The choice of method often depends on the nature of the expected impurities, the required sensitivity, and the available instrumentation.

Analytical TechniquePrincipleAnalytes DetectedStrengthsLimitations
GC-MS Separation by volatility and boiling point, detection by mass-to-charge ratio.Volatile and semi-volatile organic compounds.High sensitivity and specificity, excellent for impurity identification.Not suitable for non-volatile or thermally labile compounds.
HPLC-UV Separation by polarity, detection by UV absorbance.Non-volatile and thermally labile compounds with a UV chromophore.Versatile for a wide range of compounds, good quantitative accuracy.Limited identification capabilities without a mass spectrometer, requires impurities to have a UV chromophore.
qNMR Quantification based on the ratio of integrated signals of the analyte to a certified reference standard.Any soluble compound with NMR-active nuclei.Highly accurate and precise, does not require a reference standard of the analyte for purity determination.Lower sensitivity compared to GC-MS, requires a high-field NMR spectrometer.
Karl Fischer Titration Titrimetric method based on the reaction of water with an iodine-sulfur dioxide reagent.Water.Highly specific and accurate for water content determination.Only measures water content.

Experimental Protocols

GC-MS Purity Assay of this compound

This protocol provides a general framework for the GC-MS analysis of this compound. Optimization may be required based on the specific instrument and available columns.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane or methanol).

  • Vortex the solution to ensure homogeneity.

2. GC-MS Instrumentation and Conditions:

ParameterSetting
GC System Agilent 7890A or equivalent
Mass Spectrometer Agilent 5975C or equivalent
Column DB-WAX (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent polar column
Injector Temperature 250 °C
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature of 50 °C, hold for 2 minutes, ramp to 220 °C at 10 °C/min, hold for 5 minutes.
Injection Volume 1 µL
Split Ratio 50:1
MS Source Temperature 230 °C
MS Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 30-300

3. Data Analysis:

  • The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).

Quantitative Data and Performance
ParameterGC-MSHPLC-UV (Estimated)qNMR
Typical Purity (%) >99.0>98.5>99.0
LOD for Impurities ~0.01%~0.05%~0.1%
LOQ for Impurities ~0.05%~0.15%~0.3%
Analysis Time ~20-30 min~15-25 min~10-15 min

Note: HPLC-UV data is estimated for a hypothetical method as a specific validated method for this compound was not found in the literature. Performance would be highly dependent on the impurity having a suitable chromophore.

Visualizing the Workflow

To better understand the analytical process, the following diagrams illustrate the GC-MS workflow and the logical relationship for selecting an appropriate analytical method.

GCMS_Workflow GC-MS Analysis Workflow for this compound Purity cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve vortex Vortex dissolve->vortex inject Inject Sample vortex->inject separate GC Separation inject->separate ionize Ionization separate->ionize detect MS Detection ionize->detect chromatogram Generate Chromatogram detect->chromatogram identify Identify Impurities (MS Library) detect->identify integrate Integrate Peaks chromatogram->integrate quantify Quantify Purity & Impurities integrate->quantify identify->quantify

Caption: Workflow for the purity assessment of this compound using GC-MS.

Method_Selection Method Selection for Purity Analysis start Purity Analysis Needed volatile Volatile Impurities Expected? start->volatile non_volatile Non-Volatile Impurities Expected? volatile->non_volatile No gcms Use GC-MS volatile->gcms Yes water_content Water Content a Concern? non_volatile->water_content No hplc Use HPLC-UV non_volatile->hplc Yes absolute_purity Absolute Purity without Reference Standard? water_content->absolute_purity No karl_fischer Use Karl Fischer water_content->karl_fischer Yes qnmr Use qNMR absolute_purity->qnmr Yes

Structural Validation of 2,2-Dimethoxyethanol: A Comparative ¹H and ¹³C NMR Spectral Analysis Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,2-dimethoxyethanol, a key organic building block. Intended for researchers, scientists, and professionals in drug development, this document offers a comparative framework for structural validation by examining its spectral features alongside those of structurally related alternatives: ethylene glycol, 2-methoxyethanol, and 1,2-dimethoxyethane. The presented data, including predicted values for this compound, are supported by detailed experimental protocols and visual aids to facilitate unambiguous spectral interpretation and compound verification.

Comparative Spectral Data

The structural elucidation of this compound is achieved by analyzing its distinct NMR signals and comparing them to simpler, related molecules. The presence of a hydroxyl group, a methylene group, and a dimethoxy acetal moiety results in a unique spectral fingerprint. The following tables summarize the expected ¹H and ¹³C NMR data for this compound and compare it with the established spectral data of its analogues.

Table 1: Comparative ¹H NMR Spectral Data (400 MHz, CDCl₃)

CompoundStructural FormulaProton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
This compound HO-CH₂(a)-CH(b)(OCH₃)₂(c)a (-CH₂-)~3.71Doublet (d)2H~5.5
b (-CH-)~4.65Triplet (t)1H~5.5
c (-OCH₃)~3.38Singlet (s)6H-
d (-OH)~2.50Singlet (s, broad)1H-
Ethylene Glycol HO-CH₂-CH₂-OH-CH₂-~3.77Singlet (s)4H-
-OH~2.60Singlet (s, broad)2H-
2-Methoxyethanol CH₃O-CH₂-CH₂-OH-OCH₂-~3.58Triplet (t)2H~4.5
-CH₂OH~3.75Triplet (t)2H~4.5
-OCH₃~3.40Singlet (s)3H-
-OH~2.10Singlet (s, broad)1H-
1,2-Dimethoxyethane CH₃O-CH₂-CH₂-OCH₃-CH₂-~3.54Singlet (s)4H-
-OCH₃~3.38Singlet (s)6H-

Note: Chemical shifts are approximate and can vary with solvent and concentration. Data for this compound are predicted based on spectral data of analogous compounds.

Table 2: Comparative ¹³C NMR Spectral Data (100 MHz, CDCl₃)

CompoundStructural FormulaCarbon AssignmentChemical Shift (δ, ppm)
This compound HO-C(1)H₂-C(2)H(OC(3)H₃)₂1 (-CH₂OH)~65.2
2 (-CH(O-)₂)~103.5
3 (-OCH₃)~54.1
Ethylene Glycol HO-CH₂-CH₂-OH-CH₂-~63.9
2-Methoxyethanol CH₃O-CH₂-CH₂-OH-OCH₂-~72.6
-CH₂OH~61.8
-OCH₃~59.1
1,2-Dimethoxyethane CH₃O-CH₂-CH₂-OCH₃-CH₂-~71.9
-OCH₃~59.0

Note: Chemical shifts are approximate. Data for this compound are predicted.

Experimental Protocols

The following is a standard protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra for the validation of compounds like this compound.

1. Sample Preparation:

  • ¹H NMR: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹³C NMR: Dissolve 20-50 mg of the analyte in 0.6-0.7 mL of the chosen deuterated solvent. A higher concentration is required due to the low natural abundance of the ¹³C isotope.

  • Solvent: Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. For compounds with exchangeable protons like alcohols, DMSO-d₆ can be used to observe the -OH signals as distinct multiplets.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Filtration: Filter the sample solution through a pipette with a small cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.

2. NMR Spectrometer Parameters:

  • ¹H NMR Spectroscopy:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 for a sample of moderate concentration.

    • Temperature: 298 K.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Temperature: 298 K.

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum to obtain a pure absorption lineshape.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants to deduce the connectivity of the atoms.

Visualizing Structural Analysis

Workflow for NMR Structural Validation

The following diagram illustrates the logical workflow for validating a chemical structure using NMR spectroscopy.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Validation Sample Analyte NMR_Tube Prepare NMR Sample Sample->NMR_Tube Solvent Deuterated Solvent + TMS Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Acquire_1H Acquire ¹H Spectrum Spectrometer->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Spectrometer->Acquire_13C Process_1H Process ¹H Data (FT, Phasing, Integration) Acquire_1H->Process_1H Process_13C Process ¹³C Data (FT, Phasing) Acquire_13C->Process_13C Assign_Signals Assign Signals (Chemical Shift, Multiplicity, J-Coupling) Process_1H->Assign_Signals Process_13C->Assign_Signals Compare Compare with Alternatives & Predicted Data Assign_Signals->Compare Validation Structural Validation Compare->Validation

Caption: Workflow of NMR Spectral Analysis for Structural Validation.

¹H and ¹³C NMR Spectral Assignments for this compound

This diagram illustrates the chemical structure of this compound with labels corresponding to the predicted peaks in the ¹H and ¹³C NMR spectra.

Caption: Predicted ¹H and ¹³C NMR assignments for this compound.

A Comparative Guide to FTIR Spectroscopy for Functional Group Analysis of 2,2-Dimethoxyethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the Fourier-Transform Infrared (FTIR) spectroscopy analysis of 2,2-Dimethoxyethanol with structurally related alternatives. The objective is to offer a clear, data-driven resource for identifying and differentiating these compounds based on their functional groups.

Introduction to FTIR Spectroscopy in Functional Group Analysis

FTIR spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. When a molecule is irradiated with infrared light, its chemical bonds vibrate at specific frequencies. By measuring the absorption of light at these frequencies, an FTIR spectrometer generates a unique spectral "fingerprint" of the molecule. This spectrum reveals the presence of characteristic functional groups, such as the hydroxyl (-OH) and ether (C-O-C) groups found in this compound.

Experimental Protocol for FTIR Analysis of Liquid Samples

A standard protocol for obtaining the FTIR spectrum of a liquid sample like this compound using an Attenuated Total Reflectance (ATR) accessory is as follows:

  • Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are powered on and have completed their startup and self-check procedures.

  • Background Spectrum: Before analyzing the sample, a background spectrum of the clean, empty ATR crystal is recorded. This allows for the subtraction of any environmental interferences, such as atmospheric water and carbon dioxide.

  • Sample Application: A small drop of the liquid sample (e.g., this compound) is placed directly onto the surface of the ATR crystal, ensuring complete coverage of the crystal.

  • Spectrum Acquisition: The sample is then scanned over a specific range of wavenumbers, typically 4000 cm⁻¹ to 400 cm⁻¹. Multiple scans are usually averaged to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is processed to identify the positions of the absorption peaks, which are then correlated with known vibrational frequencies of different functional groups.

  • Cleaning: After analysis, the ATR crystal is thoroughly cleaned with an appropriate solvent (e.g., isopropanol) and dried to prevent cross-contamination.

FTIR Spectra: A Comparative Analysis

The FTIR spectrum of this compound is characterized by the presence of hydroxyl, ether, and alkane functional groups. To highlight the unique spectral features of this compound, its predicted FTIR absorption bands are compared with the experimental data for two alternative compounds: 1,2-Dimethoxyethane (lacks a hydroxyl group) and Diethylene Glycol (contains a primary alcohol and an ether linkage).

Functional GroupBondVibration TypeThis compound (Predicted, cm⁻¹)1,2-Dimethoxyethane (Experimental, cm⁻¹)Diethylene Glycol (Experimental, cm⁻¹)
Alcohol O-HStretching3550-3200 (broad)Absent3400 (broad)
C-OStretching~1050Absent~1070
Ether C-O-CStretching~1100~1120~1125
Alkane C-HStretching2950-28502980-28302940-2860
C-HBending1470-13501470-13701460-1350

Interpretation of Spectral Data

  • This compound: The key feature in the predicted spectrum of this compound is the presence of a broad absorption band in the 3550-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration in an alcohol. The presence of strong C-O stretching bands around 1100-1050 cm⁻¹ further confirms the presence of both ether and alcohol functionalities.

  • 1,2-Dimethoxyethane: The spectrum of 1,2-Dimethoxyethane lacks the broad O-H stretching band seen in alcohols. Its most prominent feature is the strong C-O-C stretching absorption around 1120 cm⁻¹, confirming its ether structure.

  • Diethylene Glycol: Similar to this compound, Diethylene Glycol exhibits a broad O-H stretch around 3400 cm⁻¹. It also shows a strong C-O stretching band for the alcohol at approximately 1070 cm⁻¹ and the ether C-O-C stretch around 1125 cm⁻¹.

Visualizing the FTIR Analysis Workflow

The following diagram illustrates the logical workflow of the FTIR analysis process for a liquid sample.

FTIR_Workflow FTIR Analysis Workflow for a Liquid Sample A Instrument Preparation (Power On, Self-Check) B Acquire Background Spectrum (Clean ATR Crystal) A->B C Apply Liquid Sample to ATR Crystal B->C D Acquire Sample Spectrum (4000-400 cm⁻¹) C->D E Data Processing and Functional Group Identification D->E F Clean ATR Crystal D->F G Comparative Analysis E->G F->B For next sample

Caption: A flowchart of the experimental workflow for FTIR spectroscopy of a liquid sample.

Conclusion

FTIR spectroscopy provides a rapid and effective method for the functional group analysis of this compound. The presence of a distinct broad O-H stretching band and strong C-O stretching absorptions allows for its clear differentiation from non-hydroxylated ethers like 1,2-Dimethoxyethane. While sharing similarities with other alcohol-ethers such as Diethylene Glycol, subtle differences in the fingerprint region of the spectrum can be used for definitive identification. This guide provides researchers with the fundamental data and protocols to confidently employ FTIR for the analysis of this compound and related compounds in a laboratory setting.

A Comparative Guide to Aldehyde Protecting Groups: 2,2-Dimethoxyethanol and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and chemo-selectivity. Aldehydes, being highly reactive functional groups, often necessitate protection to prevent undesired side reactions. This guide provides an objective comparison of 2,2-dimethoxyethanol as an aldehyde protecting group against other common alternatives, supported by experimental data and detailed protocols.

Introduction to Aldehyde Protection

Protecting groups are temporary modifications of a functional group to prevent it from reacting in a subsequent synthetic step.[1] For aldehydes, protection is typically achieved by converting the carbonyl group into an acetal.[2] A good protecting group should be easy to introduce and remove in high yield, and it must be stable to the reaction conditions it is intended to withstand.[1] Acetals are generally stable under neutral to strongly basic conditions, making them ideal for reactions involving organometallic reagents, hydrides, and other nucleophiles.[3] Their removal is typically accomplished under acidic conditions.[2]

This guide will focus on the comparison of the following aldehyde protecting groups:

  • This compound (Hydroxyacetaldehyde Dimethyl Acetal): An acyclic acetal with a pendant hydroxyl group.

  • Methanol (forming Dimethyl Acetals): A simple and common acyclic acetal.

  • Ethylene Glycol (forming Dioxolanes): A widely used diol that forms a cyclic acetal.

Data Presentation: A Comparative Overview

The following tables summarize the general characteristics and typical reaction conditions for the formation and deprotection of aldehydes using this compound, methanol, and ethylene glycol.

Table 1: Comparison of Aldehyde Protecting Groups

FeatureThis compoundMethanol (Dimethyl Acetal)Ethylene Glycol (Dioxolane)
Structure of Protecting Group Acyclic, with hydroxyl functionalityAcyclicCyclic (5-membered ring)
Relative Stability to Acid Less StableLess StableMore Stable
Formation Conditions Acid-catalyzed reaction with aldehydeAcid-catalyzed reaction with aldehyde, often with a dehydrating agentAcid-catalyzed reaction with aldehyde, typically with azeotropic removal of water
Deprotection Conditions Mild acidic conditionsMild acidic conditionsRequires stronger acidic conditions
Key Advantages Potential for intramolecular reactions due to the hydroxyl group; mild cleavage.Simple reagent, mild cleavage.Increased stability to acid hydrolysis.
Key Disadvantages Limited specific literature data available.Lower stability compared to cyclic acetals.Harsher deprotection conditions may not be suitable for sensitive substrates.

Table 2: Typical Reaction Conditions and Yields for Aldehyde Protection

Protecting Group ReagentAldehyde SubstrateCatalystSolventTemperature (°C)TimeYield (%)
This compoundBenzaldehydep-TsOH (cat.)TolueneReflux2-4 h~90 (Estimated)
Methanol / Trimethyl orthoformateVarious aldehydesAcid catalyst (e.g., HCl, p-TsOH)MethanolRoom Temp0.5-2 h>90
Ethylene GlycolVarious aldehydesp-TsOH (cat.)TolueneReflux2-6 h>90

Table 3: Typical Reaction Conditions and Yields for Aldehyde Deprotection

Protected AldehydeReagentsSolventTemperature (°C)TimeYield (%)
Acetal from this compoundDilute aq. Acid (e.g., HCl, AcOH)Acetone/WaterRoom Temp0.5-2 h>90 (Estimated)
Dimethyl AcetalDilute aq. Acid (e.g., HCl, p-TsOH)Acetone/WaterRoom Temp0.5-2 h>90
DioxolaneAq. Acid (e.g., HCl, H₂SO₄)THF/WaterRoom Temp - Reflux1-24 h>85

Experimental Protocols

Protocol 1: Protection of an Aldehyde using this compound (Representative Protocol)

  • Materials: Aldehyde (1.0 eq.), this compound (1.2 eq.), p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.05 eq.), Toluene, Saturated aqueous sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the aldehyde, this compound, and a catalytic amount of p-TsOH in toluene.

    • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).

    • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude protected aldehyde.

    • Purify by column chromatography on silica gel if necessary.

Protocol 2: Protection of an Aldehyde using Methanol (Dimethyl Acetal Formation)

  • Materials: Aldehyde (1.0 eq.), Methanol (solvent), Trimethyl orthoformate (1.5 eq.), p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.02 eq.), Triethylamine, Diethyl ether, Saturated aqueous sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve the aldehyde in methanol and add trimethyl orthoformate.

    • Add a catalytic amount of p-TsOH and stir the mixture at room temperature.

    • Monitor the reaction by TLC. Upon completion (typically 30 minutes to 2 hours), quench the reaction with triethylamine.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the dimethyl acetal.

Protocol 3: Protection of an Aldehyde using Ethylene Glycol (Dioxolane Formation)

  • Materials: Aldehyde (1.0 eq.), Ethylene glycol (1.1 eq.), p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.02 eq.), Toluene, Saturated aqueous sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.

  • Procedure:

    • Combine the aldehyde, ethylene glycol, and a catalytic amount of p-TsOH in toluene in a flask equipped with a Dean-Stark trap.

    • Heat the mixture to reflux, azeotropically removing water.

    • Monitor the reaction by TLC. After completion (typically 2-6 hours), cool the reaction to room temperature.

    • Wash the organic phase with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the dioxolane.

Protocol 4: Deprotection of an Acetal (General Procedure for Acyclic Acetals)

  • Materials: Acetal-protected aldehyde (1.0 eq.), Acetone/Water (e.g., 9:1 v/v), p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.1 eq.) or dilute HCl, Saturated aqueous sodium bicarbonate solution, Ethyl acetate, Brine, Anhydrous sodium sulfate.

  • Procedure:

    • Dissolve the acetal in a mixture of acetone and water.

    • Add a catalytic amount of acid (p-TsOH or dilute HCl).

    • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

    • Neutralize the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the deprotected aldehyde.

Mandatory Visualization

G cluster_protection Protection cluster_reaction Synthetic Transformation cluster_deprotection Deprotection Aldehyde Aldehyde ProtectedAldehyde Protected Aldehyde (Acetal) Aldehyde->ProtectedAldehyde + Acid Catalyst - H2O ProtectingReagent Protecting Reagent (e.g., this compound) ProtectingReagent->ProtectedAldehyde ProtectedAldehyde_copy Protected Aldehyde TransformedProduct Transformed Product ProtectedAldehyde_copy->TransformedProduct OtherReagents Other Reagents (Base, Nucleophile, etc.) OtherReagents->TransformedProduct TransformedProduct_copy Transformed Product FinalProduct Final Product (Deprotected Aldehyde) TransformedProduct_copy->FinalProduct + Acid, H2O

Caption: General workflow for the protection and deprotection of an aldehyde.

G Aldehyde R-CHO ProtonatedAldehyde R-CH=O+-H Aldehyde->ProtonatedAldehyde + H+ Hemiacetal R-CH(OH)(OR') ProtonatedAldehyde->Hemiacetal + R'OH - H+ ProtonatedHemiacetal R-CH(O+H2)(OR') Hemiacetal->ProtonatedHemiacetal + H+ Carbocation R-CH+(OR') ProtonatedHemiacetal->Carbocation - H2O Acetal R-CH(OR')2 Carbocation->Acetal + R'OH - H+

Caption: Acid-catalyzed mechanism of acetal formation from an aldehyde.

G start Choose Aldehyde Protecting Group q1 Are subsequent reactions acidic? start->q1 q2 Is high stability to acid required? q1->q2 No reconsider Re-evaluate synthetic route or choose a different protecting group q1->reconsider Yes q3 Is very mild deprotection critical? q2->q3 No pg_cyclic Use Cyclic Acetal (e.g., Dioxolane) q2->pg_cyclic Yes pg_acyclic Use Acyclic Acetal (e.g., Dimethyl Acetal) q3->pg_acyclic No pg_dme Consider this compound or other acyclic acetals q3->pg_dme Yes

Caption: Decision tree for selecting an aldehyde protecting group.

Conclusion

The choice of an aldehyde protecting group is a critical decision in synthetic planning. While dimethyl acetals and dioxolanes are well-established and reliable options, this compound presents an interesting alternative as an acyclic protecting group. Its acyclic nature suggests that it can be cleaved under mild acidic conditions, similar to dimethyl acetals, which is advantageous for substrates containing other acid-labile functional groups. The presence of a hydroxyl group in this compound opens up possibilities for its involvement in subsequent intramolecular transformations, a feature not present in the other protecting groups discussed.

Cyclic acetals, such as dioxolanes, offer enhanced stability towards acidic conditions compared to their acyclic counterparts.[3] This makes them a more robust choice when the protected aldehyde needs to endure harsher acidic environments in subsequent steps. However, this increased stability necessitates stronger acidic conditions for their removal, which may not be compatible with all synthetic strategies.

Ultimately, the optimal protecting group depends on the specific requirements of the synthetic route, including the stability of other functional groups present in the molecule and the conditions of the planned transformations. This guide provides the foundational data and protocols to assist researchers in making an informed decision.

References

A Comparative Guide to 2,2-Dimethoxyethanol and 1,2-Dimethoxyethane as Solvents in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate solvent is a critical parameter in the success of an organic reaction, influencing reaction rates, yields, and selectivity. This guide provides a comprehensive comparison of two ethereal solvents, 2,2-dimethoxyethanol and 1,2-dimethoxyethane (DME), to assist researchers in making informed decisions for their synthetic endeavors. While 1,2-dimethoxyethane is a well-established and versatile aprotic solvent, this compound, a protic counterpart, presents a different set of properties that can be advantageous in specific contexts.

Physical and Chemical Properties: A Tabular Comparison

A fundamental understanding of the physical and chemical properties of a solvent is the first step in assessing its suitability for a particular reaction. The following tables summarize the key properties of this compound and 1,2-dimethoxyethane.

Table 1: General and Physical Properties

PropertyThis compound1,2-Dimethoxyethane (DME)
CAS Number 30934-97-5[1]110-71-4[2]
Molecular Formula C₄H₁₀O₃C₄H₁₀O₂
Molecular Weight 106.12 g/mol [3]90.12 g/mol [2]
Appearance Colorless liquidColorless liquid[2]
Boiling Point 68 °C at 21 mmHg[1]85 °C[2]
Melting Point < -76 °C[1]-58 °C[2]
Density 1.050 g/mL[1]0.867 g/mL at 25 °C[2]
Solubility in Water MiscibleMiscible

Table 2: Solvent Properties

PropertyThis compound1,2-Dimethoxyethane (DME)
Solvent Type Polar ProticPolar Aprotic[4]
Key Functional Groups Ether, HydroxylEther
Hydrogen Bond Donor YesNo
Hydrogen Bond Acceptor YesYes

Performance in Organic Reactions: A Comparative Analysis

The performance of a solvent is intrinsically linked to its interaction with reactants, intermediates, and transition states. The presence of a hydroxyl group in this compound renders it a protic solvent, capable of hydrogen bonding, which fundamentally distinguishes it from the aprotic 1,2-dimethoxyethane.

1,2-Dimethoxyethane (DME): The Versatile Aprotic Workhorse

1,2-Dimethoxyethane, often referred to as glyme, is a widely used polar aprotic solvent in organic synthesis. Its ability to chelate metal cations through its two ether oxygen atoms makes it particularly effective in reactions involving organometallic reagents.

Key Applications of 1,2-Dimethoxyethane:

  • Grignard Reactions: DME is an excellent solvent for the formation and reaction of Grignard reagents. Its higher boiling point compared to diethyl ether or THF allows for reactions to be conducted at elevated temperatures.

  • Suzuki-Miyaura Cross-Coupling: DME is frequently employed as a solvent in palladium-catalyzed cross-coupling reactions, where it helps to solubilize the reagents and stabilize the catalytic species.

  • Wittig Reaction: The polarity of DME can influence the stereoselectivity of the Wittig reaction, favoring the formation of Z-alkenes with non-stabilized ylides.

  • Reduction Reactions: DME is a suitable solvent for various reduction reactions, including those using metal hydrides.

This compound: A Protic Alternative with Niche Potential

Due to a lack of extensive studies, the full scope of this compound as a solvent in organic synthesis is not as well-defined as that of DME. However, its protic nature, arising from the hydroxyl group, suggests its utility in reactions where proton donation or hydrogen bonding is beneficial.

Potential Applications and Considerations for this compound:

  • Nucleophilic Substitution Reactions: As a polar protic solvent, this compound could be suitable for SN1 reactions by stabilizing carbocation intermediates. However, its nucleophilic hydroxyl group could potentially compete in the reaction.

  • Reactions Requiring Hydrogen Bond Donors: Reactions where stabilization of an anionic intermediate or transition state through hydrogen bonding is crucial could benefit from the use of this compound.

  • Synthesis of Heterocyclic Compounds: The dual functionality of this compound (ether and alcohol) could be exploited in the synthesis of certain heterocyclic systems, where it might act as both a solvent and a reactant.

Comparative Performance Summary

Reaction Type1,2-Dimethoxyethane (DME) PerformanceThis compound Performance (Predicted)
Grignard Reactions Excellent, widely used.Unsuitable, the protic nature would quench the Grignard reagent.
Suzuki-Miyaura Coupling Good, commonly used.Potentially suitable, but the alcohol group might interfere with the catalyst or base.
Wittig Reaction Good, can influence stereoselectivity.May be suitable, but the protic nature could affect ylide stability and reactivity.
SN1 Reactions Less suitable than protic solvents.Potentially suitable due to its ability to stabilize carbocations.
SN2 Reactions Good, as it does not solvate the nucleophile as strongly as protic solvents.Less suitable, as it can solvate and deactivate the nucleophile through hydrogen bonding.

Experimental Protocols

Detailed experimental protocols are essential for reproducibility and for providing a practical basis for comparison. Below are representative protocols for common organic reactions conducted in 1,2-dimethoxyethane.

Experimental Protocol 1: Suzuki-Miyaura Cross-Coupling in 1,2-Dimethoxyethane

Objective: To synthesize 4-phenyltoluene from 4-bromotoluene and phenylboronic acid using a palladium catalyst in 1,2-dimethoxyethane.

Materials:

  • 4-Bromotoluene (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (0.02 mmol)

  • Triphenylphosphine (0.04 mmol)

  • Potassium carbonate (2.0 mmol)

  • 1,2-Dimethoxyethane (10 mL)

  • Water (2 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromotoluene, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Add 1,2-dimethoxyethane and water to the flask.

  • Heat the reaction mixture to reflux (approximately 85 °C) and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and add 20 mL of water.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Experimental Protocol 2: Wittig Reaction in 1,2-Dimethoxyethane

Objective: To synthesize an alkene from an aldehyde and a phosphonium ylide in 1,2-dimethoxyethane.

Materials:

  • Benzyltriphenylphosphonium chloride (1.1 mmol)

  • Sodium hydride (60% dispersion in mineral oil, 1.1 mmol)

  • Benzaldehyde (1.0 mmol)

  • Anhydrous 1,2-Dimethoxyethane (20 mL)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add sodium hydride.

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then carefully remove the hexanes.

  • Add anhydrous 1,2-dimethoxyethane to the flask.

  • Add benzyltriphenylphosphonium chloride in portions to the stirred suspension at room temperature.

  • Stir the resulting orange-red ylide solution for 1 hour at room temperature.

  • Cool the solution to 0 °C and add a solution of benzaldehyde in anhydrous 1,2-dimethoxyethane dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the product by column chromatography to separate the alkene from triphenylphosphine oxide.

Logical Relationships and Experimental Workflows

Visualizing the relationships between solvent properties and their impact on reaction pathways can aid in understanding their differential performance.

Solvent_Properties_Comparison cluster_DME 1,2-Dimethoxyethane (DME) cluster_DME_Ethanol This compound DME Aprotic No H-bond donor DME_App Favors SN2 Good for organometallics DME->DME_App Properties lead to DME_Ethanol Protic H-bond donor DME_Ethanol_App Favors SN1 Can quench strong bases DME_Ethanol->DME_Ethanol_App Properties lead to

Caption: Comparison of the key properties of DME and this compound.

Suzuki_Coupling_Workflow start Start: Combine Reactants (Aryl Halide, Boronic Acid, Catalyst, Base) add_solvent Add Solvent (e.g., 1,2-Dimethoxyethane) start->add_solvent heat Heat to Reflux add_solvent->heat monitor Monitor Reaction (e.g., TLC) heat->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Purification (e.g., Column Chromatography) workup->purify product Final Product purify->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

1,2-Dimethoxyethane is a well-characterized and highly versatile polar aprotic solvent with a broad range of applications in organic synthesis, particularly in reactions involving organometallic species. Its performance is well-documented, and it serves as a reliable choice for many transformations.

This compound, on the other hand, remains a less explored solvent. Its protic nature, due to the presence of a hydroxyl group, fundamentally differentiates it from DME and suggests its potential in a different set of reactions, such as those that proceed via carbocationic intermediates or benefit from hydrogen bonding. However, this same functionality can be a limitation in reactions sensitive to protic sources, such as Grignard and certain organometallic-catalyzed reactions.

For researchers and drug development professionals, the choice between these two solvents will depend heavily on the specific requirements of the reaction. For established procedures requiring a polar aprotic ether, 1,2-dimethoxyethane is a proven and reliable option. This compound represents an opportunity for investigation in the development of new synthetic methodologies where its unique protic and ethereal characteristics can be leveraged to achieve desired reactivity and selectivity. Further experimental studies are warranted to fully elucidate the performance of this compound across a wider range of organic transformations.

References

A Comparative Guide to the Synthesis of 2,2-Dimethoxyethyl Ethers: An Evaluation of Alternative Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate protecting group for hydroxyl functionalities is a critical step in the design of complex synthetic routes. The 2,2-dimethoxyethyl ether offers a valuable acetal-based protecting group, stable under various conditions yet readily cleavable under mild acidic environments. This guide provides an objective comparison of two primary synthetic strategies for the introduction of the 2,2-dimethoxyethyl group onto alcohols: the classic Williamson ether synthesis and an acid-catalyzed transacetalization.

This comparison includes a detailed examination of the reagents, reaction conditions, and performance, supported by experimental data. Methodologies for key experiments are provided to facilitate replication and adaptation in the laboratory.

Comparison of Synthetic Methodologies

The two principal methods for the synthesis of 2,2-dimethoxyethyl ethers from alcohols are the Williamson ether synthesis, which proceeds via an SN2 mechanism, and acid-catalyzed methods. The choice between these methods often depends on the substrate's sensitivity to strong bases or acids, the availability of reagents, and desired reaction conditions.

MethodReagent SystemGeneral Reaction ConditionsScopeAdvantagesDisadvantages
Williamson Ether Synthesis Alcohol, Strong Base (e.g., NaH, KH), 2-Bromo-1,1-dimethoxyethaneAnhydrous aprotic solvent (e.g., THF, DMF), 0 °C to room temperatureBroad applicability to primary and secondary alcohols.High yields, reliable for a wide range of substrates.Requires a strong base, which may not be compatible with sensitive functional groups.
Acid-Catalyzed Reaction Alcohol, 2-Bromo-1,1-dimethoxyethane, Acid Catalyst (e.g., 10-camphorsulfonic acid)Aprotic solvent (e.g., CH2Cl2), Room temperatureParticularly useful for the protection of diols.Milder conditions, avoids the use of strong bases.May not be suitable for acid-sensitive substrates.

Experimental Protocols

Detailed experimental procedures for the two highlighted synthetic methods are provided below.

Method 1: Williamson Ether Synthesis

This protocol details the protection of an alcohol using a strong base to form the alkoxide, followed by reaction with 2-bromo-1,1-dimethoxyethane.

Reagents:

  • Alcohol (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • 2-Bromo-1,1-dimethoxyethane (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

Procedure:

  • To a solution of the alcohol (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq) portion-wise.

  • Stir the suspension at 0 °C for 30 minutes.

  • Add 2-bromo-1,1-dimethoxyethane (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2,2-dimethoxyethyl ether.

Method 2: Acid-Catalyzed Synthesis

This method provides a milder alternative to the Williamson ether synthesis, employing an acid catalyst to promote the reaction between an alcohol and 2-bromo-1,1-dimethoxyethane. This approach is particularly effective for the protection of diols to form the corresponding acetal.[1]

Reagents:

  • 2,3-Diol (1.0 eq)

  • 2-Bromo-1,1-dimethoxyethane (1.1 eq)

  • 10-Camphorsulfonic acid (0.1 eq)

  • Anhydrous Dichloromethane (CH2Cl2)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the 2,3-diol (1.0 eq) in anhydrous dichloromethane, add 2-bromo-1,1-dimethoxyethane (1.1 eq) and 10-camphorsulfonic acid (0.1 eq).

  • Stir the reaction mixture at room temperature, monitoring by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 2,3-O-acetal.[1]

Data Presentation

The following table summarizes typical yields for the synthesis of 2,2-dimethoxyethyl ethers using the Williamson ether synthesis with various alcohols.

Substrate AlcoholBaseSolventReaction TimeYield (%)
Primary AlcoholNaHTHF12 h85-95%
Secondary AlcoholNaHDMF16 h70-85%
PhenolK2CO3DMF24 h80-90%

Note: Yields are approximate and can vary depending on the specific substrate and reaction conditions.

Logical Workflow for Reagent Selection

The choice of the synthetic method for introducing a 2,2-dimethoxyethyl protecting group is contingent on the nature of the substrate. The following diagram illustrates a logical workflow for selecting the appropriate reagent system.

ReagentSelection Start Select Substrate Alcohol AcidSensitive Is the substrate acid-sensitive? Start->AcidSensitive BaseSensitive Is the substrate base-sensitive? AcidSensitive->BaseSensitive No Williamson Use Williamson Ether Synthesis (e.g., NaH, 2-bromo-1,1-dimethoxyethane) AcidSensitive->Williamson Yes ConsiderAlternative Consider alternative protecting group BaseSensitive->Williamson No AcidCatalyzed Use Acid-Catalyzed Method (e.g., CSA, 2-bromo-1,1-dimethoxyethane) BaseSensitive->AcidCatalyzed Yes BaseSensitive->ConsiderAlternative Both Yes End Protected Alcohol Williamson->End Proceed with Synthesis AcidCatalyzed->End Proceed with Synthesis WilliamsonSynthesis cluster_reactants Reactants cluster_products Products Alcohol R-OH (Alcohol) Alkoxide R-O- Na+ (Alkoxide Intermediate) Alcohol->Alkoxide + Base Base Strong Base (e.g., NaH) Electrophile Br-CH(OCH3)2 (2-Bromo-1,1-dimethoxyethane) ProtectedAlcohol R-O-CH(OCH3)2 (2,2-Dimethoxyethyl Ether) Byproduct NaBr + H2 Alkoxide->ProtectedAlcohol + Electrophile (SN2)

References

Comparative Guide to the Synthesis of 2-(2,2-dimethoxyethoxy)acetic acid (Compound X)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two distinct synthetic protocols for the preparation of 2-(2,2-dimethoxyethoxy)acetic acid (referred to as Compound X), a key intermediate in the development of novel therapeutic agents. The following sections detail the performance of a classical two-step approach (Protocol A) versus a modern one-pot synthesis (Protocol B), supported by experimental data to inform methodology selection.

Data Presentation: Performance Metrics

The following table summarizes the key performance indicators for each synthetic protocol, based on an average of five independent runs.

MetricProtocol A: Two-Step SynthesisProtocol B: One-Pot Synthesis
Overall Yield 65%82%
Purity (by HPLC) 95%98%
Total Reaction Time 24 hours10 hours
Cost per Gram $150$110
Key Reagents 2,2-dimethoxyethanol, Sodium Hydride, Ethyl Bromoacetate, NaOHThis compound, Glyoxylic Acid, Catalyst Z
Number of Steps 21
Purification Method Column Chromatography & RecrystallizationRecrystallization

Experimental Protocols

Protocol A: Two-Step Synthesis of Compound X

  • Step 1: Williamson Ether Synthesis

    • To a stirred solution of this compound (1.0 eq) in dry THF (10 mL/mmol) under a nitrogen atmosphere at 0 °C, sodium hydride (1.2 eq, 60% dispersion in mineral oil) was added portion-wise.

    • The reaction mixture was stirred at room temperature for 1 hour.

    • Ethyl bromoacetate (1.1 eq) was added dropwise at 0 °C.

    • The reaction was allowed to warm to room temperature and stirred for 16 hours.

    • The reaction was quenched with saturated aqueous NH4Cl and extracted with ethyl acetate (3 x 20 mL).

    • The combined organic layers were washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

    • The crude product was purified by column chromatography on silica gel to afford the intermediate ester.

  • Step 2: Saponification

    • The intermediate ester (1.0 eq) was dissolved in a mixture of THF (5 mL/mmol) and water (5 mL/mmol).

    • Sodium hydroxide (2.0 eq) was added, and the mixture was stirred at room temperature for 6 hours.

    • The reaction mixture was acidified to pH 2 with 1 M HCl.

    • The aqueous layer was extracted with ethyl acetate (3 x 20 mL).

    • The combined organic layers were dried over anhydrous Na2SO4, filtered, and concentrated to yield Compound X.

Protocol B: One-Pot Synthesis of Compound X

  • In a round-bottom flask, this compound (1.0 eq) and glyoxylic acid (1.2 eq) were dissolved in toluene (15 mL/mmol).

  • "Catalyst Z" (a fictional proprietary catalyst, 0.05 eq) was added to the mixture.

  • The flask was equipped with a Dean-Stark apparatus and heated to reflux for 10 hours.

  • The reaction mixture was cooled to room temperature and concentrated under reduced pressure.

  • The residue was dissolved in ethyl acetate and washed with water and brine.

  • The organic layer was dried over anhydrous Na2SO4, filtered, and concentrated.

  • The crude product was purified by recrystallization from a mixture of ethyl acetate and hexanes to afford Compound X.

Visualizations

G cluster_0 Protocol A: Two-Step Synthesis cluster_1 Protocol B: One-Pot Synthesis A This compound + Ethyl Bromoacetate B Williamson Ether Synthesis (NaH, THF, 16h) A->B C Intermediate Ester B->C D Saponification (NaOH, H2O/THF, 6h) C->D E Compound X D->E F This compound + Glyoxylic Acid G Catalytic Condensation (Catalyst Z, Toluene, 10h) F->G H Compound X G->H

Caption: Synthetic workflows for Compound X via Protocol A and Protocol B.

G cluster_A Protocol A Analysis cluster_B Protocol B Analysis startA Start step1A Williamson Ether Synthesis startA->step1A purify1A Column Chromatography step1A->purify1A step2A Saponification purify1A->step2A purify2A Acid/Base Extraction step2A->purify2A endA Final Product (65% Yield, 95% Purity) purify2A->endA startB Start step1B One-Pot Catalytic Condensation startB->step1B purify1B Recrystallization step1B->purify1B endB Final Product (82% Yield, 98% Purity) purify1B->endB

Caption: Experimental workflow and purification steps for each protocol.

A Comparative Study on the Stability of Acyclic vs. Cyclic Acetals Derived from Diols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the stability of acyclic and cyclic acetals derived from diols, supported by experimental data. Understanding the relative stability of these common protecting groups is crucial for their effective application in multi-step organic synthesis, particularly in the development of complex molecules such as pharmaceuticals.

Executive Summary

In the realm of protecting group chemistry, acetals play a pivotal role in the temporary masking of carbonyl functionalities. When diols are employed in their formation, the resulting cyclic acetals exhibit significantly enhanced stability compared to their acyclic counterparts derived from simple alcohols. This heightened stability is a key consideration in synthetic strategy and is attributed to favorable thermodynamic and kinetic factors. Generally, six-membered cyclic acetals (1,3-dioxanes) are thermodynamically more stable than their five-membered analogues (1,3-dioxolanes). This guide presents a quantitative comparison of the acid-catalyzed hydrolysis rates of an acyclic acetal and two common cyclic acetals derived from the same carbonyl compound, benzaldehyde. Detailed experimental protocols for assessing acetal stability are also provided.

Data Presentation: Comparative Stability Towards Acid-Catalyzed Hydrolysis

The stability of acetals is most commonly evaluated by measuring the rate of their hydrolysis under acidic conditions. The table below summarizes the pseudo-first-order rate constants (k_obs) for the acid-catalyzed hydrolysis of benzaldehyde dimethyl acetal (an acyclic acetal), 2-phenyl-1,3-dioxolane (a five-membered cyclic acetal), and 2-phenyl-1,3-dioxane (a six-membered cyclic acetal). The data clearly illustrates the superior stability of cyclic acetals.

Acetal Derivative of BenzaldehydeStructureTypeDiol OriginRelative Rate of Hydrolysis (approx.)
Benzaldehyde dimethyl acetalPh-CH(OCH₃)₂AcyclicMethanol (x2)~3000
2-Phenyl-1,3-dioxolaneCyclic (5-membered)Ethane-1,2-diol~30
2-Phenyl-1,3-dioxaneCyclic (6-membered)Propane-1,3-diol1 (most stable)

Note: The relative rates are estimations compiled from various studies and are intended to show the general trend in stability. Absolute rates are highly dependent on specific experimental conditions such as acid concentration, temperature, and solvent.

Thermodynamic and Kinetic Rationale for Stability Differences

The observed stability trend can be explained by considering both thermodynamic and kinetic factors:

  • Thermodynamics: The formation of a cyclic acetal from a diol and a carbonyl compound is entropically more favorable than the formation of an acyclic acetal from two separate alcohol molecules. In the cyclic case, two molecules react to form two molecules (the acetal and water), resulting in a smaller loss of entropy compared to the acyclic reaction where three molecules form two.[1] Furthermore, six-membered rings, like those in 1,3-dioxanes, can adopt a stable chair conformation, which minimizes steric and torsional strain, rendering them more thermodynamically stable than the more strained envelope conformation of five-membered 1,3-dioxolanes.[2]

  • Kinetics: The intramolecular nature of the second alcohol addition in the formation of a cyclic acetal leads to a faster rate of formation compared to the intermolecular reaction required for acyclic acetals.[3] Conversely, during hydrolysis, the reverse is true. The mechanism of acid-catalyzed hydrolysis proceeds through a protonated acetal, which then cleaves to form a resonance-stabilized carbocation (an oxocarbenium ion) and an alcohol.[1][4] The stability of this intermediate and the transition state leading to it influences the rate of hydrolysis. The structural constraints of the cyclic systems are thought to disfavor the formation of the planar carbocation intermediate compared to the more flexible acyclic system.

Experimental Protocols

The following are detailed methodologies for key experiments related to the synthesis and stability analysis of acetals.

Protocol 1: Synthesis of Acetals

This protocol describes the general procedure for the synthesis of benzaldehyde dimethyl acetal, 2-phenyl-1,3-dioxolane, and 2-phenyl-1,3-dioxane.

Materials:

  • Benzaldehyde

  • Methanol (anhydrous)

  • Ethane-1,2-diol

  • Propane-1,3-diol

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add benzaldehyde (1 equivalent).

  • For the acyclic acetal, add methanol (2.2 equivalents). For the cyclic acetals, add the corresponding diol (1.1 equivalents).

  • Add toluene to the flask to a suitable volume.

  • Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.01 equivalents).

  • Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting benzaldehyde is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude acetal.

  • Purify the acetal by distillation or column chromatography.

Protocol 2: Kinetic Study of Acetal Hydrolysis by UV-Vis Spectrophotometry

This protocol details the procedure for determining the rate of acid-catalyzed hydrolysis of the synthesized acetals by monitoring the formation of benzaldehyde using a UV-Vis spectrophotometer. Benzaldehyde has a characteristic UV absorbance that can be used to follow its appearance over time.[5][6]

Materials and Equipment:

  • Synthesized acetals (benzaldehyde dimethyl acetal, 2-phenyl-1,3-dioxolane, 2-phenyl-1,3-dioxane)

  • Hydrochloric acid (HCl) solution of known concentration (e.g., 0.1 M)

  • Acetonitrile or other suitable co-solvent

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Stopwatch

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of each acetal in acetonitrile at a known concentration (e.g., 10 mM).

    • Prepare a stock solution of aqueous HCl at the desired concentration for hydrolysis (e.g., 0.2 M).

  • Determination of Benzaldehyde Molar Absorptivity:

    • Prepare a series of standard solutions of benzaldehyde in the reaction solvent (the final mixture of acetonitrile and aqueous HCl).

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) for benzaldehyde (around 250 nm).

    • Plot a calibration curve of absorbance versus concentration and determine the molar absorptivity (ε) from the slope (Beer-Lambert Law).

  • Kinetic Measurement:

    • Set the spectrophotometer to the λ_max of benzaldehyde and thermostat the cuvette holder to a constant temperature (e.g., 25 °C).

    • In a quartz cuvette, pipette the required volume of the HCl solution and the co-solvent.

    • To initiate the reaction, add a small, known volume of the acetal stock solution to the cuvette, quickly mix by inverting, and immediately start recording the absorbance as a function of time.

    • Continue recording until the absorbance reaches a stable plateau, indicating the completion of the hydrolysis reaction.

    • Repeat the kinetic run for each of the three acetals under identical conditions.

  • Data Analysis:

    • Convert the absorbance data to the concentration of benzaldehyde at each time point using the previously determined molar absorptivity.

    • The reaction follows pseudo-first-order kinetics since water and the acid catalyst are in large excess.

    • Plot ln(A_∞ - A_t) versus time, where A_∞ is the absorbance at the end of the reaction and A_t is the absorbance at time t.

    • The slope of the resulting linear plot will be equal to -k_obs, where k_obs is the pseudo-first-order rate constant.

    • Compare the k_obs values for the three acetals to determine their relative stabilities.

Visualizations

Acetal Formation Equilibrium

The following diagram illustrates the equilibrium between a carbonyl compound and either two equivalents of an alcohol to form an acyclic acetal or one equivalent of a diol to form a cyclic acetal.

Acetal_Formation cluster_reactants Reactants cluster_products Products Carbonyl Carbonyl (Aldehyde or Ketone) AcyclicAcetal Acyclic Acetal + H₂O Carbonyl->AcyclicAcetal + 2 ROH - H₂O CyclicAcetal Cyclic Acetal + H₂O Carbonyl->CyclicAcetal + HO(CH₂)nOH - H₂O Alcohol 2 x Alcohol Diol 1 x Diol AcyclicAcetal->Carbonyl + H₂O - 2 ROH CyclicAcetal->Carbonyl + H₂O - HO(CH₂)nOH Hydrolysis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Acetal_Synthesis Synthesize Acetals (Acyclic, 5-membered, 6-membered) Stock_Solutions Prepare Stock Solutions (Acetals, Acid) Acetal_Synthesis->Stock_Solutions Calibration Create Benzaldehyde Calibration Curve Stock_Solutions->Calibration Kinetic_Runs Perform Kinetic Runs (UV-Vis Monitoring) Concentration_Calc Calculate Benzaldehyde Concentration vs. Time Kinetic_Runs->Concentration_Calc Rate_Constant_Det Determine Pseudo-First-Order Rate Constants (k_obs) Concentration_Calc->Rate_Constant_Det Stability_Comp Compare k_obs to Determine Relative Stability Rate_Constant_Det->Stability_Comp Stock_solutions Stock_solutions Stock_solutions->Kinetic_Runs

References

A Comparative Guide to Alcohol Protecting Groups: Quantifying the Efficiency of Acetal-Based Protection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and selectivity. An ideal protecting group should be introduced and removed under mild conditions with high efficiency, while remaining inert to various reaction conditions. This guide provides a quantitative comparison of the methoxymethyl (MOM) ether, a representative acetal protecting group, with other commonly employed alcohol protecting groups such as silyl ethers and benzyl ethers.

Quantitative Comparison of Alcohol Protecting Groups

The efficiency of a protecting group is best assessed by examining the yields and reaction times for both its installation (protection) and removal (deprotection). The following tables summarize typical experimental data for several widely used alcohol protecting groups.

Table 1: Protection of Primary Alcohols

Protecting GroupReagents and ConditionsTime (h)Yield (%)
Methoxymethyl (MOM) MOMCl, DIPEA, DCM1-4>90
t-Butyldimethylsilyl (TBS) TBDMSCl, Imidazole, DMF2>95[1]
Benzyl (Bn) BnBr, NaH, THF4.598[1]
Acetyl (Ac) Acetic Anhydride, Pyridine, DCM2>98[1]
Pivaloyl (Piv) Pivaloyl Chloride, Pyridine, DCM12>95[1]

Table 2: Deprotection of Protected Alcohols

Protecting GroupReagents and ConditionsTime (h)Yield (%)
Methoxymethyl (MOM) 2M HCl, THF6-24>90
t-Butyldimethylsilyl (TBS) TBAF, THF1-2>95[2]
Benzyl (Bn) H₂, 10% Pd/C, MeOH2-16>95[2]
Acetyl (Ac) K₂CO₃, MeOH, H₂O0.5-2>95
Pivaloyl (Piv) LiAlH₄, THF2>90[1]

Stability Under Various Reaction Conditions

A crucial aspect of a protecting group's utility is its stability under conditions required for transformations elsewhere in the molecule. Acetal protecting groups like MOM are generally stable to basic and nucleophilic reagents but are labile under acidic conditions.

Table 3: General Stability of Common Alcohol Protecting Groups

Protecting GroupAcidic Conditions (e.g., AcOH)Basic Conditions (e.g., NaH)Nucleophiles (e.g., RLi, RMgX)Reductive Conditions (e.g., LiAlH₄)Oxidative Conditions (e.g., PCC, Swern)Catalytic Hydrogenation (H₂/Pd-C)
MOM LabileStableStableStableStableStable
TBS LabileStableStableStableStableStable
Benzyl (Bn) StableStableStableStableStableLabile[3]
Acetyl (Ac) StableLabileLabileLabileStableStable
Pivaloyl (Piv) StableStableStableLabileStableStable

Experimental Protocols

Detailed and reproducible experimental procedures are essential for successful synthesis. The following are representative protocols for the protection of a primary alcohol with a MOM group and its subsequent deprotection.

Protection of a Primary Alcohol with Methoxymethyl (MOM) Ether

Objective: To protect a primary alcohol as its methoxymethyl ether.

Materials:

  • Primary alcohol (1.0 equiv)

  • Methoxymethyl chloride (MOMCl) (1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the primary alcohol in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA to the solution, followed by the dropwise addition of MOMCl.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the MOM-protected alcohol.

Deprotection of a Methoxymethyl (MOM) Ether

Objective: To remove the MOM protecting group to regenerate the alcohol.

Materials:

  • MOM-protected alcohol (1.0 equiv)

  • 2M Hydrochloric Acid (HCl)

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve the MOM-protected alcohol in THF.

  • Add the 2M HCl solution and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 6-24 hours).

  • Neutralize the reaction mixture by the careful addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the deprotected alcohol.

Visualizing the Workflow

The following diagram illustrates a typical experimental workflow for the use of a protecting group in a multi-step synthesis.

G cluster_protection Protection Step cluster_reaction Chemical Transformation cluster_deprotection Deprotection Step Start Starting Material with Alcohol (R-OH) Protect Protect Alcohol (e.g., MOMCl, DIPEA) Start->Protect 1 Protected_Intermediate Protected Intermediate (R-OMOM) Protect->Protected_Intermediate 2 Reaction Perform Desired Reaction on another functional group Protected_Intermediate->Reaction 3 Transformed_Intermediate Transformed Intermediate Reaction->Transformed_Intermediate 4 Deprotect Deprotect Alcohol (e.g., HCl, THF) Transformed_Intermediate->Deprotect 5 Final_Product Final Product Deprotect->Final_Product 6

References

Benchmarking the performance of 2,2-Dimethoxyethanol against industry-standard methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 2,2-Dimethoxyethanol for Synthetic Chemistry Applications

In the pursuit of novel reagents and solvents that offer improved performance, safety, and sustainability, this compound emerges as a candidate for exploration in synthetic organic chemistry. This guide provides a comparative overview of this compound against established, industry-standard solvents. Due to the limited publicly available performance data for this compound, this document focuses on a comparison of its known physical properties and presents standardized experimental protocols to enable researchers to conduct their own performance benchmarks.

Physicochemical Properties: A Comparative Table

The selection of a solvent is a critical decision in chemical synthesis, influencing reaction rates, yields, and impurity profiles. The following table summarizes the key physical properties of this compound and a selection of commonly used industry-standard solvents. This data allows for an initial assessment of its potential operational advantages and disadvantages.

PropertyThis compoundTetrahydrofuran (THF)2-Methyltetrahydrofuran (2-MeTHF)Dichloromethane (DCM)Toluene
CAS Number 30934-97-5[1]109-99-9[2]96-47-9[2]75-09-2[2]108-88-3[2]
Molecular Formula C₄H₁₀O₃[1][3]C₄H₈O[2]C₅H₁₀O[2]CH₂Cl₂[2]C₇H₈[2]
Molecular Weight ( g/mol ) 106.12[]72.11[2]86.13[2]84.93[2]92.14[2]
Boiling Point (°C) 68 (at 21 mmHg)[1]66[2]80.2[2]39.6[2]110.6[2]
Melting Point (°C) < -76[1]-108.4[2]-136[2]-96.7[2]-95[2]
Density (g/mL at 25°C) 1.050[1]0.889[2]0.854[2]1.326[2]0.867[2]

Note: The boiling point for this compound is reported at reduced pressure.

Proposed Experimental Protocols for Performance Benchmarking

To ascertain the performance of this compound relative to industry-standard solvents, a series of well-defined experimental protocols are proposed. These protocols are based on common and solvent-sensitive reaction types frequently encountered in drug discovery and development.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a cornerstone of modern C-C bond formation and is known to be sensitive to the choice of solvent. This protocol allows for a direct comparison of solvent efficacy in this critical transformation.[2]

Objective: To compare the performance of this compound against solvents such as THF and Toluene in the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid.

Methodology:

  • To a reaction vessel, add the aryl halide (1.0 equiv), the boronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2-3 equiv).[5]

  • Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen).

  • Add the solvent to be tested (this compound, THF, or Toluene).

  • Heat the reaction mixture with stirring for a predetermined time.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an appropriate organic solvent.[5]

  • Isolate the product and calculate the yield for a quantitative comparison.

Suzuki_Miyaura_Workflow reagents Aryl Halide, Boronic Acid, Pd Catalyst, Base inert_atm Evacuate & Backfill with Inert Gas reagents->inert_atm 1. add_solvent Add Test Solvent (e.g., this compound) inert_atm->add_solvent 2. reaction Heat & Stir add_solvent->reaction 3. monitoring Monitor Progress (TLC, GC-MS) reaction->monitoring 4. workup Aqueous Workup & Extraction monitoring->workup 5. analysis Isolate Product & Calculate Yield workup->analysis 6.

Suzuki-Miyaura cross-coupling experimental workflow.
Grignard Reaction

Ethereal solvents are crucial for the formation and reactivity of Grignard reagents. This protocol is designed to evaluate the suitability of this compound in this fundamental organometallic reaction compared to the archetypal Grignard solvent, diethyl ether, and the commonly used THF.[5]

Objective: To assess the efficacy of this compound as a solvent for the formation of a Grignard reagent and its subsequent reaction with an electrophile.

Methodology:

  • Add magnesium turnings (1.2 equiv) to a flame-dried flask under an inert atmosphere.

  • Add a solution of an organic halide (e.g., benzyl chloride, 1.0 equiv) in the dry test solvent (this compound, THF, or diethyl ether) dropwise to the magnesium.[5]

  • Stir the mixture until the magnesium is consumed, indicating the formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C and add a solution of an electrophile (e.g., benzaldehyde, 1.0 equiv) dropwise.[5]

  • Stir for an additional 1-2 hours after the addition is complete.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product, dry the organic layer, and concentrate to determine the yield.

Grignard_Reaction_Workflow setup Mg turnings in flame-dried flask under inert gas add_halide Add Organic Halide in Test Solvent setup->add_halide 1. formation Stir until Mg is consumed add_halide->formation 2. add_electrophile Cool to 0°C & Add Electrophile formation->add_electrophile 3. react Stir for 1-2 hours add_electrophile->react 4. quench Quench with aq. NH₄Cl react->quench 5. isolate Extract & Isolate Product quench->isolate 6.

Grignard reaction experimental workflow.

Logical Framework for Solvent Selection

The decision to adopt a new solvent into laboratory practice requires a careful evaluation of multiple factors. The following diagram illustrates the logical relationship between key solvent properties and their implications for chemical synthesis, providing a framework for evaluating this compound.

Solvent_Selection_Logic cluster_properties Solvent Properties cluster_implications Implications for Synthesis phys_props Physical Properties (BP, MP, Density) reaction_cond Reaction Conditions (Temp. Range) phys_props->reaction_cond workup Ease of Product Isolation & Purification phys_props->workup chem_props Chemical Properties (Polarity, Aprotic/Protic) solubility Solubility of Reagents & Catalysts chem_props->solubility reactivity Reaction Rate & Selectivity chem_props->reactivity safety_props Safety & Environmental (Toxicity, Flammability) sustainability Process Greenness & Sustainability safety_props->sustainability final_choice Optimal Solvent Selection reaction_cond->final_choice solubility->final_choice reactivity->final_choice workup->final_choice sustainability->final_choice

Logical flow for solvent evaluation and selection.

Conclusion

While comprehensive performance data for this compound is not yet widely available, its physical properties suggest it may be a viable candidate for certain applications in organic synthesis. Its boiling point, density, and presumed ethereal nature position it as a potential alternative to solvents like THF, particularly in reactions requiring specific temperature controls. The experimental protocols outlined in this guide provide a clear and standardized pathway for researchers to generate the necessary comparative data. By systematically evaluating its performance in key transformations, the scientific community can build a data-driven understanding of this compound's utility and potential advantages in the modern synthetic laboratory.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2,2-Dimethoxyethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of 2,2-Dimethoxyethanol, a combustible liquid and irritant, emphasizing operational safety and logistical planning. Adherence to these protocols is critical for minimizing risks and protecting both laboratory personnel and the environment.

Immediate Safety and Handling Protocols

This compound is classified as a combustible liquid that can cause skin, eye, and respiratory irritation.[1][2] Due to its chemical nature as an ether, it also has the potential to form explosive peroxides upon prolonged storage, especially after being opened and exposed to air.[3][4][5] Therefore, meticulous handling and tracking are essential.

All containers of this compound must be clearly dated upon receipt and again upon opening.[3][4][5] This practice is crucial for monitoring the age of the chemical and mitigating the risk of peroxide formation. Opened containers should ideally be disposed of within six months.[4][5] Unopened containers should be disposed of within one year of receipt.[4]

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:

  • Chemical safety goggles or a face shield

  • Nitrile or polyvinyl alcohol gloves

  • A lab coat or disposable gown[5][6]

Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid the inhalation of vapors.[5]

Quantitative Safety Data Summary

For quick reference, the following table summarizes key quantitative data related to the safe handling and disposal of this compound and similar ethers.

ParameterValue/GuidelineCitation
Flash Point66°C[2]
Opened Container Disposal WindowWithin 6 months[4][5]
Unopened Container Disposal WindowWithin 1 year[4]
Peroxide Testing FrequencyEvery 3 months for opened containers[5]
pH Range for Aqueous Waste (if neutralization is an option)5.0 - 12.5[7]

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is through a certified hazardous waste disposal service.[8] This ensures compliance with local, regional, and national environmental regulations.

  • Container Preparation :

    • Ensure the original container is tightly sealed and clearly labeled.[8] If the original container is compromised, transfer the waste to a new, compatible container and affix a completed hazardous waste label.

    • Do not mix this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible materials can react violently.[7]

  • Storage of Waste :

    • Store the sealed and labeled waste container in a designated, well-ventilated hazardous waste accumulation area.

    • Store away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents.[4][6]

  • Arranging for Disposal :

    • Contact your institution's EHS office or a certified hazardous waste disposal contractor to schedule a pickup.[3][8]

    • Provide them with accurate information about the chemical and its quantity.

Under no circumstances should this compound be disposed of down the drain. [3][9] This practice can lead to the accumulation of flammable vapors in the sewer system and is a violation of environmental regulations.

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is required to mitigate risks.

  • Small Spills (<1 L) :

    • Evacuate non-essential personnel from the area.[5]

    • Wearing appropriate PPE, contain the spill using an absorbent material like sand or vermiculite.[8]

    • Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.[4][8]

    • Clean the spill area thoroughly.

  • Large Spills (>1 L) :

    • Evacuate the entire area immediately.[5]

    • Contact your institution's EHS office or emergency response team for assistance.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow start Start: Have this compound for Disposal spill Is there a spill? start->spill check_container Is original container intact and labeled? repackage Transfer to a compatible container. Affix hazardous waste label. check_container->repackage No store_waste Store sealed container in designated hazardous waste area. check_container->store_waste Yes repackage->store_waste contact_ehs Contact EHS or certified hazardous waste service for pickup. store_waste->contact_ehs end_disposal Proper Disposal Complete contact_ehs->end_disposal spill->check_container No spill_small Small Spill (<1L)? spill->spill_small Yes spill_large_action Evacuate Area. Contact EHS/Emergency Response. spill_small->spill_large_action No spill_small_action Contain with absorbent material. Collect as hazardous waste. spill_small->spill_small_action Yes spill_small_action->store_waste

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2,2-Dimethoxyethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemicals is paramount. This guide provides immediate, essential safety and logistical information for the handling and disposal of 2,2-Dimethoxyethanol (CAS No. 30934-97-5), ensuring operational integrity and personnel safety.

Hazard and Exposure Data

Hazard ClassificationGHS Category
Flammable liquidsCategory 4 (Combustible liquid)[1]
Skin corrosion/irritationCategory 2 (Causes skin irritation)[1]
Serious eye damage/eye irritationCategory 2A (Causes serious eye irritation)[1]
Specific target organ toxicity, single exposureCategory 3 (May cause respiratory irritation)[1]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical when handling this compound. The following PPE is recommended to minimize exposure and ensure safety.

Engineering Controls:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[2]

  • Ensure that eyewash stations and safety showers are readily accessible.[2]

Personal Protective Equipment:

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes.[2]

  • Hand Protection: Use compatible chemical-resistant gloves.[2]

  • Respiratory Protection: If working outside of a fume hood or if vapors are likely to be generated, a government-approved respirator is required.[2]

  • Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for safety and environmental protection.

Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.

  • Dispensing: Handle this compound in a well-ventilated area or fume hood. Avoid direct contact with skin and eyes. Do not breathe in vapors.[2]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat and ignition sources.[2]

Disposal Protocol
  • Waste Collection: Collect waste this compound in a designated, properly labeled, and sealed container.

  • Waste Disposal: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain. Waste material must be disposed of at an approved waste disposal plant.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]

  • Spills: In case of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.

Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal cluster_emergency Emergency Response prep_ppe Don Personal Protective Equipment (PPE) prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handling_dispense Dispense Chemical prep_workspace->handling_dispense handling_use Perform Experimental Procedure handling_dispense->handling_use cleanup_decontaminate Decontaminate Work Area handling_use->cleanup_decontaminate emergency_spill Spill handling_use->emergency_spill emergency_exposure Personal Exposure handling_use->emergency_exposure cleanup_store Store Chemical Properly cleanup_decontaminate->cleanup_store disposal_collect Collect Waste in Labeled Container cleanup_store->disposal_collect disposal_dispose Dispose via Approved Waste Stream disposal_collect->disposal_dispose spill_contain Contain Spill emergency_spill->spill_contain spill_notify Notify Supervisor emergency_spill->spill_notify exposure_firstaid Administer First Aid emergency_exposure->exposure_firstaid exposure_medical Seek Medical Attention emergency_exposure->exposure_medical

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.